molecular formula C10H14N5O5P B1674646 LB80317 CAS No. 441785-24-6

LB80317

Cat. No.: B1674646
CAS No.: 441785-24-6
M. Wt: 315.22 g/mol
InChI Key: IMAMTECZRBMXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LB-80317, also known as ANA-317, is a DNA polymerase inhibitor potentially for the potential treatment of hepatitis B virus infection.

Properties

IUPAC Name

[1-[(2-amino-6-oxo-1H-purin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O5P/c11-9-13-7-6(8(16)14-9)12-4-15(7)3-10(1-2-10)20-5-21(17,18)19/h4H,1-3,5H2,(H2,17,18,19)(H3,11,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAMTECZRBMXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2C=NC3=C2N=C(NC3=O)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LB80317 in Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LB80317 is the active pharmaceutical ingredient derived from the oral prodrug besifovir dipivoxil maleate (LB80380). As a potent nucleotide analog, this compound demonstrates significant antiviral activity against the hepatitis B virus (HBV) through the targeted inhibition of viral DNA synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction to this compound and its Role in HBV Therapy

Chronic hepatitis B infection remains a significant global health challenge, often leading to severe liver complications such as cirrhosis and hepatocellular carcinoma. Nucleos(t)ide analogs are a cornerstone of antiviral therapy for chronic hepatitis B, and this compound represents a key player in this class of drugs. This compound is the active metabolite of the prodrug besifovir (LB80380), a guanosine monophosphate analog.[1] Its structure allows for potent and selective inhibition of the HBV polymerase, the enzyme responsible for viral replication.

Pharmacokinetics and Metabolism

Besifovir (LB80380) is administered orally as a dipivoxil ester prodrug to enhance its bioavailability. Following administration, it undergoes rapid conversion to its active form, this compound, through a two-step metabolic process. First, LB80380 is metabolized to LB80331. Subsequently, LB80331 is oxidized to form this compound, the pharmacologically active nucleotide analog.[2] This active metabolite has a long plasma half-life, which supports a once-daily dosing regimen.[2][3]

Mechanism of Action

The antiviral activity of this compound is centered on its ability to disrupt the replication of the HBV genome. This is achieved through a multi-step intracellular process:

  • Cellular Phosphorylation: Upon entering a hepatocyte, this compound is phosphorylated by cellular kinases to its diphosphate (this compound-DP) and subsequently to its active triphosphate form (this compound-TP).[4][5] While the specific cellular kinases responsible for these phosphorylation steps have not been definitively identified, this process is crucial for the drug's antiviral activity.[4][6]

  • Competition with Natural Substrates: this compound-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain by the HBV polymerase.[5]

  • Chain Termination: Once incorporated into the growing viral DNA strand, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, effectively halting viral replication.[5]

Signaling Pathway Diagram

LB80317_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Hepatocyte LB80380 Besifovir (LB80380) (Prodrug) LB80380_int Besifovir LB80380->LB80380_int Uptake LB80331 LB80331 LB80380_int->LB80331 Metabolism This compound This compound (Active Metabolite) LB80331->this compound Oxidation LB80317_DP This compound-DP This compound->LB80317_DP LB80317_TP This compound-TP (Active Triphosphate) LB80317_DP->LB80317_TP HBV_Polymerase HBV Polymerase (Reverse Transcriptase) LB80317_TP->HBV_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis HBV_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination (Replication Blocked) Viral_DNA_Synthesis->Chain_Termination Incorporation of This compound-TP Cellular_Kinases1 Cellular Kinases Cellular_Kinases1->LB80317_DP Cellular_Kinases2 Cellular Kinases Cellular_Kinases2->LB80317_TP

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data on Antiviral Efficacy and Resistance

The antiviral activity of this compound has been quantified in numerous in vitro and clinical studies.

In Vitro Antiviral Activity
Parameter Value Cell Line Reference
EC50 (Wild-Type HBV)0.5 µMNot Specified[4]
Clinical Trial Efficacy Data (Besifovir vs. Entecavir at 48 Weeks)
Endpoint Besifovir 90 mg Besifovir 150 mg Entecavir 0.5 mg Reference
Undetectable HBV DNA (<20 IU/mL)63.6%62.9%58.3%[2]
Mean Log10 HBV DNA Reduction (HBeAg+)-5.84-5.91-6.18[2]
Mean Log10 HBV DNA Reduction (HBeAg-)-4.65-4.55-4.67[2]
ALT Normalization91.7%76.9%89.7%[2]
HBeAg Seroconversion11.11%15%9.52%[2]
Long-Term Efficacy of Besifovir (Phase 3 Extension Study)
Endpoint (at Week 192) Besifovir-Besifovir Group Tenofovir-Besifovir Group Reference
Virological Response (HBV DNA <69 IU/mL)92.50%93.06%[7]
Virological Response (HBV DNA <20 IU/mL)87.5%87.5%[7]
In Vitro Resistance Profile of Besifovir (BFV)
HBV Mutant IC50 (µM) Fold Resistance vs. WT Reference
Wild-Type (WT)4.25 ± 0.431.0[2]
Lamivudine Resistant
rtL180M + rtM204V>50>11.8[2]
Adefovir Resistant
rtA181V8.43 ± 0.582.0[2]
rtN236T5.27 ± 0.261.2[2]
Entecavir Resistant
rtL180M + rtM204V + rtT184G + rtS202I26.00 ± 3.796.1[2]
rtL180M + rtM204V + rtS202G40.70 ± 2.269.6[2]

Experimental Protocols

In Vitro HBV Replication Inhibition Assay

This protocol is a generalized representation for determining the half-maximal effective concentration (EC50) of an antiviral compound against HBV replication in a cell-based assay.

  • Cell Culture: Maintain a stable HBV-producing cell line, such as HepG2.2.15, in appropriate culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compound in the culture medium.

  • Treatment: Seed the HepG2.2.15 cells in multi-well plates. After cell attachment, replace the medium with the medium containing the various concentrations of this compound. Include a no-drug control and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for a defined period (e.g., 6-8 days), replacing the medium with fresh compound-containing medium every 2-3 days.

  • HBV DNA Extraction: Harvest the supernatant and/or cell lysates. Extract the viral DNA from the supernatant to measure extracellular virions or from the cell lysate to measure intracellular replicative intermediates.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA using a real-time PCR assay with primers and probes specific to a conserved region of the HBV genome.

  • Data Analysis: Normalize the HBV DNA levels in the treated samples to the vehicle control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using a non-linear regression analysis.

HBV Polymerase Priming Assay

This in vitro assay assesses the direct inhibitory effect of a compound on the priming step of HBV DNA synthesis.

  • Expression of HBV Polymerase: Co-transfect mammalian cells (e.g., HEK293T) with plasmids expressing a tagged HBV polymerase and the epsilon (ε) RNA stem-loop structure, which is essential for priming.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the polymerase-ε RNA complex using an antibody against the tag on the polymerase.

  • Priming Reaction: Incubate the immunoprecipitated complex with a reaction mixture containing dNTPs, including a radiolabeled dNTP (e.g., [α-³²P]dGTP), and various concentrations of this compound-triphosphate.

  • SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. The polymerase will be radiolabeled if priming has occurred. Detect the radiolabeled polymerase by autoradiography.

  • Quantification: Quantify the intensity of the radiolabeled polymerase band to determine the extent of inhibition by this compound-triphosphate and calculate the IC50 value.

Visualizations of Workflows and Relationships

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Testing_Workflow Start Cell_Culture Culture HBV-producing cell line (e.g., HepG2.2.15) Start->Cell_Culture Treatment Treat cells with This compound dilutions Cell_Culture->Treatment Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Treatment Incubation Incubate for 6-8 days Treatment->Incubation DNA_Extraction Extract HBV DNA from supernatant/cell lysate Incubation->DNA_Extraction qPCR Quantify HBV DNA using real-time PCR DNA_Extraction->qPCR Data_Analysis Calculate EC50 value qPCR->Data_Analysis End Data_Analysis->End

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

Conclusion

This compound, the active metabolite of besifovir, is a potent inhibitor of HBV replication. Its mechanism of action, involving intracellular phosphorylation to an active triphosphate form followed by competitive inhibition of the viral polymerase and subsequent DNA chain termination, is well-established for nucleotide analogs. Clinical data has demonstrated its non-inferiority to existing first-line therapies such as entecavir and tenofovir in terms of virological suppression, with a favorable safety profile, particularly concerning renal and bone health. While resistance can emerge, particularly in the context of pre-existing lamivudine resistance mutations, besifovir remains a valuable therapeutic option for the management of chronic hepatitis B. Further research to identify the specific cellular kinases involved in its activation could provide deeper insights into its metabolism and potential for drug-drug interactions.

References

Unraveling the Antiviral Action of LB80317 Against Hepatitis B Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral activity of LB80317, the active metabolite of the prodrug besifovir dipivoxil maleate, against the Hepatitis B Virus (HBV). Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, quantitative antiviral potency, resistance profile, and the experimental methodologies used for its evaluation.

Executive Summary

This compound is a potent acyclic nucleotide phosphonate analogue of guanosine monophosphate that demonstrates significant antiviral activity against HBV. Following oral administration of its prodrug, besifovir, this compound undergoes intracellular phosphorylation to its active diphosphate and triphosphate forms. The triphosphate metabolite acts as a competitive inhibitor of the viral DNA polymerase, leading to chain termination and the suppression of HBV replication. Clinical and in vitro studies have demonstrated its efficacy against both wild-type and certain drug-resistant HBV strains, establishing it as a valuable agent in the management of chronic hepatitis B.

Mechanism of Action

The antiviral effect of this compound is contingent upon its intracellular conversion to the active triphosphate form, this compound-triphosphate. This process is catalyzed by host cellular kinases. This compound-triphosphate structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP).

The core mechanism of action involves the following key steps:

  • Competitive Inhibition: this compound-triphosphate competes with endogenous dGTP for binding to the active site of the HBV DNA polymerase.

  • Incorporation into Viral DNA: Upon successful binding, this compound-monophosphate is incorporated into the nascent viral DNA strand.

  • Chain Termination: Due to the absence of a 3'-hydroxyl group on its acyclic side chain, the incorporation of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating the elongation of the viral DNA chain.

This targeted inhibition of viral DNA synthesis effectively halts the replication of the virus within the host cell.

cluster_0 Host Cell Cytoplasm cluster_1 HBV Replication Cycle LB80380 Besifovir (LB80380) (Prodrug) This compound This compound (Active Metabolite) LB80380->this compound Metabolism LB80317_DP This compound-Diphosphate This compound->LB80317_DP Cellular Kinases (Phosphorylation) LB80317_TP This compound-Triphosphate (Active Form) LB80317_DP->LB80317_TP Cellular Kinases (Phosphorylation) HBV_Polymerase HBV DNA Polymerase LB80317_TP->HBV_Polymerase Binds to Active Site vDNA Viral DNA Synthesis LB80317_TP->vDNA Competitive Inhibition pgRNA pgRNA Template pgRNA->vDNA Reverse Transcription HBV_Polymerase->vDNA dNTPs dGTP, dATP, dCTP, dTTP dNTPs->vDNA Chain_Termination Chain Termination vDNA->Chain_Termination cluster_workflow In Vitro HBV Drug Susceptibility Assay Workflow A 1. Seed Huh7 or HepG2.2.15 Cells B 2. Transfect with HBV Replicon Plasmid A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate for 4 Days C->D E 5. Harvest Cells and Extract HBV DNA D->E F 6. Analyze HBV DNA (Southern Blot / qPCR) E->F G 7. Determine IC50 Value F->G

The Nucleotide Analog LB80317: A Technical Overview of its Anti-Hepatitis B Virus Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. A key therapeutic strategy involves the inhibition of HBV DNA synthesis, a critical step in the viral replication cycle. LB80317, the active metabolite of the oral prodrug besifovir dipivoxil maleate, is a potent nucleotide analog that effectively suppresses HBV replication. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and resistance characteristics. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of HBV therapeutics.

Introduction to this compound and its Role in HBV Therapy

This compound is an acyclic nucleotide phosphonate that acts as a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase. It is delivered as an oral prodrug, besifovir dipivoxil maleate (LB80380), which is designed to enhance bioavailability. Following oral administration, LB80380 is rapidly converted in the body to its active form, this compound, through intermediate metabolites. The primary mechanism of action of this compound is the inhibition of HBV DNA synthesis, a crucial step in the viral life cycle.[1]

Mechanism of Action: Inhibition of HBV DNA Synthesis

The antiviral activity of this compound is contingent on its intracellular phosphorylation to the active diphosphate form. This process is carried out by host cellular kinases. The resulting this compound-diphosphate acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HBV DNA polymerase (reverse transcriptase).[2]

Upon incorporation into the growing viral DNA chain, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA replication.[1]

cluster_cell Hepatocyte cluster_nucleus Nucleus LB80380 Besifovir (LB80380) (Oral Prodrug) LB80331 LB80331 (Intermediate Metabolite) LB80380->LB80331 Esterases cluster_cell cluster_cell This compound This compound (Active Moiety) LB80331->this compound LB80317_P This compound-Monophosphate This compound->LB80317_P Cellular Kinases LB80317_PP This compound-Diphosphate (Active Metabolite) LB80317_P->LB80317_PP Cellular Kinases rcDNA Relaxed Circular DNA (rcDNA) LB80317_PP->rcDNA Incorporation & Chain Termination cccDNA HBV cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA->rcDNA Reverse Transcription dGTP dGTP dGTP->rcDNA DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) DNA_Polymerase->pgRNA

Figure 1: Mechanism of action of this compound in inhibiting HBV replication.

Quantitative In Vitro and In Vivo Efficacy

The antiviral activity of this compound has been quantified in various preclinical and clinical settings. The following tables summarize the key efficacy data.

Table 1: In Vitro Anti-HBV Activity of this compound

ParameterCell Line ModelValueReference
EC50 (HBV DNA reduction)Not specified0.5 µM[1]

Table 2: Pharmacokinetic Parameters of LB80331 and this compound in Humans

ParameterMetaboliteDose of LB80380ValueSubject GroupReference
Tmax (steady state)LB8033130-240 mg1.0 - 2.0 hCHB Patients[2][3]
Elimination Half-life (steady state)LB8033130-240 mg2.5 - 3.3 hCHB Patients[2][3]
Tmax (steady state)This compound30-240 mg3 - 8 hCHB Patients[2][3]
Elimination Half-life (steady state)This compound30-240 mg45 - 62 hCHB Patients[2][3]
CmaxLB8033160 mg397 ng/mLHealthy Subjects[1]

Table 3: In Vivo Phosphorylation in Mouse Model

ParameterTissueValueReference
Phosphorylated form of LB80331/LB80317Liver40% of total drug[2][4]

Experimental Protocols

In Vitro Antiviral Activity Assay using HepG2.2.15 Cells

This assay utilizes the HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome, leading to the constitutive production of infectious virus particles.[5][6]

  • Cell Culture: HepG2.2.15 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound. A positive control (e.g., lamivudine) and a vehicle control are included. The treatment is typically carried out for 6-9 days, with the medium and compound being refreshed every 2-3 days.

  • Quantification of Extracellular HBV DNA: At the end of the treatment period, the cell culture supernatant is collected. Viral particles are precipitated, and the HBV DNA is extracted. The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.[5]

  • Quantification of Viral Antigens: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the culture supernatant are measured using enzyme-linked immunosorbent assays (ELISA).[7]

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to determine the concentration of this compound that is toxic to the HepG2.2.15 cells.[7][8]

  • Data Analysis: The EC50 (50% effective concentration) is calculated by plotting the percentage of HBV DNA reduction against the log of the drug concentration and fitting the data to a dose-response curve. The CC50 (50% cytotoxic concentration) is determined from the cytotoxicity assay. The selectivity index (SI) is calculated as CC50/EC50.

start Seed HepG2.2.15 cells treatment Treat with this compound (various concentrations) for 6-9 days start->treatment supernatant Collect culture supernatant treatment->supernatant mtt Perform cytotoxicity assay (MTT) treatment->mtt dna_extraction Extract extracellular HBV DNA supernatant->dna_extraction elisa Quantify HBsAg & HBeAg (ELISA) supernatant->elisa qpcr Quantify HBV DNA (qPCR) dna_extraction->qpcr ec50 Calculate EC50 qpcr->ec50 elisa->ec50 cc50 Calculate CC50 mtt->cc50 si Calculate Selectivity Index (SI) ec50->si cc50->si

Figure 2: Workflow for in vitro antiviral activity assay.
HBV Drug Resistance Assay via Transient Transfection

This method is used to assess the susceptibility of wild-type and mutant HBV strains to antiviral drugs.[9][10]

  • Plasmid Construction: Replication-competent HBV replicons (e.g., 1.2mer or 1.3mer) containing the wild-type or a specific resistance mutation in the polymerase gene are constructed.

  • Cell Transfection: A human hepatoma cell line (e.g., Huh7 or HepG2) is transiently transfected with the HBV replicon plasmids using a suitable transfection reagent.

  • Drug Treatment: Following transfection, the cells are treated with a range of concentrations of this compound.

  • Analysis of HBV Replication: After a few days of incubation, intracellular encapsidated HBV DNA is extracted from the cells. The level of HBV DNA replication is determined by Southern blot analysis or qPCR.

  • Data Analysis: The IC50 (50% inhibitory concentration) is calculated for both the wild-type and mutant viruses. The fold-resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.

Pharmacokinetic Studies and Bioanalysis

Pharmacokinetic studies in humans and animals are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of besifovir and its metabolites.[3][4]

  • Study Design: Dose-escalating studies are conducted in healthy volunteers and chronic hepatitis B patients. Blood and urine samples are collected at various time points after drug administration.

  • Sample Preparation: Plasma samples are typically stabilized and proteins are precipitated. Solid-phase extraction may be used for sample clean-up.

  • Bioanalytical Method: The concentrations of besifovir, LB80331, and this compound in plasma and urine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][12][13]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life.

Impact on HBV cccDNA

The covalently closed circular DNA (cccDNA) of HBV resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs. It is the key to viral persistence. Nucleotide analogs like this compound, which target the reverse transcription step, do not have a direct effect on pre-existing cccDNA.[14][15] However, by potently inhibiting the replication of HBV and preventing the formation of new relaxed circular DNA (rcDNA), which is a precursor to cccDNA, long-term therapy with besifovir can lead to a gradual reduction in the cccDNA pool.[14]

rcDNA rcDNA in cytoplasm cccDNA cccDNA in nucleus rcDNA->cccDNA Conversion & cccDNA pool replenishment pgRNA pgRNA cccDNA->pgRNA Transcription new_rcDNA New rcDNA pgRNA->new_rcDNA Reverse Transcription new_rcDNA->rcDNA Recycling to nucleus This compound This compound This compound->new_rcDNA Inhibition

Figure 3: Indirect effect of this compound on the HBV cccDNA pool.

Host Signaling Pathways and this compound

HBV infection is known to modulate a variety of host cellular signaling pathways to facilitate its replication and persistence. These include pathways involved in metabolism, cell proliferation, and the innate immune response.[16][17][18] The primary therapeutic effect of this compound is the direct inhibition of the viral polymerase. There is currently no substantial evidence to suggest that this compound directly targets and modulates specific host signaling pathways as its primary mode of action. Instead, by reducing the viral load, this compound may indirectly contribute to the normalization of host cell signaling pathways that are dysregulated by active HBV replication.

Conclusion

This compound is a potent nucleotide analog with a clear mechanism of action against HBV. Its favorable pharmacokinetic profile, particularly its long intracellular half-life, supports once-daily dosing. While it demonstrates high efficacy against wild-type HBV, the potential for resistance highlights the importance of continued monitoring and research into combination therapies. By inhibiting viral DNA synthesis, this compound plays a crucial role in reducing viral load, which can indirectly lead to a decrease in the cccDNA reservoir over time. This technical overview provides a foundational understanding of this compound for researchers dedicated to advancing the treatment of chronic hepatitis B.

References

The Genesis and Advancement of LB80317: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, preclinical, and clinical development of the novel anti-hepatitis B virus agent, Besifovir.

This technical guide provides a comprehensive overview of the discovery and development of LB80317, the active pharmaceutical ingredient in the prodrug Besifovir dipivoxil maleate (BSV, formerly LB80380). Besifovir is a potent acyclic nucleotide phosphonate that has emerged as a significant therapeutic option for chronic hepatitis B (CHB), demonstrating comparable efficacy to established treatments with an improved safety profile, particularly concerning renal and bone health. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, preclinical data, and clinical trial outcomes.

Discovery and Lead Optimization

While specific details regarding the initial high-throughput screening and lead optimization process that led to the identification of this compound are not extensively published in publicly available literature, the development of Besifovir represents a targeted effort to improve upon existing nucleotide analog therapies for CHB. The core chemical scaffold of this compound, an acyclic nucleotide phosphonate, was likely designed to mimic the natural substrate of the hepatitis B virus (HBV) polymerase, dGTP. The strategic addition of a cyclopropyl group to the acyclic side chain is a key structural feature, likely aimed at optimizing the compound's interaction with the viral polymerase and enhancing its antiviral potency. The development of the dipivoxil maleate prodrug, Besifovir, was a critical step to enhance oral bioavailability, allowing for effective delivery of the active this compound to the target hepatocytes.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the HBV DNA polymerase, a multifunctional enzyme essential for viral replication. The process begins with the oral administration of the prodrug, Besifovir dipivoxil maleate.

BSV Besifovir Dipivoxil Maleate (Oral Administration) Metabolism Intestinal and Hepatic Esterase Activity BSV->Metabolism This compound This compound (Active Moiety) Metabolism->this compound Phosphorylation Cellular Kinases This compound->Phosphorylation LB80317_DP This compound-diphosphate Phosphorylation->LB80317_DP LB80317_TP This compound-triphosphate (Active Metabolite) LB80317_DP->LB80317_TP HBV_Polymerase HBV DNA Polymerase LB80317_TP->HBV_Polymerase Competitive Inhibition DNA_Chain_Termination DNA Chain Termination HBV_Polymerase->DNA_Chain_Termination dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase HBV_Replication_Inhibition Inhibition of HBV Replication DNA_Chain_Termination->HBV_Replication_Inhibition

Figure 1: Mechanism of Action of Besifovir (this compound).

Once absorbed, Besifovir is rapidly metabolized by esterases in the intestine and liver to its active form, this compound.[1][2] Cellular kinases then phosphorylate this compound to its active triphosphate metabolite. This triphosphate analog acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase.[3] Upon incorporation into the growing viral DNA chain, it causes chain termination, thereby halting viral replication.[4]

Preclinical Development

Antiviral Activity

In vitro studies have demonstrated the potent antiviral activity of this compound against both wild-type and drug-resistant strains of HBV.

Table 1: In Vitro Anti-HBV Activity of Besifovir (this compound)

HBV StrainIC50 (μM)Fold Change vs. Wild-TypeReference
Wild-Type4.25 ± 0.43-[5]
Adefovir-Resistant Mutants
rtA181V/N236T (Clone 10-16)8.43 ± 0.582.0[5]
rtA181T (Clone 10-17)5.27 ± 0.261.2[5]
Lamivudine-Resistant Mutants
rtL180M/M204V (Clone 69-2)26.00 ± 3.796.1[5]
rtM204I (Clone 71-3)40.70 ± 2.269.6[5]

IC50 (50% inhibitory concentration) values were determined in cell culture-based assays.

Pharmacokinetics in Animals

Pharmacokinetic studies in animal models have shown that Besifovir is readily absorbed and converted to its active metabolites. While specific data from these studies are not detailed in the reviewed literature, they have been described as consistent and well-characterized.[1][2]

Toxicology

Preclinical toxicology studies in animals have indicated a favorable safety profile for Besifovir, which was later confirmed in human clinical trials.[2]

Clinical Development

Besifovir has undergone extensive clinical evaluation in Phase I, II, and III trials, primarily in patients with chronic hepatitis B.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers and CHB patients have shown that Besifovir dipivoxil maleate is rapidly absorbed and converted to its metabolites, LB80331 and the active this compound.[6][7]

Table 2: Pharmacokinetic Parameters of Besifovir Metabolites in Humans (60 mg dose)

MetaboliteCmax (ng/mL)Tmax (h)t1/2 (h)Reference
LB803313972.03.0[6]
This compound--8.3 - 9.9 (at steady state)[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Phase III Clinical Trial (NCT01937806)

A pivotal Phase III, multicenter, randomized, double-blind, non-inferiority trial was conducted to compare the efficacy and safety of Besifovir (150 mg daily) with Tenofovir Disoproxil Fumarate (TDF, 300 mg daily) in treatment-naïve CHB patients.

cluster_0 Double-Blind Phase (48 Weeks) cluster_1 Open-Label Extension Phase (48-192 Weeks) Randomization Randomization (1:1) BSV_Arm Besifovir (150 mg/day) + TDF Placebo Randomization->BSV_Arm TDF_Arm TDF (300 mg/day) + Besifovir Placebo Randomization->TDF_Arm BSV_BSV Continue Besifovir (BSV-BSV Group) BSV_Arm->BSV_BSV TDF_BSV Switch to Besifovir (TDF-BSV Group) TDF_Arm->TDF_BSV

Figure 2: Phase III Clinical Trial Design (NCT01937806).

The study consisted of a 48-week double-blind phase followed by an open-label extension phase where all patients received Besifovir for up to 192 weeks.[9]

Besifovir demonstrated non-inferior antiviral efficacy to TDF. The primary endpoint was the proportion of patients with HBV DNA levels <69 IU/mL at week 48.

Table 3: Virological Response Rates in the Phase III Trial

TimepointBSV-BSV Group (%)TDF-BSV Group (%)P-valueReference
Week 4880.984.9Non-inferior[10]
Week 9687.285.7-[10]
Week 19292.593.10.90[9]

No drug-resistant mutations to Besifovir were detected throughout the 192-week study.[9]

A key finding of the clinical trials was the superior renal and bone safety profile of Besifovir compared to TDF.

Table 4: Key Safety Outcomes at Week 48

ParameterBesifovir GroupTDF GroupP-valueReference
Change in Hip BMD (%)-Significant Decrease<0.05[10]
Change in Spine BMD (%)-Significant Decrease<0.05[10]
Change in eGFR (mL/min/1.73m2)-Significant Decrease<0.05[10]

BMD: Bone Mineral Density; eGFR: estimated Glomerular Filtration Rate.

In the open-label extension, patients who switched from TDF to Besifovir showed recovery in bone mineral density and renal function.[9] The most common adverse event associated with Besifovir was carnitine depletion, which was managed with L-carnitine supplementation.[1][2]

Conclusion

This compound, as the active component of Besifovir dipivoxil maleate, represents a significant advancement in the treatment of chronic hepatitis B. Its potent antiviral efficacy, high barrier to resistance, and favorable safety profile, particularly with regard to renal and bone health, position it as a valuable therapeutic alternative to existing nucleotide analogs. The comprehensive preclinical and clinical development program has provided robust evidence of its clinical utility, offering a promising long-term treatment option for patients with CHB. Further research may explore its efficacy in diverse patient populations and its potential role in combination therapies aiming for a functional cure of hepatitis B.

References

An In-depth Technical Guide to LB80317: A Potent Inhibitor of Hepatitis B Virus DNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LB80317 is the pharmacologically active metabolite of the oral prodrug besifovir dipivoxil maleate (LB80380), a nucleotide analog developed for the treatment of chronic hepatitis B (CHB). As a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase, this compound plays a crucial role in suppressing viral replication. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro assays are also presented to facilitate further research and development in the field of anti-HBV therapeutics.

Chemical Structure and Properties

This compound is a guanine nucleotide analog featuring a cyclobutyl-phosphonate moiety. This structural modification confers stability and potent antiviral activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-Amino-9-[3-(phosphonomethoxy)cyclobutyl]-1,9-dihydro-6H-purin-6-one
Other Names PMCG[1]
CAS Number 441785-24-6[1]
Molecular Formula C10H14N5O5P[1]
Molecular Weight 315.22 g/mol [1]
SMILES O=C1N=C(N)NC2=C1N=CN2CC3(OCP(=O)(O)O)CC3[1]
Physical Form Solid

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the HBV DNA polymerase, an enzyme essential for the replication of the viral genome. The mechanism involves a multi-step activation process within the host cell.

Prodrug Activation Pathway

This compound is not administered directly but is formed from the oral prodrug besifovir (LB80380). This multi-step conversion is crucial for its bioavailability and targeted delivery to hepatocytes.

  • Absorption and Initial Metabolism: Following oral administration, besifovir (LB80380), a dipivoxil ester prodrug, is rapidly absorbed and converted to its intermediate metabolite, LB80331, through the removal of two pivaloyl groups by esterases in the liver and intestine.[2][3]

  • Oxidation to the Active Form: LB80331 is subsequently metabolized by cellular oxidases, such as aldehyde oxidase and xanthine oxidase, to form the active metabolite, this compound. This step involves the oxidation of the nucleoside base at the 6-position.[2]

  • Intracellular Phosphorylation: To become fully active, this compound must be phosphorylated by cellular kinases to its diphosphate and then its triphosphate form (this compound-TP).[4]

  • Inhibition of HBV DNA Polymerase: The active triphosphate form, this compound-TP, acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase. Upon incorporation into the growing viral DNA chain, it causes chain termination, thus halting viral replication.[5]

G LB80380 Besifovir (LB80380) (Oral Prodrug) LB80331 LB80331 (Intermediate Metabolite) LB80380->LB80331 Esterases (Liver, Intestine) This compound This compound (Active Metabolite) LB80331->this compound Aldehyde/Xanthine Oxidase (Hepatocytes) LB80317_TP This compound-Triphosphate (Active Form) This compound->LB80317_TP Cellular Kinases (Phosphorylation) HBV_DNA_Polymerase HBV DNA Polymerase LB80317_TP->HBV_DNA_Polymerase Competitive Inhibition Inhibition Inhibition of Viral DNA Synthesis HBV_DNA_Polymerase->Inhibition

Metabolic activation pathway of besifovir to this compound.

Pharmacological Properties

Antiviral Activity

This compound demonstrates potent in vitro activity against HBV.

Table 2: In Vitro Antiviral Activity of this compound

ParameterValueCell LineReference
EC50 (HBV DNA reduction) 0.5 µMNot specified[5]
Pharmacokinetics in Humans

The pharmacokinetic properties of this compound have been evaluated in clinical studies following the oral administration of its prodrug, besifovir (LB80380).

Table 3: Pharmacokinetic Parameters of this compound in Chronic Hepatitis B Patients (at steady state)

Dose of LB80380Tmax of this compound (hours)Apparent Elimination Half-life (t1/2) (hours)Reference
30 - 240 mg3 - 845 - 62[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the antiviral activity of this compound.

In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound for the inhibition of HBV replication.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture HepG2.2.15 cells (stably transfected with HBV) Cell_Seeding 3. Seed HepG2.2.15 cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare serial dilutions of this compound Treatment 4. Treat cells with this compound dilutions and incubate Compound_Prep->Treatment Cell_Seeding->Treatment Supernatant_Collection 5. Collect supernatant at specified time points Treatment->Supernatant_Collection DNA_Extraction 6. Extract encapsidated HBV DNA from supernatant Supernatant_Collection->DNA_Extraction qPCR 7. Quantify HBV DNA using qPCR DNA_Extraction->qPCR EC50_Calc 8. Calculate EC50 value qPCR->EC50_Calc

Workflow for EC50 determination of this compound.

Materials:

  • HepG2.2.15 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • This compound

  • 96-well cell culture plates

  • DNA extraction kit

  • Quantitative PCR (qPCR) machine and reagents (including primers and probe specific for HBV DNA)

Procedure:

  • Cell Culture: Maintain HepG2.2.15 cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control (another known HBV inhibitor).

  • Incubation: Incubate the plates for a defined period (e.g., 6-9 days), with medium changes every 3 days containing fresh compound.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

  • DNA Extraction: Isolate encapsidated HBV DNA from the supernatant. This typically involves treatment with DNase I to remove any free DNA, followed by lysis of the viral particles and DNA purification.

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and a probe specific for a conserved region of the HBV genome.

  • EC50 Calculation: Plot the percentage of HBV DNA inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vitro HBV DNA Polymerase Inhibition Assay

This protocol outlines a method to directly measure the inhibitory effect of the triphosphate form of this compound on the activity of HBV DNA polymerase.

Materials:

  • This compound-triphosphate (this compound-TP)

  • Recombinant or purified HBV DNA polymerase

  • DNA template-primer (e.g., poly(dA)-oligo(dT))

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, TTP)

  • Radiolabeled dNTP (e.g., [α-³²P]dGTP)

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, DNA template-primer, and a mix of unlabeled dNTPs.

  • Inhibitor Addition: Add varying concentrations of this compound-TP to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the HBV DNA polymerase to each tube.

  • Radiolabeling: Add the radiolabeled dNTP to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow for DNA synthesis.

  • Reaction Termination: Stop the reaction by adding a solution such as cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.

  • Quantification: Filter the precipitated DNA and wash to remove unincorporated radiolabeled dNTPs. Measure the radioactivity of the filter using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of polymerase activity for each concentration of this compound-TP compared to the no-inhibitor control. Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

This compound is a potent and selective inhibitor of HBV DNA polymerase with a well-defined mechanism of action that relies on intracellular activation from its oral prodrug, besifovir. Its favorable pharmacokinetic profile supports once-daily dosing. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a valuable resource for researchers dedicated to the discovery and development of novel antiviral therapies for chronic hepatitis B. Further investigations into its long-term efficacy, resistance profile, and potential combination therapies are warranted.

References

An In-depth Technical Guide to the Target Specificity of LB80317 in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is a potent antiviral agent actively being investigated for the treatment of chronic hepatitis B (CHB). It is the active metabolite of the orally administered prodrug LB80380. This technical guide provides a comprehensive overview of the target specificity of this compound in hepatocytes, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of antiviral therapies.

Mechanism of Action and Target Specificity

This compound exerts its antiviral effect by specifically targeting the replication of the hepatitis B virus (HBV) within hepatocytes. The prodrug, LB80380, is designed for efficient oral absorption and subsequent conversion to its active form in the liver, thereby concentrating the therapeutic agent at the primary site of HBV replication.

The specificity of this compound for HBV-infected hepatocytes is multi-faceted:

  • Liver-Targeted Prodrug Conversion: LB80380 is converted to its active metabolite, this compound, predominantly within the liver. This targeted activation minimizes systemic exposure to the active drug, thereby reducing the potential for off-target effects.

  • Intracellular Phosphorylation: Once inside the hepatocyte, this compound undergoes phosphorylation by cellular kinases to its di- and triphosphate forms. This phosphorylation is a critical step for its antiviral activity.

  • Inhibition of HBV DNA Polymerase: The triphosphate form of this compound acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase). It is incorporated into the nascent viral DNA chain, leading to premature chain termination and the cessation of HBV DNA synthesis.[1]

This targeted mechanism of action ensures that this compound selectively inhibits HBV replication in infected hepatocytes while having minimal impact on uninfected cells.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound, providing insights into its potency and pharmacokinetic properties.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell ModelDescription
EC500.5 μMNot SpecifiedThe concentration of this compound that results in a 50% reduction in HBV DNA production in an in vitro cell line model.[1]

Table 2: In Vivo Phosphorylation and Pharmacokinetics of this compound

ParameterValueSpeciesDescription
Phosphorylated this compound in Liver39-41%MouseThe percentage of this compound found in its phosphorylated, active form within the liver of mice following administration of the prodrug LB80380.[2]
Apparent Elimination Half-life (Steady State)45-62 hoursHuman (CHB Patients)The time required for the plasma concentration of this compound to decrease by half at steady state in chronic hepatitis B patients.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target specificity and efficacy of this compound in hepatocytes.

Protocol 1: Determination of In Vitro Anti-HBV Efficacy in a Hepatocyte Cell Line

Objective: To determine the 50% effective concentration (EC50) of this compound for the inhibition of HBV DNA replication in a stable HBV-producing hepatocyte cell line.

Cell Line:

  • HepG2.2.15 cells, a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV virions.

Materials:

  • HepG2.2.15 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418 for selection)

  • This compound stock solution

  • 96-well cell culture plates

  • Reagents for DNA extraction from cell culture supernatant

  • Reagents for quantitative PCR (qPCR) for HBV DNA quantification

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Drug Treatment: After cell attachment (typically 24 hours), replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple rounds of HBV replication (e.g., 6-9 days), with media and drug changes every 3 days.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for HBV DNA quantification.

  • HBV DNA Extraction: Extract viral DNA from the collected supernatant using a commercial viral DNA extraction kit.

  • HBV DNA Quantification by qPCR: Quantify the amount of HBV DNA in the extracted samples using a validated qPCR assay with primers and probes specific for a conserved region of the HBV genome.

  • Cell Viability Assay: Assess the cytotoxicity of this compound on the HepG2.2.15 cells using a standard cell viability assay.

  • Data Analysis:

    • Normalize the HBV DNA levels in the drug-treated wells to the vehicle control.

    • Plot the percentage of HBV DNA inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value by fitting the data to a dose-response curve.

    • Similarly, calculate the 50% cytotoxic concentration (CC50) from the cell viability data.

    • Determine the selectivity index (SI) by dividing the CC50 by the EC50.

Protocol 2: In Vitro HBV Polymerase Inhibition Assay

Objective: To directly assess the inhibitory effect of the triphosphate form of this compound on the enzymatic activity of HBV DNA polymerase.

Materials:

  • Recombinant HBV DNA polymerase

  • Phosphorylated this compound (di- and triphosphate forms)

  • Deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP

  • Oligonucleotide primer and template mimicking a region of the HBV genome

  • Reaction buffer containing MgCl2, DTT, and other necessary cofactors

  • Polyacrylamide gels for electrophoresis

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, primer-template duplex, and HBV DNA polymerase.

  • Inhibitor Addition: Add varying concentrations of the triphosphate form of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the dNTP mix, including the labeled dNTP.

  • Incubation: Incubate the reactions at 37°C for a defined period to allow for DNA synthesis.

  • Reaction Termination: Stop the reactions by adding a stop solution (e.g., EDTA).

  • Product Analysis:

    • Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.

    • Visualize the products using a phosphorimager or fluorescence scanner.

  • Data Analysis:

    • Quantify the amount of product synthesized in the presence of different concentrations of the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the action of this compound.

LB80317_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte LB80380 LB80380 (Prodrug) LB80380_in LB80380 LB80380->LB80380_in Uptake This compound This compound (Active Metabolite) LB80380_in->this compound Metabolic Conversion LB80317_DP This compound-diphosphate This compound->LB80317_DP Phosphorylation LB80317_TP This compound-triphosphate LB80317_DP->LB80317_TP Phosphorylation HBV_DNA_Polymerase HBV DNA Polymerase LB80317_TP->HBV_DNA_Polymerase Inhibition Viral_DNA Nascent Viral DNA HBV_DNA_Polymerase->Viral_DNA DNA Synthesis Chain_Termination Chain Termination HBV_DNA_Polymerase->Chain_Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action of this compound in hepatocytes.

Experimental_Workflow start Start seed_cells Seed HepG2.2.15 Cells in 96-well Plate start->seed_cells add_drug Add Serial Dilutions of this compound seed_cells->add_drug incubate Incubate for 6-9 Days add_drug->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant viability_assay Perform Cell Viability Assay incubate->viability_assay extract_dna Extract HBV DNA collect_supernatant->extract_dna qpcr Quantify HBV DNA by qPCR extract_dna->qpcr analyze_data Analyze Data (EC50, CC50, SI) qpcr->analyze_data viability_assay->analyze_data end End analyze_data->end

Caption: Workflow for in vitro anti-HBV efficacy testing.

References

In Vitro Efficacy of LB80317 Against Hepatitis B Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of LB80317, the active metabolite of the prodrug besifovir dipivoxil maleate (BSV), against the Hepatitis B Virus (HBV). Besifovir is a novel acyclic nucleotide phosphonate demonstrating potent antiviral activity against both wild-type and drug-resistant HBV strains. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Antiviral Activity of Besifovir (this compound)

Besifovir (BFV), the active form of this compound, has been evaluated for its in vitro activity against a panel of HBV genotypes, including wild-type and mutants with established resistance to other nucleos(t)ide analogues. The 50% inhibitory concentration (IC50) values are summarized in the table below. These values were determined in Huh7 cells transfected with HBV 1.2mer replicons, with HBV DNA replication measured by Southern blot analysis.

HBV Genotype/MutantKey Resistance MutationsBesifovir (BFV) IC50 (µM)Fold Change vs. WT
Wild-Type (WT) -4.25 ± 0.431.0
Lamivudine Resistant
Clone 50-2rtM129L + rtV173L + rtM204I + rtL269I + rtH337N7.47 ± 0.541.8
Clone MV (Artificial)rtL180M + rtM204V>50>11.8
Adefovir Resistant
Clone 10-16rtA181T + rtI233V8.43 ± 0.582.0
Clone 10-17rtA181T + rtN236T5.27 ± 0.261.2
Entecavir Resistant
Clone 69-2rtL180M + rtS202G + rtM204V26.00 ± 3.796.1
Clone 71-3rtL180M + rtT184S + rtS202G + rtM204V40.70 ± 2.269.6
Tenofovir Resistant
Clone P2-2rtS106C + rtH126Y + rtD134E + rtL269I10.30 ± 1.012.4
Clone P2-5rtS106C + rtH126Y + rtD134E + rtL180M + rtM204V + rtL269I>50>11.8

Data sourced from "Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir"[1]. The IC50 values represent the mean ± standard deviation from at least three independent experiments[1].

Note on Cytotoxicity and Selectivity Index: While specific 50% cytotoxic concentration (CC50) values for besifovir in Huh7 cells from these studies are not provided, besifovir has been shown to have low toxicity in clinical settings[1]. The selectivity index (SI), calculated as CC50/IC50, is a critical measure of an antiviral's therapeutic window. Although a quantitative SI cannot be calculated from the available in vitro data, clinical evidence suggests a favorable safety profile for besifovir[1].

Mechanism of Action

This compound is the active pharmacological entity of the orally administered prodrug besifovir dipivoxil maleate. As an acyclic nucleotide phosphonate, its mechanism of action is targeted at the inhibition of HBV DNA synthesis.

Following oral administration, the prodrug is hydrolyzed in the liver and intestine to its active form, besifovir (BFV), also known as this compound[1]. Within the hepatocyte, this compound undergoes phosphorylation by cellular kinases to its active diphosphate metabolite. This active metabolite, a structural analogue of deoxyguanosine triphosphate (dGTP), competitively inhibits the HBV polymerase (reverse transcriptase)[2]. Incorporation of the phosphorylated this compound into the nascent viral DNA chain results in premature termination of DNA synthesis, thereby halting HBV replication[2].

Mechanism_of_Action_this compound cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Prodrug Besifovir Dipivoxil (Prodrug) BFV Besifovir (BFV) This compound Prodrug->BFV Hydrolysis BFV_DP Besifovir Diphosphate (Active Metabolite) BFV->BFV_DP Cellular Kinases HBV_RT HBV Reverse Transcriptase (RT) BFV_DP->HBV_RT Competitive Inhibition DNA_synthesis HBV DNA Synthesis BFV_DP->DNA_synthesis Incorporation HBV_RT->DNA_synthesis Termination Chain Termination DNA_synthesis->Termination dGTP dGTP dGTP->HBV_RT

Mechanism of action of this compound (Besifovir).

Experimental Protocols

The in vitro efficacy data presented in this guide were generated using the following methodologies.

Cell Culture and HBV Replicon Transfection
  • Cell Line: The human hepatoma cell line, Huh7, was utilized for these experiments[1].

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • HBV Constructs: Replication-competent HBV 1.2mer replicons, containing over 1.2 units of the HBV genome, were used to ensure the expression of all viral proteins and replication intermediates. Plasmids containing wild-type or specific drug-resistant mutations in the reverse transcriptase domain were constructed for these studies[1].

  • Transfection: Huh7 cells were seeded in 6-well plates and transfected with the HBV replicon plasmids using a suitable transfection reagent.

Antiviral Drug Susceptibility Assay
  • Drug Treatment: One day post-transfection, the cell culture medium was replaced with fresh medium containing serially diluted concentrations of besifovir (this compound) or other control nucleos(t)ide analogues[1].

  • Incubation Period: The treated cells were incubated for 4 days to allow for HBV replication and to assess the inhibitory effect of the compound[1].

  • Harvesting: After the incubation period, the cells were harvested for DNA extraction and analysis. The culture supernatants were collected for the analysis of secreted viral antigens (e.g., HBeAg) to monitor transfection efficiency and viral protein expression[1].

Experimental_Workflow start Start cell_culture Culture Huh7 Cells start->cell_culture transfection Transfect with HBV 1.2mer Replicon cell_culture->transfection drug_treatment Add Serial Dilutions of Besifovir transfection->drug_treatment incubation Incubate for 4 Days drug_treatment->incubation harvest Harvest Cells and Supernatant incubation->harvest analysis HBV DNA Analysis & HBeAg ELISA harvest->analysis end End analysis->end

Workflow for HBV drug susceptibility assay.
HBV DNA Analysis by Southern Blot

Southern blot analysis was employed to detect and quantify the intracellular HBV DNA replication intermediates.

  • DNA Extraction: Intracellular core particle-associated HBV DNA was extracted from the harvested cells. This involves cell lysis, removal of cellular debris, and digestion of the plasmid DNA used for transfection with DNase I to ensure only replicated viral DNA is measured[1]. The core particles are then precipitated, and the encapsidated DNA is released and purified.

  • Agarose Gel Electrophoresis: The extracted HBV DNA is separated on a 1% agarose gel, which allows for the distinction of different replication intermediates, such as relaxed circular (RC), double-stranded linear (DSL), and single-stranded (SS) DNA[1].

  • Membrane Transfer: The separated DNA is then transferred from the gel to a positively charged nylon membrane (e.g., Hybond-XL) via alkaline transfer[1].

  • Probe Hybridization: A digoxigenin (DIG)-labeled HBV-specific DNA probe is hybridized to the membrane. This probe is designed to detect the entire HBV genome[1].

  • Detection and Quantification: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by the addition of a chemiluminescent substrate. The resulting signal is captured on X-ray film or with a digital imager. The intensity of the DNA bands is quantified to determine the extent of HBV replication inhibition at different drug concentrations, allowing for the calculation of the IC50 value[1].

Southern_Blot_Workflow start Start: Harvested Cells extraction Core Particle HBV DNA Extraction start->extraction electrophoresis Agarose Gel Electrophoresis extraction->electrophoresis transfer Alkaline Transfer to Nylon Membrane electrophoresis->transfer hybridization Hybridization with DIG-labeled HBV Probe transfer->hybridization detection Chemiluminescent Detection hybridization->detection quantification Quantify Band Intensity and Calculate IC50 detection->quantification end End quantification->end

References

Methodological & Application

Application Notes and Protocols for LB80317 In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is the active metabolite of the prodrug LB80380, a novel antiviral agent developed for the treatment of chronic hepatitis B (CHB). As an inhibitor of hepatitis B virus (HBV) RNA, this compound represents a promising therapeutic agent. These application notes provide a detailed protocol for assessing the in vitro antiviral activity of this compound against HBV, along with methods for evaluating cytotoxicity.

Principle of the Antiviral Assay

The primary mechanism of action for this compound is the inhibition of HBV RNA. Therefore, the antiviral assay is designed to quantify the reduction in HBV RNA levels in a cell-based system. A human hepatoblastoma cell line that stably replicates HBV, such as HepG2.2.15, is treated with varying concentrations of this compound. After a defined incubation period, the amount of intracellular or extracellular HBV RNA is measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). A dose-dependent reduction in HBV RNA levels, in the absence of significant cytotoxicity, indicates antiviral activity.

Experimental Protocols

I. Antiviral Efficacy Assay

This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound against HBV.

Materials and Reagents:

  • HepG2.2.15 cell line (or other suitable HBV-replicating cell line like HepG2-NTCP)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound

  • Positive control (e.g., Lamivudine or Entecavir)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • RNA extraction kit

  • RT-qPCR master mix and primers/probes specific for HBV RNA

  • Cell lysis buffer

Procedure:

  • Cell Seeding:

    • Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Prepare serial dilutions of the positive control (e.g., Lamivudine) in a similar manner.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "cell control" (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plates for 3 to 6 days at 37°C in a 5% CO2 incubator. The incubation period may need to be optimized for the specific cell line and assay readout.

  • RNA Extraction and Quantification:

    • After incubation, collect the cell culture supernatant (for extracellular HBV RNA) or lyse the cells directly in the wells (for intracellular HBV RNA).

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Perform RT-qPCR to quantify the levels of HBV RNA. Use primers and probes that target a conserved region of the HBV genome.[1][2] A standard curve using a plasmid containing the target HBV sequence should be included to determine the absolute copy number.

  • Data Analysis:

    • Calculate the percentage of HBV RNA inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.

II. Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.[3][4] The MTT assay is a common method for this purpose.

Materials and Reagents:

  • Cells and culture reagents (as above)

  • This compound compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat the cells with serial dilutions of this compound in a separate 96-well plate, following the same procedure as the antiviral assay. This plate will not be infected with the virus.[5]

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (3 to 6 days).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).

Selectivity Index (SI):

The selectivity index is a crucial parameter to evaluate the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more favorable safety profile.

SI = CC50 / EC50

Data Presentation

The quantitative data from the antiviral efficacy and cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundValueValueValue
Positive ControlValueValueValue

Visualization

HBV Life Cycle and Mechanism of RNA Inhibitors

HBV_Lifecycle_and_RNA_Inhibition cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pregenomic RNA (pgRNA) mRNAs cccDNA->pgRNA Transcription Ribosome Ribosomes pgRNA->Ribosome Export Capsid Nucleocapsid Assembly pgRNA->Capsid Core Core Protein Polymerase Ribosome->Core Core->Capsid RT Reverse Transcription Capsid->RT Encapsidation Virion Virion Assembly & Release RT->Virion rcDNA Extracellular Space Extracellular Space Virion->Extracellular Space Entry HBV Entry Uncoating Uncoating Entry->Uncoating Uncoating->cccDNA Transport to Nucleus This compound This compound (RNA Inhibitor) This compound->pgRNA Inhibits/Degrades

Caption: HBV life cycle and the inhibitory action of this compound on viral RNA.

Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Assay_Workflow cluster_readout Assay Readout cluster_analysis Data Analysis start Start seed_cells Seed HepG2.2.15 cells in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compounds Prepare serial dilutions of This compound & Controls incubate1->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate2 Incubate 3-6 days treat_cells->incubate2 extract_rna Extract RNA incubate2->extract_rna mtt_assay Perform MTT Assay (parallel plate) incubate2->mtt_assay rt_qpcr RT-qPCR for HBV RNA extract_rna->rt_qpcr calc_ec50 Calculate EC50 rt_qpcr->calc_ec50 calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si end End calc_si->end

Caption: Workflow for determining the antiviral efficacy and cytotoxicity of this compound.

References

Application Notes and Protocols for LB80317 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of cellular processes including inflammation, immunity, cell proliferation, and apoptosis. In many types of cancer, this pathway is constitutively active, promoting cell survival and resistance to therapy. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of target genes that are involved in cell survival, proliferation, and inflammation. This compound acts by directly inhibiting the kinase activity of IKK, thus preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates IκBα_P P-IκBα IκBα->IκBα_P NF-κB NF-κB (p50/p65) NF-κB->IκBα sequestered by NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc translocates Proteasome Proteasome IκBα_P->Proteasome degradation This compound This compound Target_Genes Target Gene Transcription NF-κB_nuc->Target_Genes activates

Figure 1: Mechanism of action of this compound in the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments conducted with this compound on a human breast cancer cell line (e.g., MDA-MB-231) after 48 hours of treatment.

Table 1: Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.02 ± 0.0681.6%
50.65 ± 0.0552.0%
100.38 ± 0.0430.4%
200.21 ± 0.0316.8%

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
0 (Vehicle Control)3.2 ± 0.51.5 ± 0.34.7 ± 0.8
515.8 ± 1.28.7 ± 0.924.5 ± 2.1
1028.4 ± 2.115.2 ± 1.543.6 ± 3.6

Table 3: Western Blot Densitometry Analysis (Relative Protein Levels)

This compound Concentration (µM)Phospho-IκBα / Total IκBαNuclear p65 / Lamin B1
0 (Vehicle Control)1.001.00
50.350.42
100.120.18

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a general guideline for culturing adherent cancer cell lines. Specific conditions may vary depending on the cell line.

Materials:

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Maintain cells in T-75 flasks in a 37°C, 5% CO₂ incubator.

  • For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of trypsin-EDTA to the flask and incubate for 2-5 minutes, or until cells detach.[1]

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[2]

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

  • Seed cells into new culture vessels at the desired density.

Treatment of Cells with this compound

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cells seeded in appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction)

  • Complete growth medium

Procedure:

  • Prepare a working stock of this compound by diluting the stock solution in complete growth medium to the desired highest concentration.

  • Perform serial dilutions to prepare the final concentrations for treatment.

  • For the vehicle control, prepare a medium with the same final concentration of DMSO as the highest this compound concentration (typically <0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability (MTT) Assay

Materials:

  • Cells seeded in a 96-well plate (8,000-10,000 cells/well)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound as described in Protocol 2 and incubate for the desired duration.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells seeded in a 6-well plate

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for NF-κB Pathway Proteins

Materials:

  • Cells seeded in a 6-well plate or 10 cm dish

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer buffer, and membranes

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound. For analysis of phospho-proteins, it is often beneficial to stimulate the cells with TNFα for a short period (e.g., 30 minutes) before harvesting.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well, 6-well plates) Treatment 2. Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot 3c. Western Blot (NF-κB pathway proteins) Treatment->Western_Blot Data_Quant 4. Data Quantification & Statistical Analysis Viability->Data_Quant Apoptosis->Data_Quant Western_Blot->Data_Quant

Figure 2: General experimental workflow for this compound evaluation.

Troubleshooting

  • Low efficacy: Ensure the stability of this compound in your culture medium. Check the constitutive activity of the NF-κB pathway in your chosen cell line; some cell lines may not depend on this pathway for survival.

  • High background in Western blots: Optimize antibody concentrations and washing steps. Ensure complete protein transfer.

  • Inconsistent viability results: Ensure a homogenous single-cell suspension when seeding plates. Avoid edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS.

  • DMSO toxicity: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and preferably below 0.1%, and that the vehicle control contains the same concentration.

References

Application Notes and Protocols for LB80317 in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LB80317, the active metabolite of the prodrug Besifovir (LB80380), in preclinical animal model studies for Hepatitis B Virus (HBV) infection. This document includes information on the mechanism of action, established dosages in relevant animal models, and detailed experimental protocols.

Introduction

This compound is a potent nucleotide analog that demonstrates significant antiviral activity against the Hepatitis B Virus. It is the active metabolite of the orally administered prodrug Besifovir (LB80380). Upon administration, Besifovir is rapidly converted in the body to LB80331 and subsequently to the active form, this compound. The primary mechanism of action of this compound is the inhibition of HBV DNA polymerase, a critical enzyme in the viral replication cycle. By acting as a chain terminator after being phosphorylated to its di- and triphosphate forms, this compound effectively halts the synthesis of viral DNA.

Mechanism of Action

Besifovir and its active metabolite this compound are classified as nucleotide analog HBV polymerase inhibitors. The mechanism involves several key steps:

  • Prodrug Conversion: Besifovir (LB80380) is administered orally and is rapidly absorbed and metabolized into LB80331 and then into the active antiviral agent, this compound.

  • Intracellular Phosphorylation: Inside the host cells, this compound is phosphorylated by cellular kinases to its active triphosphate form.

  • Inhibition of HBV DNA Polymerase: The triphosphate form of this compound competes with natural deoxynucleoside triphosphates for incorporation into the elongating viral DNA chain by the HBV DNA polymerase.

  • Chain Termination: Once incorporated, this compound acts as a chain terminator, preventing further elongation of the viral DNA and thereby inhibiting viral replication.

HBV_Polymerase_Inhibition LB80317_TP LB80317_TP HBV_Polymerase HBV_Polymerase LB80317_TP->HBV_Polymerase Inhibits Viral_DNA Viral_DNA HBV_Polymerase->Viral_DNA Catalyzes Chain_Termination Chain_Termination Viral_DNA->Chain_Termination Incorporation of This compound-TP pgRNA pgRNA pgRNA->Viral_DNA

Dosage in Animal Models

The following table summarizes the reported oral dosages of the prodrug Besifovir (LB80380) in various animal models. It is important to note that the provided dosages are for the prodrug, which is then metabolized to the active this compound in vivo.

Animal ModelSpeciesDosage of Besifovir (LB80380)Route of AdministrationStudy Focus
MouseCD-130 mg/kg of body weightOralPharmacokinetics[1]
WoodchuckMarmota monaxPotent antiviral agent (specific dose not detailed in abstracts, but effective)OralAntiviral Efficacy[2]

Note: For the woodchuck model, while specific dosages for Besifovir were not found in the provided search results, other nucleotide analogs have been studied extensively. For example, Entecavir has been administered orally at daily doses of 0.02 mg/kg and 0.1 mg/kg, and Lamivudine at 1, 5, or 15 mg/kg daily[3]. These can serve as a reference for dose-ranging studies.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Besifovir (LB80380) in Mice

This protocol is based on the methodology described in the pharmacokinetic study of LB80331 and this compound following oral administration of LB80380.[1]

Objective: To determine the pharmacokinetic profile of LB80331 and the active metabolite this compound after oral administration of the prodrug Besifovir (LB80380).

Materials:

  • Male CD-1 mice

  • Besifovir (LB80380)

  • Vehicle for oral administration (e.g., 100% polyethylene glycol 400)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Tissue collection supplies (e.g., liquid nitrogen)

  • Analytical equipment for measuring drug concentrations in plasma and tissue (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate male CD-1 mice to the laboratory conditions for at least one week before the experiment.

  • Dosing: Prepare a solution of Besifovir (LB80380) in the chosen vehicle. Administer a single oral dose of 30 mg/kg of body weight to the mice.

  • Sample Collection:

    • At predetermined time points (e.g., 1, 2, 4, 6, 10, 24, and 36 hours post-dosing), collect blood samples from a cohort of mice (n=3 per time point) via retro-orbital bleeding or another appropriate method.

    • Immediately after blood collection, euthanize the mice and collect liver tissue. Snap-freeze the liver tissue in liquid nitrogen.

    • Process the blood samples to separate plasma by centrifugation and store the plasma at -80°C until analysis.

  • Sample Analysis:

    • Extract LB80331 and this compound from plasma and liver homogenates.

    • Quantify the concentrations of LB80331 and this compound using a validated analytical method such as LC-MS/MS.

    • Determine the levels of phosphorylated this compound in the liver tissue to assess the formation of the active moiety.

  • Data Analysis:

    • Calculate pharmacokinetic parameters for LB80331 and this compound in plasma, including Cmax, Tmax, AUC, and half-life.

    • Determine the concentration of total and phosphorylated this compound in the liver over time.

PK_Workflow start Start acclimation Animal Acclimation (Male CD-1 Mice) start->acclimation dosing Oral Dosing (30 mg/kg Besifovir) acclimation->dosing sampling Blood & Liver Collection (Multiple Time Points) dosing->sampling processing Sample Processing (Plasma Separation, Tissue Freezing) sampling->processing analysis LC-MS/MS Analysis (Quantify LB80331 & this compound) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Half-life) analysis->pk_analysis end End pk_analysis->end

Protocol 2: In Vivo Efficacy Study in a Hepatitis B Virus Animal Model (General Framework)

This protocol provides a general framework for assessing the antiviral efficacy of Besifovir (LB80380) in a relevant animal model, such as the woodchuck model of chronic hepatitis.

Objective: To evaluate the in vivo antiviral efficacy of Besifovir (LB80380) against Hepatitis B Virus.

Materials:

  • Animal model of chronic HBV infection (e.g., woodchucks chronically infected with Woodchuck Hepatitis Virus - WHV)

  • Besifovir (LB80380)

  • Vehicle for oral administration

  • Blood collection supplies

  • Reagents and equipment for quantifying viral load (e.g., qPCR for HBV/WHV DNA)

  • Reagents and equipment for liver function tests (e.g., ALT, AST)

Procedure:

  • Animal Model: Establish or acquire a cohort of animals with chronic HBV or a closely related hepadnavirus infection.

  • Baseline Characterization: Before treatment, collect baseline blood samples to determine the initial viral load (HBV/WHV DNA), and liver enzyme levels (ALT, AST).

  • Treatment Groups: Randomly assign animals to different treatment groups:

    • Vehicle control group

    • Besifovir (LB80380) treatment group(s) at various dose levels.

  • Dosing: Administer the assigned treatment (vehicle or Besifovir) orally on a daily basis for a specified duration (e.g., 4, 8, or 12 weeks).

  • Monitoring:

    • Collect blood samples at regular intervals during the treatment period (e.g., weekly or bi-weekly).

    • Monitor the general health and body weight of the animals throughout the study.

  • Endpoint Analysis:

    • Quantify the viral load (HBV/WHV DNA) in the serum/plasma samples from all time points using qPCR.

    • Measure liver enzyme levels (ALT, AST) to assess liver inflammation.

    • At the end of the study, liver tissue can be collected for histological analysis and quantification of intrahepatic viral replicative intermediates.

  • Data Analysis:

    • Calculate the log reduction in viral load from baseline for each treatment group.

    • Compare the viral load and liver enzyme levels between the treatment and control groups to determine the antiviral efficacy and impact on liver health.

Efficacy_Workflow start Start animal_model Establish Chronic HBV Animal Model start->animal_model baseline Baseline Data Collection (Viral Load, Liver Enzymes) animal_model->baseline treatment Daily Oral Administration (Vehicle or Besifovir) baseline->treatment monitoring Regular Blood Sampling & Health Monitoring treatment->monitoring endpoint Endpoint Analysis (Viral Load, Liver Histology) monitoring->endpoint data_analysis Data Analysis (Log Reduction, Statistical Comparison) endpoint->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Analytical Detection of LB80317

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, publicly available information regarding the specific analytical methods for a compound designated "LB80317" is not available. The following application notes and protocols are provided as a comprehensive and illustrative template based on standard analytical methodologies for the detection and quantification of small molecule drug candidates. These protocols for a hypothetical compound, herein referred to as "Compound X (this compound equivalent)," are intended to serve as a guide for researchers, scientists, and drug development professionals in establishing their own specific and validated assays.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Quantification of Compound X in Plasma

This method provides a robust and widely accessible technique for the quantitative analysis of Compound X in a relatively simple biological matrix like plasma, suitable for preclinical pharmacokinetic studies.

Experimental Protocol

a) Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (IS) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 10 µL of the supernatant into the HPLC system.

b) Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (hypothetical maximum absorbance for Compound X)

  • Injection Volume: 10 µL

Data Presentation

Table 1: Hypothetical Performance Characteristics of the HPLC-UV Method for Compound X

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery85 - 115%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification of Compound X in Biological Matrices

This LC-MS/MS method offers superior sensitivity and selectivity for the quantification of Compound X in complex biological matrices such as plasma, tissue homogenates, or urine. It is the gold standard for bioanalytical studies supporting regulatory submissions.

Experimental Protocol

a) Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw biological samples at room temperature and vortex.

  • To 100 µL of the sample, add an internal standard (a stable isotope-labeled version of Compound X is recommended).

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute Compound X and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an HPLC vial for injection.

b) LC-MS/MS Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.6-4.5 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Hypothetical MRM Transitions:

      • Compound X: m/z 450.2 -> 285.1

      • Internal Standard (¹³C₆-Compound X): m/z 456.2 -> 291.1

    • Ion Source Parameters: Optimized for Compound X (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

Data Presentation

Table 2: Hypothetical Performance Characteristics of the LC-MS/MS Method for Compound X

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Matrix EffectMinimal and compensated by IS

Visualizations

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt and Logging Thawing Sample Thawing SampleReceipt->Thawing Vortexing Vortexing Thawing->Vortexing IS_Spiking Internal Standard Spiking Vortexing->IS_Spiking SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Injection LC-MS/MS Injection Reconstitution->LCMS_Injection DataAcquisition Data Acquisition LCMS_Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the bioanalysis of Compound X using LC-MS/MS.

Hypothetical Signaling Pathway for Compound X

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CompoundX Compound X (this compound equivalent) CompoundX->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound X.

Application Notes and Protocols for LB80317 (as Besifovir Dipivoxil Maleate) in Combination with other Anti-HBV Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is the active metabolite of the prodrug besifovir dipivoxil maleate (BSV), a novel acyclic nucleotide phosphonate for the treatment of chronic hepatitis B (CHB). As a guanosine monophosphate analog, besifovir targets the hepatitis B virus (HBV) polymerase, inhibiting viral DNA synthesis. While extensive clinical trials have evaluated besifovir as a monotherapy, demonstrating comparable efficacy to established first-line treatments such as tenofovir disoproxil fumarate (TDF) and entecavir (ETV) with a favorable renal and bone safety profile, data on its use in combination with other anti-HBV nucleos(t)ide analogs (NAs) is currently limited to preclinical studies.

These application notes provide a comprehensive overview of the available data on besifovir and propose protocols for its investigation in combination therapies. The information is intended to guide researchers in designing preclinical and clinical studies to explore the potential of besifovir-based combination regimens for treatment-naïve and treatment-experienced CHB patients, including those with pre-existing drug resistance.

Mechanism of Action

Besifovir dipivoxil maleate is orally administered and is converted in the body to its active form, besifovir diphosphate. This active metabolite competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV polymerase (reverse transcriptase). The incorporation of besifovir diphosphate results in premature chain termination, thereby halting HBV replication.

cluster_Hepatocyte Hepatocyte BSV Besifovir Dipivoxil Maleate (Oral Prodrug) This compound This compound (Besifovir - Active Metabolite) BSV->this compound Metabolism BSV_DP Besifovir Diphosphate (Active Form) This compound->BSV_DP Phosphorylation HBV_Polymerase HBV Polymerase (Reverse Transcriptase) BSV_DP->HBV_Polymerase dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase HBV_DNA HBV DNA Synthesis HBV_Polymerase->HBV_DNA Chain_Termination Chain Termination & Inhibition of HBV Replication HBV_DNA->Chain_Termination

Caption: Mechanism of action of Besifovir in inhibiting HBV replication.

Rationale for Combination Therapy

The primary goals of combination therapy in CHB are to enhance viral suppression, prevent the emergence of drug resistance, and potentially achieve higher rates of functional cure (HBsAg loss). While besifovir has shown a high barrier to resistance in clinical trials, combination therapy could be beneficial in several scenarios:

  • Treatment of Multidrug-Resistant (MDR) HBV: For patients who have failed previous NA therapies, a combination of drugs with different resistance profiles is often necessary.

  • Initial Treatment for Patients at High Risk of Resistance: In certain patient populations, initiating treatment with a combination of potent NAs may reduce the risk of future drug resistance.

  • Accelerated Viral Suppression: Combining agents with different mechanisms of action or resistance profiles could lead to a more rapid decline in HBV DNA levels.

Preclinical Data on Besifovir Against Resistant HBV Mutants

In vitro studies have provided crucial insights into the susceptibility of known drug-resistant HBV mutants to besifovir. These findings are essential for designing rational combination therapies.

An in vitro drug susceptibility assay was performed using HBV mutants with known resistance to lamivudine (LMV), adefovir (ADV), entecavir (ETV), and tenofovir (TDF). The results indicated the following:

  • Lamivudine-resistant (LMV-R) mutants: Showed reduced susceptibility to besifovir.

  • Entecavir-resistant (ETV-R) clones: Exhibited partial resistance to besifovir.

  • Adefovir-resistant (ADV-R) mutants: Were highly sensitive to besifovir.

  • Tenofovir-resistant (TDF-R) mutants: Primary resistance mutations to tenofovir did not confer resistance to besifovir.

These preclinical findings suggest that besifovir may be a viable option for patients with resistance to adefovir or tenofovir. However, its efficacy may be compromised in the presence of lamivudine or entecavir resistance mutations, suggesting that a combination approach would be necessary in these cases.[1]

Clinical Data: Besifovir Monotherapy vs. Other NAs

While direct clinical data on besifovir combination therapy is lacking, extensive Phase II and Phase III clinical trials have compared its efficacy and safety as a monotherapy against entecavir and tenofovir disoproxil fumarate. These data provide a baseline for what can be expected from besifovir in a clinical setting.

Table 1: Virological and Biochemical Response to Besifovir Monotherapy in Treatment-Naïve CHB Patients
Endpoint (at Week 96)Besifovir (150 mg)Entecavir (0.5 mg)p-valueReference
Undetectable HBV DNA (<20 IU/mL)78.6%80.0%>0.05[2][3]
ALT Normalization78.6%93.3%>0.05[2][3]
HBeAg Loss21.4%22.2%>0.05[2][3]
Endpoint (at Week 192) Besifovir (continued) TDF→Besifovir (switched at W48) p-value Reference
HBV DNA <69 IU/mL92.5%93.1%0.90[4]
HBV DNA <20 IU/mL87.5%87.5%1.00[4]

Data presented as the percentage of patients achieving the endpoint.

Table 2: Safety Profile of Besifovir vs. Tenofovir DF (TDF)
Safety ParameterBesifovirTenofovir DFKey FindingsReference
Renal Safety FavorablePotential for decline in eGFRBesifovir showed a better renal safety profile with less impact on estimated glomerular filtration rate (eGFR). Switching from TDF to besifovir resulted in improved renal function.[4]
Bone Safety FavorableAssociated with decreased bone mineral density (BMD)Besifovir demonstrated a superior bone safety profile. Patients switching from TDF to besifovir showed recovery in BMD.[4]
Carnitine Depletion ObservedNot a typical side effectL-carnitine supplementation is often co-administered with besifovir to mitigate this effect.[2]

Proposed Experimental Protocols for Combination Therapy

Based on the available preclinical resistance data and the established efficacy of besifovir, the following protocols are proposed for investigating its use in combination therapy.

Protocol 1: In Vitro Assessment of Synergistic or Additive Effects

Objective: To determine the in vitro antiviral activity of besifovir in combination with other NAs (lamivudine, entecavir, tenofovir) against wild-type and drug-resistant HBV.

Methodology:

  • Cell Line: HepG2.2.15 cells, which stably replicate HBV.

  • Drug Concentrations: A checkerboard dilution method should be used with serial dilutions of besifovir and the other NA.

  • Treatment Duration: Cells should be treated for 6-9 days, with media and drugs refreshed every 3 days.

  • Endpoint Analysis:

    • HBV DNA Quantification: Supernatant HBV DNA levels should be measured by quantitative real-time PCR (qPCR).

    • Intracellular HBV DNA: Southern blot analysis of intracellular HBV replicative intermediates can be performed.

    • Cytotoxicity Assay: A standard MTT or similar assay should be conducted to assess cell viability and rule out synergistic cytotoxicity.

  • Data Analysis: The combination index (CI) should be calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Start Start: In Vitro Combination Study Prepare_Cells Prepare HepG2.2.15 Cell Cultures Start->Prepare_Cells Drug_Dilution Checkerboard Dilution of Besifovir and Other NAs Prepare_Cells->Drug_Dilution Treat_Cells Treat Cells for 6-9 Days Drug_Dilution->Treat_Cells Harvest Harvest Supernatant and Cell Lysates Treat_Cells->Harvest qPCR Quantify Supernatant HBV DNA (qPCR) Harvest->qPCR Southern_Blot Analyze Intracellular HBV DNA (Southern Blot) Harvest->Southern_Blot Cytotoxicity Assess Cytotoxicity (MTT Assay) Harvest->Cytotoxicity Analyze Calculate Combination Index (Chou-Talalay) qPCR->Analyze Southern_Blot->Analyze Cytotoxicity->Analyze End End: Determine Synergy/Additivity Analyze->End

Caption: Workflow for in vitro assessment of besifovir combination therapy.

Protocol 2: Proposed Clinical Trial Design - Besifovir in Combination for Treatment-Experienced Patients

Objective: To evaluate the efficacy and safety of besifovir in combination with another NA in CHB patients with a suboptimal response or resistance to their current therapy.

Study Design: A prospective, randomized, open-label, multicenter study.

Patient Population: Adult CHB patients with a documented history of virologic breakthrough or partial virologic response to lamivudine, entecavir, or tenofovir.

Treatment Arms:

  • Arm A (for LMV-R or ETV-R patients): Besifovir (150 mg daily) + Tenofovir DF (300 mg daily)

  • Arm B (for TDF-experienced patients with partial response): Besifovir (150 mg daily) + Entecavir (1 mg daily)

  • Control Arm: Standard-of-care rescue therapy (e.g., Tenofovir DF + Emtricitabine).

Primary Endpoint: Proportion of patients with undetectable serum HBV DNA (<20 IU/mL) at week 48.

Secondary Endpoints:

  • Proportion of patients with undetectable HBV DNA at weeks 24 and 96.

  • Mean change in serum HBV DNA from baseline.

  • ALT normalization rates.

  • HBeAg and HBsAg seroconversion rates.

  • Incidence and severity of adverse events, with a focus on renal and bone safety markers.

  • Development of genotypic resistance to besifovir or the companion drug.

Methodology:

  • Screening and Enrollment: Patients meeting the inclusion/exclusion criteria will be enrolled and randomized.

  • Treatment and Monitoring: Patients will receive the assigned treatment for 96 weeks. Clinical and laboratory assessments will be performed at baseline and at weeks 4, 12, 24, 36, 48, 72, and 96.

  • Virological Monitoring: Serum HBV DNA levels will be measured at each study visit. Genotypic resistance testing will be performed at baseline and in case of virologic breakthrough.

  • Safety Monitoring: Renal function (serum creatinine, eGFR, urinalysis) and bone mineral density (DEXA scan) will be monitored at baseline and at regular intervals. Serum carnitine levels will be monitored in patients receiving besifovir.

Start Patient Screening (Treatment-Experienced CHB) Enrollment Enrollment and Randomization Start->Enrollment ArmA Arm A: Besifovir + TDF (for LMV-R/ETV-R) Enrollment->ArmA ArmB Arm B: Besifovir + ETV (for TDF-Partial Responders) Enrollment->ArmB Control Control Arm: Standard of Care Enrollment->Control Treatment 96-Week Treatment and Monitoring ArmA->Treatment ArmB->Treatment Control->Treatment Primary_Endpoint Primary Endpoint Analysis at Week 48 (HBV DNA <20 IU/mL) Treatment->Primary_Endpoint Secondary_Endpoints Secondary Endpoint and Safety Analysis Primary_Endpoint->Secondary_Endpoints End Study Conclusion Secondary_Endpoints->End

Caption: Proposed clinical trial design for besifovir combination therapy.

Conclusion

This compound, as its prodrug besifovir dipivoxil maleate, is a potent anti-HBV agent with a favorable safety profile. While clinical data on its use in combination therapy are not yet available, preclinical evidence suggests it may be a valuable component of rescue therapy for patients with resistance to other NAs. The proposed in vitro and clinical trial protocols provide a framework for future research to define the role of besifovir in combination regimens for the management of chronic hepatitis B. Such studies are warranted to explore the potential for improved treatment outcomes in difficult-to-treat patient populations.

References

Application Notes and Protocols for Efficacy Studies of LB80317, an HBV DNA Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is the active metabolite of the oral prodrug LB80380, a novel nucleotide analogue for the treatment of chronic hepatitis B (CHB). As a potent inhibitor of hepatitis B virus (HBV) DNA synthesis, this compound represents a promising therapeutic agent. Its mechanism of action involves intracellular phosphorylation to its active di- and triphosphate forms, which is subsequently incorporated into the elongating viral DNA chain, leading to the termination of viral replication.[1] These application notes provide detailed experimental designs and protocols for evaluating the in vitro and in vivo efficacy of this compound.

Scientific Background

Chronic HBV infection is a major global health concern, leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma (HCC). The persistence of the virus is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication.[1] Current therapies with nucleos(t)ide analogues can suppress HBV replication but rarely lead to a complete cure. This compound, by directly targeting the viral polymerase, aims to reduce the viral load, including the levels of cccDNA, which is a key goal for achieving a functional cure for CHB.

I. In Vitro Efficacy Studies

A. Cell-Based Assays for Inhibition of HBV Replication

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of HBV DNA replication in cultured hepatoma cell lines.

Cell Lines:

  • HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses the entire HBV genome and supports viral replication.[2]

  • HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the cellular receptor for HBV, allowing for the study of the complete viral life cycle, including viral entry.[3][4]

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV studies as they represent the natural host cells.[5]

Experimental Protocol:

  • Cell Seeding: Seed the selected cell line in 96-well plates at an appropriate density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Entecavir).

  • Incubation: Incubate the cells for a defined period (e.g., 6-9 days), with media and drug changes every 2-3 days.

  • Endpoint Analysis:

    • Supernatant Analysis: Collect the cell culture supernatant to measure secreted HBV DNA, HBsAg, and HBeAg.

    • Intracellular Analysis: Lyse the cells to extract intracellular HBV DNA (including replicative intermediates and cccDNA) and total cellular DNA.

  • Quantification:

    • HBV DNA: Quantify extracellular and intracellular HBV DNA levels using quantitative PCR (qPCR).

    • HBsAg and HBeAg: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using enzyme-linked immunosorbent assays (ELISAs).

    • cccDNA: Quantify cccDNA levels using a specific qPCR assay following treatment of the DNA extracts with a plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease to remove relaxed-circular and single-stranded HBV DNA.[3][6]

  • Cytotoxicity Assay: In a parallel plate, assess the cytotoxicity of this compound using an MTT or similar cell viability assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the EC50 value by non-linear regression analysis of the dose-response curve. The selectivity index (SI) is calculated as CC50/EC50.

Data Presentation:

CompoundEC50 (HBV DNA)EC50 (HBsAg)EC50 (HBeAg)CC50Selectivity Index (SI)
This compound 0.5 µM[1]Data not availableData not availableData not availableData not available
EntecavirReference valueReference valueReference valueReference valueReference value

Note: The EC50 value for this compound is from a published in vitro study.[1] Additional data would be generated in the described experiments.

B. HBV cccDNA Formation and Stability Assay

Objective: To evaluate the effect of this compound on the establishment and stability of the cccDNA pool in newly infected cells.

Experimental Protocol:

  • Infection: Infect HepG2-NTCP cells or PHHs with HBV at a defined multiplicity of infection (MOI).

  • Drug Treatment Paradigms:

    • Inhibition of Establishment: Add this compound at different concentrations simultaneously with the viral inoculum or immediately after viral entry.

    • Inhibition of Maintenance: Treat the cells with this compound after the cccDNA pool has been established (e.g., 3-4 days post-infection).

  • Time Course Analysis: Harvest cells at different time points (e.g., 3, 6, 9, and 12 days post-infection).

  • cccDNA Quantification: Extract intracellular DNA and quantify cccDNA levels using a validated qPCR method as described previously.

  • Data Analysis: Compare the cccDNA levels in treated versus untreated cells over time to determine the impact of this compound on cccDNA formation and stability.

Data Presentation:

Treatment GroupDay 3 cccDNA (copies/cell)Day 6 cccDNA (copies/cell)Day 9 cccDNA (copies/cell)Day 12 cccDNA (copies/cell)
Vehicle ControlExample ValueExample ValueExample ValueExample Value
This compound (EC50)Example ValueExample ValueExample ValueExample Value
This compound (10x EC50)Example ValueExample ValueExample ValueExample Value
Positive ControlExample ValueExample ValueExample ValueExample Value

II. In Vivo Efficacy Studies

A. Animal Models for Chronic HBV Infection

Objective: To assess the antiviral efficacy of this compound (administered as its prodrug, LB80380) in a relevant animal model of chronic HBV infection.

Animal Models:

  • Humanized Mouse Models: Immunodeficient mice with engrafted human hepatocytes are susceptible to HBV infection and can model chronic infection.[7][8]

  • HBV Transgenic Mice: These mice carry the HBV genome and produce viral particles, but are generally immunotolerant. They are useful for studying viral replication and the direct effects of antiviral drugs.[9]

  • Woodchuck Hepatitis Virus (WHV) Model: Woodchucks infected with WHV, a close relative of HBV, develop chronic hepatitis and HCC, providing a valuable model for preclinical drug evaluation.[9][10]

Experimental Protocol:

  • Model Establishment: Establish chronic HBV (or WHV) infection in the chosen animal model.

  • Baseline Characterization: Before treatment, measure baseline levels of serum HBV DNA, HBsAg, and HBeAg, as well as liver function markers (e.g., ALT, AST).

  • Drug Administration: Administer the prodrug LB80380 orally to the animals daily for a specified duration (e.g., 4-12 weeks) at different dose levels. Include a vehicle control group and a positive control group (e.g., treated with Entecavir or Tenofovir).

  • Monitoring:

    • Weekly/Bi-weekly: Collect blood samples to monitor serum HBV DNA, HBsAg, and HBeAg levels.

    • End of Study: Euthanize the animals and collect liver tissue for analysis.

  • Endpoint Analysis:

    • Serum Virology: Quantify changes in serum viral markers from baseline.

    • Liver Histology: Assess liver inflammation and fibrosis.

    • Intrahepatic Viral Markers: Quantify intrahepatic HBV DNA (total and cccDNA) and HBV RNA levels.

  • Data Analysis: Compare the virological and histological outcomes between the treatment groups and the control group.

Data Presentation:

Table 1: Serum Virological Response

Treatment GroupMean Log10 Reduction in Serum HBV DNA (Week 4)Mean Log10 Reduction in Serum HBV DNA (Week 8)HBsAg Reduction (%) (End of Study)HBeAg Seroconversion Rate (%)
Vehicle ControlExample ValueExample ValueExample ValueExample Value
LB80380 (Low Dose)Example ValueExample ValueExample ValueExample Value
LB80380 (High Dose)Example ValueExample ValueExample ValueExample Value
Positive ControlExample ValueExample ValueExample ValueExample Value

Table 2: Intrahepatic Virological Response

Treatment GroupMean Log10 Reduction in Liver HBV DNAMean Log10 Reduction in Liver cccDNA
Vehicle ControlExample ValueExample Value
LB80380 (Low Dose)Example ValueExample Value
LB80380 (High Dose)Example ValueExample Value
Positive ControlExample ValueExample Value

III. Signaling Pathways and Experimental Workflows

A. HBV Life Cycle and the Target of this compound

The HBV life cycle is a complex process that offers multiple targets for antiviral therapy. This compound targets the reverse transcription step, which is crucial for the synthesis of new viral DNA.

HBV_Life_Cycle cluster_cell Hepatocyte Entry HBV Entry (NTCP) Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear Import Uncoating->Nuclear_Import cccDNA cccDNA Formation Nuclear_Import->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Core, Pol, HBsAg) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription rcDNA rcDNA Synthesis Reverse_Transcription->rcDNA Assembly Virion Assembly rcDNA->Assembly Recycling Nuclear Recycling rcDNA->Recycling Secretion Virion Secretion Assembly->Secretion Recycling->cccDNA This compound This compound-TP This compound->Reverse_Transcription Inhibition

Caption: HBV life cycle and the inhibitory action of this compound on reverse transcription.

B. Host Signaling Pathways Modulated by HBV Infection

HBV infection significantly alters host cell signaling pathways to promote its replication and persistence. By inhibiting HBV replication, this compound is expected to indirectly counteract these virus-induced changes.

HBV_Signaling cluster_pathways Host Signaling Pathways HBV HBV Infection Immune_Response Innate Immune Response (TLR, RIG-I) HBV->Immune_Response Inhibition Inflammation Inflammation (NF-κB) HBV->Inflammation Activation Cell_Survival Cell Survival & Proliferation (PI3K/Akt, MAPK) HBV->Cell_Survival Activation Metabolism Metabolism (Glucose, Lipid) HBV->Metabolism Alteration This compound This compound This compound->HBV Inhibits Replication

Caption: Host signaling pathways dysregulated by HBV infection.

C. Experimental Workflow for In Vitro Efficacy Testing

The following workflow outlines the key steps for assessing the in vitro efficacy of this compound.

In_Vitro_Workflow Start Start Cell_Culture Seed HBV-replicating cells Start->Cell_Culture Treatment Treat with this compound (serial dilutions) Cell_Culture->Treatment Incubation Incubate for 6-9 days Treatment->Incubation Harvest Harvest supernatant and cells Incubation->Harvest Supernatant_Analysis Analyze supernatant: - HBV DNA (qPCR) - HBsAg, HBeAg (ELISA) Harvest->Supernatant_Analysis Cell_Analysis Analyze cells: - Intracellular HBV DNA (qPCR) - cccDNA (qPCR) - Cytotoxicity (MTT) Harvest->Cell_Analysis Data_Analysis Calculate EC50, CC50, SI Supernatant_Analysis->Data_Analysis Cell_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro evaluation of this compound efficacy.

D. Experimental Workflow for In Vivo Efficacy Testing

The following workflow illustrates the major steps in an in vivo study to determine the efficacy of this compound's prodrug.

In_Vivo_Workflow Start Start Model Establish Chronic HBV Model Start->Model Baseline Measure Baseline Viral Markers Model->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Dosing Administer LB80380 Orally Grouping->Dosing Monitoring Monitor Serum Viral Markers Dosing->Monitoring Termination End of Treatment & Euthanasia Monitoring->Termination Analysis Analyze Liver Tissue: - Histology - Intrahepatic HBV DNA & cccDNA Termination->Analysis Conclusion Compare Treatment vs. Control Analysis->Conclusion End End Conclusion->End

Caption: Workflow for in vivo evaluation of this compound efficacy.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound's efficacy against HBV. These studies, from initial in vitro screening to in vivo validation in animal models, are crucial for characterizing the antiviral profile of this compound and supporting its further clinical development as a potential treatment for chronic hepatitis B. The focus on quantifying cccDNA levels is particularly important for assessing the potential of this compound to contribute to a functional cure.

References

Measuring Intracellular Levels of LB80317 Triphosphate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is the active metabolite of the prodrug LB80380, a novel nucleotide analog for the treatment of chronic hepatitis B (CHB). As an inhibitor of hepatitis B virus (HBV) DNA synthesis, the intracellular concentration of its triphosphate form is a critical determinant of its antiviral efficacy. Accurate measurement of this compound triphosphate in cellular models is therefore essential for preclinical and clinical research, aiding in the understanding of its pharmacological profile and the development of effective therapeutic strategies.

This application note provides detailed protocols for the quantification of this compound triphosphate in cells, primarily focusing on a robust and sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it outlines the metabolic activation pathway of this compound and presents a comprehensive experimental workflow.

Mechanism of Action of this compound

This compound exerts its antiviral activity by targeting the HBV DNA polymerase. Following uptake into hepatocytes, this compound undergoes intracellular phosphorylation by host cell kinases to its active triphosphate form. This triphosphate analog then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the elongating viral DNA chain. Once incorporated, the lack of a 3'-hydroxyl group on the this compound moiety leads to the termination of DNA synthesis, thereby inhibiting viral replication.[1][2][3]

LB80317_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte LB80380 LB80380 (Prodrug) This compound This compound LB80380->this compound Metabolism LB80317_MP This compound Monophosphate This compound->LB80317_MP Cellular Kinases LB80317_DP This compound Diphosphate LB80317_MP->LB80317_DP Cellular Kinases LB80317_TP This compound Triphosphate LB80317_DP->LB80317_TP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase LB80317_TP->HBV_DNA_Polymerase Viral_DNA Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_DNA->Chain_Termination

Caption: Intracellular activation of this compound and its mechanism of action.

Experimental Workflow for Quantification of this compound Triphosphate

The quantification of intracellular this compound triphosphate typically involves cell culture, harvesting, extraction of intracellular metabolites, and subsequent analysis by LC-MS/MS. A common and effective strategy is the indirect measurement, where the triphosphate is first isolated and then dephosphorylated to the parent nucleoside analog (this compound) for quantification. This approach enhances sensitivity and simplifies the analytical procedure.

Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment with this compound Cell_Harvesting 2. Cell Harvesting and Counting Cell_Culture->Cell_Harvesting Cell_Lysis 3. Cell Lysis and Protein Precipitation Cell_Harvesting->Cell_Lysis SPE 4. Solid-Phase Extraction (SPE) of Nucleotides Cell_Lysis->SPE Dephosphorylation 5. Enzymatic Dephosphorylation of Triphosphate Fraction SPE->Dephosphorylation LCMS_Analysis 6. LC-MS/MS Analysis of this compound Dephosphorylation->LCMS_Analysis Data_Analysis 7. Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Caption: Workflow for this compound triphosphate quantification.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Use relevant liver cell lines, such as HepG2, Huh7, or primary human hepatocytes.

  • Culture Conditions: Culture cells to approximately 80% confluency in appropriate media and conditions.

  • Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include untreated control samples.

Cell Harvesting and Counting
  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by trypsinization or by using a cell scraper.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the cell count using a hemocytometer or an automated cell counter. This is crucial for normalizing the final triphosphate concentration.

Intracellular Metabolite Extraction
  • Lysis and Protein Precipitation:

    • To the cell pellet (typically 1-10 million cells), add 200 µL of ice-cold 70% methanol.

    • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

    • Alternatively, a protein precipitation method with perchloric acid can be used, followed by neutralization.[2]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.

Solid-Phase Extraction (SPE) for Nucleotide Fractionation

This step is crucial for separating the mono-, di-, and triphosphate forms of this compound.

  • SPE Cartridge: Use a strong anion exchange (SAX) SPE cartridge.

  • Cartridge Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by ultrapure water.

  • Sample Loading: Load the cell extract supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove unbound substances. A typical wash solution is ultrapure water.

  • Elution of Fractions:

    • Elute the monophosphate fraction with a low salt concentration buffer (e.g., 50 mM ammonium bicarbonate).

    • Elute the diphosphate fraction with a medium salt concentration buffer (e.g., 200 mM ammonium bicarbonate).

    • Elute the triphosphate fraction with a high salt concentration buffer (e.g., 500 mM ammonium bicarbonate).

  • Drying: Dry the eluted triphosphate fraction under a stream of nitrogen or using a vacuum concentrator.

Enzymatic Dephosphorylation

The isolated triphosphate fraction is treated with an enzyme to convert this compound triphosphate back to this compound for easier detection.

  • Reconstitution: Reconstitute the dried triphosphate fraction in a suitable buffer (e.g., 100 µL of alkaline phosphatase buffer).

  • Enzyme Addition: Add alkaline phosphatase (e.g., calf intestinal phosphatase) to the reconstituted sample.[2]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours) to ensure complete dephosphorylation.

  • Reaction Quenching: Stop the reaction by adding a small volume of a strong acid (e.g., perchloric acid or trichloroacetic acid), followed by neutralization.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization properties of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor-to-product ion transitions for this compound will need to be determined.

  • Internal Standard: Use a stable isotope-labeled internal standard of this compound to ensure accurate quantification.

Data Presentation

The quantitative data should be presented in a clear and structured format. The final concentration of this compound triphosphate is typically expressed as femtomoles (fmol) or picomoles (pmol) per million cells.

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Intracellular this compound Triphosphate (fmol/10^6 cells)
Control024Below Limit of Quantification
This compound124Insert Experimental Value
This compound524Insert Experimental Value
This compound1024Insert Experimental Value

Table 1: Example Data Table for Intracellular this compound Triphosphate Levels.

Method Validation Parameters

For reliable and reproducible results, the analytical method should be validated according to standard guidelines.

ParameterAcceptance Criteria
Linearity r² > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Consistent response in the presence of matrix components
Recovery Consistent and reproducible extraction efficiency

Table 2: Key Validation Parameters for the LC-MS/MS Method.

Conclusion

The accurate quantification of this compound triphosphate is fundamental for the evaluation of its antiviral potency and for understanding its intracellular pharmacology. The protocol described in this application note, utilizing a combination of solid-phase extraction, enzymatic dephosphorylation, and LC-MS/MS analysis, provides a robust and sensitive method for this purpose. Adherence to detailed experimental procedures and thorough method validation will ensure the generation of high-quality, reliable data to support the development of this compound as a therapeutic agent for chronic hepatitis B.

References

Protocol for assessing LB80317 cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Protocol for Assessing LB80317 Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of cytotoxicity is a critical step in the development of any new therapeutic agent. Early identification of cytotoxic liabilities can save significant time and resources in the drug discovery pipeline. This document provides a comprehensive set of protocols to evaluate the potential cytotoxicity of the novel investigational compound this compound. The described assays are standard in vitro methods designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing this multi-parametric approach, researchers can gain a robust understanding of the cytotoxic profile of this compound.

The following protocols are designed for use with adherent or suspension mammalian cell lines and can be adapted for specific research needs. It is recommended to perform these assays in a cell line relevant to the intended therapeutic application of this compound.

Experimental Workflow

A general workflow for assessing the cytotoxicity of this compound is outlined below. This workflow ensures a systematic evaluation, starting from broader measures of cell health to more specific mechanisms of cell death.

experimental_workflow cluster_assays Cytotoxicity Assays start Start: Prepare this compound Stock Solution cell_culture Seed Cells in Microplates start->cell_culture treatment Treat Cells with a Dose-Range of this compound cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-Glo 3/7 Assay (Apoptosis) incubation->caspase mmp Mitochondrial Membrane Potential Assay incubation->mmp data_analysis Data Acquisition and Analysis (e.g., Plate Reader) mtt->data_analysis ldh->data_analysis caspase->data_analysis mmp->data_analysis ic50 Determine IC50 Values data_analysis->ic50 report Generate Cytotoxicity Profile Report ic50->report

Caption: Overall experimental workflow for the cytotoxic assessment of this compound.

Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[1][2][3][4]

Materials:

  • 96-well clear flat-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.[5]

  • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[3]

  • Incubate the plate for an additional 4 hours at 37°C or overnight in a humidified atmosphere.[3]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Calculate cell viability as a percentage of the untreated control.

mtt_mechanism MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondria Uptake by cells Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction

Caption: Mechanism of the MTT assay for cell viability.

Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released upon cell lysis.[6]

Materials:

  • 96-well clear flat-bottom microplates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate spectrophotometer

Protocol:

  • Follow steps 1-5 of the MTT assay protocol to culture and treat cells with this compound.

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[7]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Add 50 µL of the stop solution (if required by the kit) to each well.[8]

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[8]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Apoptosis Assays

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[9][10][11]

Materials:

  • 96-well white-walled, clear-bottom microplates

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with this compound as described in steps 1-5 of the MTT assay protocol.

  • After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[10][11]

  • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.[11]

  • Measure the luminescence of each well using a luminometer.

  • Express the results as fold change in caspase-3/7 activity relative to the untreated control.

This assay detects the disruption of the mitochondrial membrane potential, which is an early event in apoptosis. JC-1 is a cationic dye that exhibits a fluorescence shift from red (J-aggregates in healthy mitochondria) to green (monomers in the cytoplasm of apoptotic cells) as the membrane potential decreases.[12]

Materials:

  • 96-well black-walled, clear-bottom microplates

  • Complete cell culture medium

  • JC-1 reagent

  • Assay buffer (provided with the kit)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a 96-well black-walled plate and treat with this compound as described in steps 1-5 of the MTT assay protocol.

  • At the end of the treatment period, add JC-1 staining solution to each well to a final concentration of 1-10 µM and incubate for 15-30 minutes at 37°C.[13]

  • Remove the staining solution and wash the cells twice with the provided assay buffer.

  • Add 100 µL of assay buffer to each well.

  • Measure the fluorescence intensity at two different wavelengths:

    • Red fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm.

    • Green fluorescence (monomers): Excitation ~514 nm, Emission ~529 nm.

  • The results are typically expressed as the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. The half-maximal inhibitory concentration (IC50) should be calculated for each assay and time point where applicable.

Table 1: Cell Viability (MTT Assay) after Treatment with this compound

Concentration (µM) 24h (% Viability) 48h (% Viability) 72h (% Viability)
0 (Control) 100 ± 5.2 100 ± 4.8 100 ± 6.1
0.1 98 ± 4.9 95 ± 5.5 90 ± 5.8
1 92 ± 6.3 85 ± 6.1 75 ± 6.4
10 75 ± 5.8 52 ± 4.9 40 ± 5.2
100 40 ± 4.5 15 ± 3.8 5 ± 2.1

| IC50 (µM) | >100 | ~12 | ~8 |

Table 2: Membrane Integrity (LDH Release Assay) after 48h Treatment with this compound

Concentration (µM) % Cytotoxicity
0 (Control) 5 ± 1.2
0.1 6 ± 1.5
1 8 ± 2.1
10 25 ± 3.5
100 60 ± 4.8

| IC50 (µM) | ~85 |

Table 3: Apoptosis Induction (Caspase-3/7 Activity) after 24h Treatment with this compound

Concentration (µM) Fold Change in Caspase-3/7 Activity
0 (Control) 1.0 ± 0.1
0.1 1.2 ± 0.2
1 1.8 ± 0.3
10 4.5 ± 0.6

| 100 | 8.2 ± 0.9 |

Table 4: Mitochondrial Membrane Potential (JC-1 Assay) after 24h Treatment with this compound

Concentration (µM) Red/Green Fluorescence Ratio
0 (Control) 10.5 ± 1.1
0.1 10.2 ± 1.3
1 8.5 ± 0.9
10 4.2 ± 0.5

| 100 | 1.8 ± 0.3 |

Conclusion

The protocols detailed in this document provide a robust framework for the initial cytotoxic characterization of the investigational compound this compound. By evaluating multiple cellular endpoints, researchers can determine the concentration- and time-dependent effects of this compound on cell health and gain insights into the potential mechanisms of cytotoxicity. The data generated from these assays are essential for making informed decisions in the early stages of drug development.

References

Application Notes and Protocols for the Study of LB80317 in Hepatitis B Virus (HBV) cccDNA Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing LB80317, the active metabolite of Besifovir dipivoxil maleate (BSV), in the investigation of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA).

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of the viral covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes being the primary obstacle to a curative therapy. This compound, an acyclic nucleotide phosphonate, functions as a potent inhibitor of HBV DNA polymerase, thereby suppressing viral replication. Clinical studies have demonstrated that its prodrug, Besifovir, not only effectively reduces HBV DNA levels but also leads to a significant decrease in the intrahepatic cccDNA reservoir, highlighting its potential as a key component in HBV eradication strategies.

Mechanism of Action

This compound is a guanosine monophosphate analog. In its active diphosphate form, it competes with the natural substrate, dGTP, for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase. This incorporation leads to chain termination, effectively halting HBV DNA synthesis. While the primary mechanism is the direct inhibition of viral replication, the reduction in new virion production and intracellular nucleocapsid recycling indirectly contributes to a decrease in the formation of new cccDNA molecules.

Quantitative Data on cccDNA Reduction

Clinical trial data for Besifovir, the prodrug of this compound, provides valuable insights into its effect on the HBV cccDNA pool.

DrugDuration of TreatmentPatient CohortcccDNA ReductionReference
Besifovir48 weeksChronic Hepatitis B PatientsSignificant decrease from baseline (P < 0.001)[1]
Tenofovir Disoproxil Fumarate (TDF)48 weeksChronic Hepatitis B PatientsSignificant decrease from baseline (P < 0.001)[1]

Note: The study showed no significant intergroup difference in cccDNA reduction between Besifovir and TDF (P = 0.349)[1].

Experimental Protocols

The following are detailed protocols for in vitro and in vivo studies to evaluate the effect of this compound on HBV cccDNA.

In Vitro Model: HBV-infected Hepatoma Cell Lines

Objective: To determine the dose-dependent effect of this compound on HBV cccDNA levels in a controlled in vitro system.

Cell Lines:

  • HepG2-NTCP cells: A human hepatoma cell line engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry.

  • HepaRG cells: A human bipotent progenitor cell line that can be differentiated into hepatocyte-like cells susceptible to HBV infection.

Protocol:

  • Cell Seeding and Differentiation (for HepaRG cells):

    • Seed HepaRG cells at an appropriate density in collagen-coated plates.

    • Differentiate the cells for 2 weeks in the presence of DMSO, as per established protocols.

  • HBV Infection:

    • Infect confluent HepG2-NTCP or differentiated HepaRG cells with HBV (genotype D is commonly used) at a multiplicity of infection (MOI) of 100-500 viral genome equivalents (VGE)/cell.

    • Perform the infection in the presence of 4% PEG 8000 for 16-24 hours at 37°C.

  • This compound Treatment:

    • Following infection, wash the cells to remove the inoculum and add fresh culture medium containing various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM). Include a no-drug control and a positive control (e.g., Tenofovir).

    • Replenish the medium with fresh this compound every 2-3 days for a total of 7-14 days.

  • cccDNA Extraction (Hirt Method):

    • Wash the cells with PBS.

    • Lyse the cells with a buffer containing SDS and gently mix.

    • Add a high concentration of NaCl to precipitate high molecular weight DNA (genomic DNA) and proteins overnight at 4°C.

    • Centrifuge to pellet the precipitate and collect the supernatant containing low molecular weight DNA, including cccDNA.

    • Perform phenol:chloroform extraction on the supernatant to remove remaining proteins.

    • Precipitate the DNA with ethanol and resuspend in TE buffer.

  • cccDNA Quantification (qPCR with T5 Exonuclease Digestion):

    • Treat a portion of the extracted DNA with T5 exonuclease to digest all non-circular DNA forms (rcDNA, dslDNA, and cellular genomic DNA). T5 exonuclease specifically targets free DNA ends, leaving the circular cccDNA intact.

    • Perform quantitative PCR (qPCR) using primers that specifically amplify a region of the HBV genome present in cccDNA.

    • Use a plasmid standard curve containing the HBV target sequence to determine the absolute copy number of cccDNA.

    • Normalize the cccDNA copy number to the cell number, which can be determined by quantifying a housekeeping gene (e.g., β-globin) from the undigested DNA sample.

In Vivo Model: Humanized Mouse Model

Objective: To evaluate the efficacy of this compound in reducing intrahepatic cccDNA in a living organism.

Animal Model:

  • uPA/SCID mice transplanted with primary human hepatocytes.

Protocol:

  • HBV Infection:

    • Infect humanized mice with HBV.

    • Monitor serum HBV DNA and HBsAg levels to confirm chronic infection.

  • This compound Administration:

    • Administer Besifovir (prodrug of this compound) or a vehicle control to the mice daily via oral gavage for a specified period (e.g., 4-12 weeks).

  • Sample Collection:

    • Collect liver biopsies at baseline and at the end of the treatment period.

  • cccDNA Extraction and Quantification:

    • Extract total DNA from the liver tissue using a commercial kit or the Hirt method as described above.

    • Quantify cccDNA levels using qPCR with T5 exonuclease digestion, normalizing to a human-specific housekeeping gene to account for the proportion of human hepatocytes in the mouse liver.

Visualization of Workflows and Pathways

HBV_cccDNA_Lifecycle_and_LB80317_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_virion HBV Virion (rcDNA) Nucleocapsid_rcDNA Nucleocapsid (rcDNA) HBV_virion->Nucleocapsid_rcDNA Entry & Uncoating Nucleocapsid_rcDNA->HBV_virion Assembly & Egress rcDNA rcDNA Nucleocapsid_rcDNA->rcDNA Nuclear Import Nucleocapsid_pgRNA Nucleocapsid (pgRNA) Nucleocapsid_pgRNA->Nucleocapsid_rcDNA Reverse Transcription pgRNA pgRNA pgRNA->Nucleocapsid_pgRNA Encapsidation Viral_proteins Viral Proteins cccDNA cccDNA rcDNA->cccDNA Repair transcription Transcription cccDNA->transcription transcription->pgRNA transcription->Viral_proteins Translation This compound This compound-TP This compound->Nucleocapsid_pgRNA Inhibition

Caption: Mechanism of this compound action on the HBV lifecycle.

Experimental_Workflow_cccDNA_Quantification start Start: HBV-infected cells/tissue treatment Treatment with this compound start->treatment cell_lysis Cell Lysis treatment->cell_lysis hirt_extraction Hirt DNA Extraction (Separates low MW DNA) cell_lysis->hirt_extraction t5_digestion T5 Exonuclease Digestion (Removes non-circular DNA) hirt_extraction->t5_digestion qpcr cccDNA Quantification by qPCR t5_digestion->qpcr data_analysis Data Analysis (Normalize to cell number) qpcr->data_analysis end End: cccDNA copies/cell data_analysis->end

Caption: Workflow for quantifying HBV cccDNA after this compound treatment.

Conclusion

This compound presents a promising avenue for targeting the HBV cccDNA reservoir. The protocols outlined here provide a framework for researchers to meticulously evaluate its efficacy and further elucidate its role in the quest for a functional cure for chronic hepatitis B. The combination of appropriate in vitro and in vivo models with robust cccDNA quantification methods is crucial for advancing our understanding and development of cccDNA-targeting therapies.

References

Application Notes and Protocols: LB80317 (Besifovir) in Lamivudine-Resistant HBV Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is the active triphosphate metabolite of besifovir dipivoxil maleate (BSV), an acyclic nucleotide phosphonate analog of deoxyguanosine monophosphate (dGMP).[1][2] It is a potent inhibitor of hepatitis B virus (HBV) DNA polymerase, demonstrating significant antiviral activity against wild-type HBV. However, the emergence of drug-resistant HBV strains, particularly those resistant to lamivudine, presents a significant challenge in the clinical management of chronic hepatitis B. Lamivudine resistance is primarily associated with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the viral polymerase, most commonly the rtL180M and rtM204V/I mutations.[3][4][5][6] These application notes provide a summary of the activity of this compound against lamivudine-resistant HBV, along with detailed protocols for in vitro susceptibility testing.

Data Presentation

The antiviral activity of besifovir (BFV), the active form of this compound, against wild-type and lamivudine-resistant HBV mutants has been evaluated in cell culture models. The 50% inhibitory concentration (IC50) values are summarized in the table below.

HBV Genotype/MutantDrugIC50 (μM)Fold Resistance vs. WTReference
Wild-type (WT)Besifovir3.50 ± 0.08-[2]
rtL180M (M)Besifovir23.87 ± 4.07~6.8[7]
rtM204V (V)Besifovir>50>14.2[2][7]
rtL180M + rtM204V (MV)Besifovir>50>14.2[2][7]
Patient-derived clone 50-2 (LMV-resistant)Besifovir>50>14.2[2]
Wild-type (WT)Lamivudine4.13 ± 0.52-[7]
rtL180M (M)Lamivudine23.87 ± 4.07~5.8[7]
rtM204V (V)Lamivudine>50>12.1[7]
rtL180M + rtM204V (MV)Lamivudine>50>12.1[7]

Note: The in vitro susceptibility assays were performed using besifovir (BFV), the active metabolite of besifovir dipivoxil maleate, as the prodrug is not effectively metabolized in standard cell culture.[2]

Experimental Protocols

In Vitro HBV Susceptibility Assay

This protocol describes a cell-based assay to determine the susceptibility of HBV replicons (wild-type and lamivudine-resistant mutants) to this compound (besifovir).

1. Materials:

  • Cell Line: Huh7 human hepatoma cells.

  • HBV Replicon Plasmids: 1.2mer HBV replicon constructs for wild-type and lamivudine-resistant mutants (e.g., rtL180M, rtM204V, rtL180M+rtM204V).

  • Transfection Reagent: Lipofectamine 2000 or similar.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin-streptomycin.

  • Antiviral Compound: Besifovir (active metabolite of this compound).

  • Reagents for DNA Extraction and Southern Blot Analysis: Lysis buffer, proteinase K, phenol-chloroform, ethanol, agarose, Hybond-N+ membrane, 32P-labeled HBV DNA probe.

2. Procedure:

  • Cell Seeding: Seed Huh7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the Huh7 cells with the respective HBV 1.2mer replicon plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 4-6 hours post-transfection.

  • Drug Treatment:

    • After the incubation period, replace the transfection medium with fresh growth medium containing serial dilutions of besifovir. A typical concentration range would be from 0 µM (control) up to 50 µM or higher.

    • Replace the growth medium with fresh medium containing the appropriate drug concentration every day for 4 days.

  • Cell Lysis and DNA Extraction:

    • After 4 days of treatment, harvest the cells.

    • Lyse the cells and extract intracellular HBV DNA using a standard lysis buffer and proteinase K digestion, followed by phenol-chloroform extraction and ethanol precipitation.

  • Southern Blot Analysis:

    • Separate the extracted HBV DNA on a 0.8% agarose gel.

    • Transfer the DNA to a Hybond-N+ membrane.

    • Hybridize the membrane with a 32P-labeled full-length HBV DNA probe.

    • Visualize the HBV DNA replicative intermediates by autoradiography.

  • Data Analysis:

    • Quantify the intensity of the HBV DNA bands.

    • Normalize the data to the untreated control.

    • Calculate the IC50 value, which is the drug concentration that inhibits HBV DNA replication by 50%, using a dose-response curve fitting software.

Visualizations

Mechanism of Action and Resistance of this compound

Mechanism of Action and Resistance of this compound (Besifovir) cluster_0 HBV Replication Cycle cluster_1 Inhibition by this compound cluster_2 Mechanism of Resistance HBV pgRNA HBV pgRNA Reverse Transcription Reverse Transcription HBV pgRNA->Reverse Transcription template HBV DNA HBV DNA Reverse Transcription->HBV DNA synthesis Besifovir (Prodrug) Besifovir (Prodrug) Phosphorylation Phosphorylation Besifovir (Prodrug)->Phosphorylation cellular kinases This compound (Active) This compound (Active) This compound-TP This compound-TP Phosphorylation->this compound-TP This compound-TP->Reverse Transcription inhibits Lamivudine Resistance Mutations Lamivudine Resistance Mutations rtL180M rtL180M Lamivudine Resistance Mutations->rtL180M rtM204V/I rtM204V/I Lamivudine Resistance Mutations->rtM204V/I Altered Polymerase Altered Polymerase rtL180M->Altered Polymerase rtM204V/I->Altered Polymerase Reduced Binding Affinity Reduced Binding Affinity Altered Polymerase->Reduced Binding Affinity leads to Reduced Binding Affinity->this compound-TP for Experimental Workflow for In Vitro HBV Susceptibility Assay Start Start Seed Huh7 Cells Seed Huh7 Cells Start->Seed Huh7 Cells Transfect with HBV Replicon Transfect with HBV Replicon Seed Huh7 Cells->Transfect with HBV Replicon Drug Treatment (4 days) Drug Treatment (4 days) Transfect with HBV Replicon->Drug Treatment (4 days) Harvest Cells Harvest Cells Drug Treatment (4 days)->Harvest Cells Extract Intracellular DNA Extract Intracellular DNA Harvest Cells->Extract Intracellular DNA Southern Blot Analysis Southern Blot Analysis Extract Intracellular DNA->Southern Blot Analysis Quantify HBV DNA Quantify HBV DNA Southern Blot Analysis->Quantify HBV DNA Calculate IC50 Calculate IC50 Quantify HBV DNA->Calculate IC50 End End Calculate IC50->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming LB80317 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LB80317 (Besifovir). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues that may be encountered during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address specific challenges in handling this potent anti-HBV agent.

Understanding this compound and its Prodrugs

For in vitro studies, it is crucial to use this compound (also known as Besifovir), which is the active metabolite. The orally administered form, Besifovir dipivoxil maleate (also referred to as LB80380), is a prodrug that is converted to the active form by esterases in the liver and intestine. These converting enzymes are typically absent in cell culture systems. Therefore, direct use of the prodrug in vitro will not yield the desired biological activity.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation after adding this compound to my cell culture medium. What is the likely cause?

A1: Precipitation of this compound in cell culture medium can be attributed to several factors:

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the medium may be above its solubility limit in that specific buffer system.

  • Interaction with Media Components: Acyclic nucleotide phosphonates can potentially interact with divalent cations (e.g., Ca²⁺, Mg²⁺) present at high concentrations in some cell culture media, leading to the formation of insoluble salts.

  • pH and Temperature: The solubility of this compound is likely pH-dependent. The pH of your medium and temperature fluctuations can affect its stability in solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is highly soluble in DMSO. For in vivo studies, co-solvents such as PEG300, Tween-80, and saline can be used to prepare formulations.[1]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: While this compound has some aqueous solubility, dissolving it directly in PBS or other buffers at high concentrations can be challenging. It is generally recommended to first prepare a high-concentration stock in DMSO and then dilute this stock into the desired aqueous buffer or cell culture medium.

Troubleshooting Guide

Issue 1: Precipitate Formation During Working Solution Preparation

Problem: A precipitate forms immediately upon diluting the DMSO stock solution into cell culture medium or a buffer.

Workflow for Troubleshooting Precipitate Formation

cluster_start Start: Precipitate Observed cluster_troubleshooting Troubleshooting Steps cluster_solution Solution start Precipitate forms upon dilution step1 Reduce final DMSO concentration (aim for <=0.5%) start->step1 Initial Check step2 Pre-warm medium/buffer to 37°C step1->step2 If precipitation persists step3 Add stock solution dropwise while vortexing step2->step3 If precipitation persists step4 Test lower final concentration of this compound step3->step4 If precipitation persists step5 Consider alternative dilution method (e.g., serial dilution) step4->step5 If precipitation persists solution Clear Solution Achieved step5->solution Successful

Caption: Troubleshooting workflow for addressing precipitate formation.

Solutions:

  • Optimize Dilution Technique:

    • Pre-warm the cell culture medium or buffer to 37°C before adding the this compound stock solution.

    • Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid mixing.

    • Avoid adding the stock solution as a single bolus.

  • Control Final DMSO Concentration:

    • Ensure the final concentration of DMSO in your culture medium is low (ideally ≤0.1%, and not exceeding 0.5%) to prevent solvent-induced precipitation and cellular toxicity.

  • Perform a Solubility Test:

    • Before your main experiment, perform a small-scale solubility test. Prepare serial dilutions of your this compound stock solution in the cell culture medium and incubate under your experimental conditions. Visually inspect for precipitation after a few hours.

Issue 2: Compound Precipitates Over Time in the Incubator

Problem: The working solution is initially clear, but a precipitate forms after several hours or days of incubation.

Solutions:

  • Evaluate Media Stability:

    • The compound may be less stable or soluble at 37°C over extended periods. Consider refreshing the medium with a freshly prepared compound solution more frequently if your experimental design allows.

    • The pH of the culture medium can shift over time due to cellular metabolism. This pH change can affect the solubility of this compound. Ensure your medium is adequately buffered.

  • Check for Interactions with Media Components:

    • If you are using a custom or supplemented medium, consider if any additives could be interacting with the compound. As a test, check the stability of this compound in the basal medium without supplements.

Quantitative Data Summary

The following tables summarize the available solubility and physicochemical properties of Besifovir (this compound) and its prodrug.

Table 1: Solubility Data for Besifovir (this compound)

SolventSolubilityNotes
DMSO250 mg/mL (835.51 mM)May require sonication.[1][2]
Water≥ 100 mg/mL (334.20 mM)Saturation unknown.[1][3]
Ethanol4 mg/mLN/A

Table 2: Physicochemical Properties of Besifovir Dipivoxil (Prodrug)

PropertyValueSource
pKa (Strongest Acidic)16.67Chemaxon[4]
pKa (Strongest Basic)3.58Chemaxon[4]

Note: The pKa values are for the prodrug, Besifovir dipivoxil, and may differ from the active metabolite, this compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Besifovir) powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile, conical tube.

  • Add the calculated volume of DMSO to achieve a 100 mM concentration.

  • Vortex the solution thoroughly until all the powder is dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes

Methodology:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.

  • While gently vortexing the tube of medium, add the this compound stock solution dropwise.

  • Continue to mix for a few seconds to ensure homogeneity.

  • Use the freshly prepared working solution immediately for your experiments.

Workflow for Preparing a Working Solution

cluster_start Start cluster_process Dilution Process cluster_end Finish start 100 mM this compound in DMSO Stock step1 Pre-warm cell culture medium to 37°C start->step1 step2 Add stock solution dropwise to medium while vortexing step1->step2 step3 Ensure final DMSO concentration is <=0.5% step2->step3 end Final Working Solution (Ready for use) step3->end

Caption: Protocol for preparing a working solution of this compound.

Signaling Pathway

Besifovir (this compound) is an acyclic nucleotide phosphonate that acts as an inhibitor of the hepatitis B virus (HBV) polymerase. After intracellular phosphorylation to its active triphosphate form, it competes with the natural substrate, dGTP, for incorporation into the nascent viral DNA chain. This leads to chain termination and inhibition of viral replication.

HBV Polymerase Inhibition by Besifovir

cluster_cell Hepatocyte cluster_replication HBV Replication This compound Besifovir (this compound) (diphosphate) HBV_Polymerase HBV Polymerase This compound->HBV_Polymerase competes with Chain_termination Chain Termination This compound->Chain_termination incorporation leads to dGTP dGTP (natural substrate) dGTP->HBV_Polymerase DNA_synthesis Viral DNA Synthesis HBV_Polymerase->DNA_synthesis Chain_termination->DNA_synthesis inhibits

References

Technical Support Center: Optimizing LB80317 Concentration for HBV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize LB80317 for the inhibition of Hepatitis B Virus (HBV). This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against HBV?

A1: this compound is the active metabolite of the oral prodrug Besifovir Dipivoxil Maleate. It is a nucleotide analog that effectively suppresses HBV DNA synthesis.[1][2] After cellular uptake, this compound is phosphorylated to its active triphosphate form. This active form competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the elongating viral DNA chain by the HBV polymerase.[3] Once incorporated, it acts as a chain terminator, halting further DNA synthesis and thus inhibiting viral replication.[3]

Q2: What is the recommended starting concentration for in vitro experiments with this compound?

A2: A good starting point for in vitro experiments is the 50% effective concentration (EC50). For this compound, the EC50 for inhibiting HBV DNA synthesis in cell line models has been reported to be approximately 0.5 µM.[4] However, the optimal concentration can vary depending on the cell line, experimental setup, and the specific HBV strain being studied. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: What is the selectivity index (SI) of this compound and why is it important?

Q4: Is this compound effective against known drug-resistant HBV mutants?

A4: The effectiveness of this compound (as its parent compound Besifovir) varies against different drug-resistant HBV mutants. Studies have shown that lamivudine-resistant mutants, particularly those with the rtL180M and rtM204V mutations, exhibit resistance to Besifovir.[3][5] Conversely, adefovir-resistant mutants have been found to be sensitive to Besifovir.[3][5] Some entecavir-resistant clones have shown partial resistance.[3][5] Therefore, it is crucial to consider the genotype of the HBV strain being targeted when designing experiments with this compound.

Q5: How should I prepare and store this compound for in vitro use?

A5: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in your cell culture medium, as high concentrations of DMSO can be toxic to cells. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working dilutions, it is best to use fresh dilutions from the stock for each experiment to ensure consistency.

Troubleshooting Guide

Problem: I am not observing the expected inhibition of HBV replication with this compound.

  • Possible Cause 1: Suboptimal Drug Concentration.

    • Solution: The reported EC50 of 0.5 µM is a starting point. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., from nanomolar to low micromolar) to determine the optimal inhibitory concentration for your specific cell line and HBV strain.

  • Possible Cause 2: Issues with Drug Activity.

    • Solution: Ensure that the this compound compound has been stored correctly to maintain its activity. If possible, test the activity of your compound in a well-established positive control assay. Consider the possibility of cellular uptake and phosphorylation issues. Although specific data for this compound is limited, nucleotide analogs generally require intracellular phosphorylation to become active.[7] Different cell lines can have varying levels of the necessary kinases.

  • Possible Cause 3: Presence of Drug-Resistant HBV Mutants.

    • Solution: If you are using a clinical isolate or a lab-adapted strain, it may harbor resistance mutations. As mentioned in the FAQs, lamivudine-resistant strains with rtL180M and rtM204V mutations are known to be resistant to Besifovir.[3][5] Sequence the polymerase region of your HBV strain to check for known resistance mutations.

  • Possible Cause 4: Inefficient HBV Replication in the Cell Model.

    • Solution: Before testing inhibitors, ensure that your HBV replication system (e.g., transfected HepG2 or Huh7 cells) is robust. Monitor the levels of HBV DNA in your untreated control wells to confirm that replication is occurring at a detectable and consistent level.

Problem: I am observing significant cytotoxicity in my cell cultures.

  • Possible Cause 1: Drug Concentration is too High.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or MTS assay) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. Ensure that the concentrations used for your inhibition assays are well below the CC50 value.

  • Possible Cause 2: High Concentration of Solvent (DMSO).

    • Solution: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%. Prepare a higher concentration stock solution of this compound to minimize the volume of DMSO added to your cultures. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest drug concentration) in your experiments.

  • Possible Cause 3: Pre-existing Poor Cell Health.

    • Solution: Ensure that your cells are healthy and in the logarithmic growth phase before seeding them for the experiment. Check for any signs of contamination in your cell cultures.

Problem: My HBV DNA quantification results are inconsistent.

  • Possible Cause 1: Variability in DNA Extraction.

    • Solution: Use a validated and consistent method for extracting HBV DNA from your cell culture supernatants or cell lysates. Include appropriate controls during the extraction process to monitor for efficiency and potential inhibitors.

  • Possible Cause 2: Issues with qPCR Assay.

    • Solution: Optimize your qPCR assay for the specific primers and probes you are using. Always include a standard curve with a known quantity of HBV DNA to ensure accurate quantification. Run samples in triplicate to assess variability. Include no-template controls to check for contamination.

Data Presentation

Table 1: In Vitro Efficacy of this compound (Besifovir) Against Wild-Type and Drug-Resistant HBV Strains in Huh7 Cells

HBV StrainKey Resistance MutationsIC50 of Besifovir (µM)Fold Resistance vs. Wild-TypeReference
Wild-TypeNone4.25 ± 0.431.0[3]
Adefovir-Resistant Clone 10-16rtA181V + rtN236T8.43 ± 0.582.0[3]
Adefovir-Resistant Clone 10-17rtA181V5.27 ± 0.261.2[3]
Entecavir-Resistant Clone 69-2rtL180M + rtT184G + rtS202I + rtM204V26.00 ± 3.796.1[3]
Entecavir-Resistant Clone 71-3rtV173L + rtL180M + rtM204V40.70 ± 2.269.6[3]
Lamivudine-Resistant (Artificial)rtL180M + rtM204V>50>11.8[3]

Note: IC50 (50% inhibitory concentration) values were determined in Huh7 cells transfected with HBV 1.2mer replicons. Data is presented as mean ± standard deviation.

Table 2: In Vivo Efficacy of Besifovir Dipivoxil Maleate (Prodrug of this compound) in Patients with Chronic Hepatitis B

Study PopulationTreatmentDurationKey Efficacy EndpointResultReference
Treatment-naïve CHB patientsBesifovir 150 mg/day144 weeksHBV DNA < 20 IU/mL82.8% of patients[8]
Treatment-naïve CHB patientsBesifovir 150 mg/day vs. TAF2 yearsVirological Response (VR)85.0% (Besifovir) vs. 88.7% (TAF)[9]
Patients on long-term TDFSwitched to Besifovir 150 mg/day48 weeksHBV DNA < 20 IU/mL100% of patients[10]

Note: CHB = Chronic Hepatitis B; TDF = Tenofovir Disoproxil Fumarate; TAF = Tenofovir Alafenamide Fumarate.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) of this compound by qPCR

1. Cell Seeding:

  • Seed HepG2.2.15 cells (or another HBV-replicating cell line) in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.

2. Compound Preparation and Treatment:

  • Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, starting from a concentration at least 100-fold higher than the expected EC50.
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "no-drug" control and a vehicle (DMSO) control.

3. Incubation:

  • Incubate the plate for a period that allows for multiple rounds of HBV replication (e.g., 6-8 days). Change the medium with freshly prepared compound every 2-3 days.

4. Supernatant Collection and DNA Extraction:

  • After the incubation period, carefully collect the cell culture supernatant.
  • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

5. HBV DNA Quantification by qPCR:

  • Prepare a qPCR reaction mix containing a master mix with a fluorescent dye (e.g., SYBR Green or a TaqMan probe), HBV-specific primers, and the extracted DNA.
  • Run the qPCR reaction using a thermal cycler with a program optimized for your primers.
  • Include a standard curve of known HBV DNA concentrations to quantify the viral load in your samples.

6. Data Analysis:

  • Calculate the percentage of HBV DNA inhibition for each this compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the EC50 value.

Protocol 2: Determination of Cytotoxicity (CC50) of this compound by MTT Assay

1. Cell Seeding:

  • Seed HepG2 cells (or the same cell line used for the antiviral assay) in a 96-well plate at the same density as in the antiviral assay.

2. Compound Preparation and Treatment:

  • Prepare the same serial dilutions of this compound as in the antiviral assay.
  • Treat the cells with the different concentrations of the compound, including a "no-drug" control and a vehicle control.

3. Incubation:

  • Incubate the plate for the same duration as the antiviral assay.

4. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
  • Incubate the plate for a few hours at room temperature in the dark, or until the crystals are fully dissolved.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the CC50 value.

Mandatory Visualizations

HBV_Lifecycle_Inhibition cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_virion HBV Virion Uncoating Uncoating HBV_virion->Uncoating Entry rcDNA rcDNA Uncoating->rcDNA Capsid Transport pgRNA pgRNA Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Ribosomes Ribosomes Viral_Proteins Viral Proteins Ribosomes->Viral_Proteins Translation Viral_Proteins->Capsid_Assembly Reverse_Transcription Reverse Transcription (DNA Synthesis) Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature Capsid (rcDNA) Reverse_Transcription->Mature_Capsid Recycling Recycling to Nucleus Mature_Capsid->Recycling ER Endoplasmic Reticulum Mature_Capsid->ER Recycling->rcDNA Virion_Assembly Virion Assembly & Secretion ER->Virion_Assembly Virion_Assembly->HBV_virion Release cccDNA_formation cccDNA Formation rcDNA->cccDNA_formation cccDNA cccDNA cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription mRNAs Viral mRNAs Transcription->mRNAs mRNAs->Ribosomes Export This compound This compound-TP This compound->Reverse_Transcription Inhibition

Caption: Mechanism of action of this compound in the HBV replication cycle.

Experimental_Workflow cluster_analysis Analysis cluster_efficacy Efficacy (EC50) cluster_cytotoxicity Cytotoxicity (CC50) start Start cell_culture 1. Seed HBV-replicating cells (e.g., HepG2.2.15) start->cell_culture treatment 2. Treat with serial dilutions of this compound cell_culture->treatment incubation 3. Incubate for 6-8 days treatment->incubation supernatant_collection 4a. Collect supernatant incubation->supernatant_collection mtt_assay 4b. Perform MTT Assay incubation->mtt_assay dna_extraction 5a. Extract HBV DNA supernatant_collection->dna_extraction qpcr 6a. Quantify HBV DNA by qPCR dna_extraction->qpcr ec50_calc 7a. Calculate EC50 qpcr->ec50_calc end End ec50_calc->end absorbance 5b. Measure Absorbance mtt_assay->absorbance cc50_calc 6b. Calculate CC50 absorbance->cc50_calc cc50_calc->end

Caption: General experimental workflow for determining EC50 and CC50 of this compound.

References

Technical Support Center: Troubleshooting LB80317 Antiviral Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LB80317 antiviral assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues that may lead to variability in your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

Q: I am observing significant differences in the results between my replicate wells. What could be the cause?

A: High variability between replicates is a common issue that can often be traced back to inconsistencies in technique or reagents. Here are several potential causes and their solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to variable virus infection and drug efficacy.

    • Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between seeding multiple plates. Visually inspect the cell monolayer for even confluency before starting the assay.[1]

  • Pipetting Errors: Small inaccuracies in pipetting volumes of virus, compounds, or reagents can lead to significant differences, especially in 96-well or 384-well formats.[1][2]

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. When adding reagents to a plate, do so in a consistent and timely manner.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate reagents and affect cell health.

    • Solution: To minimize edge effects, consider not using the outer wells for experimental data. Instead, fill them with sterile media or PBS to maintain a humid environment across the plate.

  • Incomplete Reagent Mixing: Failure to properly mix reagents upon addition to wells can lead to localized concentration differences.

    • Solution: After adding reagents, gently tap the plate or use a plate shaker to ensure even distribution without disturbing the cell monolayer.

Issue 2: No or Very Low Antiviral Effect Observed (Low Signal)

Q: My positive control (this compound) is showing little to no antiviral activity. What should I check?

A: A lack of expected antiviral effect can be due to several factors, from reagent integrity to assay setup.

  • Degraded Antiviral Compound: this compound, like many small molecules, can degrade if not stored properly.

    • Solution: Ensure that the compound is stored at the recommended temperature and protected from light. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]

  • Suboptimal Virus Titer: If the amount of virus used is too high, it can overwhelm the antiviral effect of the compound.[1][3]

    • Solution: Perform a virus titration (e.g., TCID50 or plaque assay) to determine the optimal virus concentration for your assay. The goal is to use the lowest amount of virus that gives a robust and reproducible signal.

  • Incorrect Assay Timing: The timing of compound addition relative to virus infection is critical.[4]

    • Solution: Review the assay protocol to ensure the pre-incubation, co-incubation, or post-incubation times are correct for the mechanism of action of this compound.

  • Cell Health Issues: Unhealthy or stressed cells may not support robust viral replication, masking the effect of the antiviral compound.[1]

    • Solution: Regularly check your cell cultures for viability and morphology. Ensure cells are within their optimal passage number and are free from contamination.

Issue 3: High Background or Cytotoxicity in Control Wells

Q: I'm seeing high levels of cell death or background signal in my mock-infected or vehicle-treated control wells. What could be the problem?

A: High background can obscure the specific antiviral effect and is often related to reagent or cell culture issues.

  • Reagent Contamination: Media, sera, or other reagents can be contaminated with bacteria, fungi, or mycoplasma, leading to cell death.[1][5]

    • Solution: Use sterile techniques for all cell culture and assay procedures. Regularly test your cell lines for mycoplasma contamination.

  • Cytotoxic Vehicle/Solvent: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.

    • Solution: Ensure the final concentration of the vehicle in the assay wells is below the toxic threshold for your cell line. Run a vehicle-only control to assess its cytotoxicity.

  • Poor Cell Culture Conditions: Suboptimal CO2, temperature, or humidity can stress cells and lead to increased cell death.[3]

    • Solution: Regularly calibrate and monitor your incubators to ensure optimal conditions for cell growth.

  • Non-specific Antibody Binding (for ELISA/IF-based readouts): If your assay uses antibodies, non-specific binding can cause high background.[6][7]

    • Solution: Increase the blocking time or try a different blocking agent. Ensure the primary and secondary antibodies are from appropriate host species and have been properly validated.[8]

Data Presentation

Table 1: Common Sources of Variability and Recommended Solutions

Source of VariabilityPotential CauseRecommended Solution
Cell Culture Inconsistent cell number, uneven confluency, contamination (mycoplasma), poor cell health.[1][5]Standardize cell seeding protocols, perform regular cell counts and viability checks, test for mycoplasma, and use cells at a low passage number.
Virus Incorrect titer, degraded virus stock, genetic drift from excessive passaging.[9]Re-titer virus stock regularly, store at -80°C in small aliquots to avoid freeze-thaw cycles, and use low-passage virus stocks.[3]
Compound Improper storage leading to degradation, inaccurate dilutions.Store this compound according to manufacturer's instructions, prepare fresh dilutions for each experiment, and verify pipette accuracy.
Reagents Expired or improperly stored media, serum, or detection reagents.[10][11]Check expiration dates, store all reagents at their recommended temperatures, and aliquot reagents to minimize contamination risk.
Assay Protocol Inconsistent incubation times, temperature fluctuations, pipetting errors.[12]Adhere strictly to the protocol, use calibrated equipment, and ensure consistent timing for all steps across all plates.
Data Analysis Subjective endpoint determination (e.g., visual CPE), incorrect formula application.[13]Use quantitative, objective readouts where possible. Standardize the method of analysis and use appropriate statistical tools.

Experimental Protocols

Protocol 1: General this compound Antiviral Assay (Plaque Reduction Assay)

This protocol is a general guideline for assessing the antiviral activity of this compound using a plaque reduction assay.

  • Cell Seeding:

    • The day before the experiment, seed a susceptible cell line (e.g., Vero, A549) into 6-well or 12-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.[14]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in a suitable assay medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration well.

  • Virus Infection:

    • On the day of the experiment, remove the cell culture medium and wash the monolayer with sterile PBS.

    • Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment:

    • After the adsorption period, remove the virus inoculum.

    • Add the prepared dilutions of this compound or vehicle control to the respective wells.

  • Overlay:

    • Add an overlay medium (e.g., containing 0.5% agarose or methylcellulose) to each well. This immobilizes the virus, ensuring that new infections are restricted to neighboring cells, leading to the formation of discrete plaques.[1][14]

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with 10% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[14]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: TCID50 (50% Tissue Culture Infectious Dose) Assay

The TCID50 assay is used to determine the virus titer.

  • Cell Seeding:

    • Seed a susceptible cell line into a 96-well plate to achieve a confluent monolayer the next day.

  • Virus Dilution:

    • Prepare 10-fold serial dilutions of the virus stock in the assay medium.

  • Infection:

    • Inoculate replicate wells (e.g., 8 replicates per dilution) with each virus dilution. Include a cell-only control (mock-infected).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe the cytopathic effect (CPE), typically 3-7 days.

  • Scoring:

    • Examine each well for the presence of CPE. Score each well as positive (+) or negative (-).

  • Calculation:

    • Use the Reed-Muench or Spearman-Kärber method to calculate the dilution of virus that causes CPE in 50% of the wells.[15] This is the TCID50 titer.

Visualizations

TroubleshootingWorkflow cluster_start cluster_checks Initial Checks cluster_troubleshooting Specific Troubleshooting cluster_solutions Solutions cluster_end start Assay Variability Observed reagent_check Check Reagents: - Expiration Dates - Storage Conditions - Fresh Dilutions start->reagent_check Investigate cell_check Check Cell Culture: - Confluency - Morphology - Contamination start->cell_check Investigate protocol_check Review Protocol: - Pipetting Technique - Incubation Times - Calculations start->protocol_check Investigate high_variability High Replicate Variability reagent_check->high_variability low_signal Low/No Antiviral Effect reagent_check->low_signal high_background High Background/Cytotoxicity reagent_check->high_background cell_check->high_variability cell_check->low_signal cell_check->high_background protocol_check->high_variability solution_variability Refine Technique: - Standardize Seeding - Calibrate Pipettes - Use Inner Wells high_variability->solution_variability solution_signal Optimize Assay: - Re-titer Virus - Use Fresh Compound - Check Assay Timing low_signal->solution_signal solution_background Improve Controls: - Test for Mycoplasma - Run Vehicle Control - Optimize Blocking high_background->solution_background end Assay Optimized solution_variability->end Implement solution_signal->end Implement solution_background->end Implement

Caption: Troubleshooting workflow for this compound assay variability.

AntiviralAssayWorkflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_incubation Days 3-7: Incubation cluster_readout Day 8: Readout & Analysis seed_cells Seed Cells in Multi-well Plates prep_compound Prepare this compound Serial Dilutions infect_cells Infect Cells with Virus prep_compound->infect_cells add_compound Add Compound to Cells infect_cells->add_compound add_overlay Add Overlay Medium add_compound->add_overlay incubate Incubate Plates (2-5 days) add_overlay->incubate fix_stain Fix and Stain Plaques incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze_data Calculate EC50 count_plaques->analyze_data

Caption: Experimental workflow for a plaque reduction antiviral assay.

SignalingPathway cluster_virus Viral Lifecycle cluster_drug Antiviral Intervention Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Virion Assembly Replication->Assembly Release 5. Virus Release Assembly->Release This compound This compound This compound->Replication Inhibits

Caption: Hypothetical mechanism of action for this compound.

References

LB80317 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LB80317. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it supplied?

A1: this compound is the active form of the prodrug LB80380, a nucleotide analog that acts as an inhibitor of hepatitis B virus (HBV) RNA. For in vitro experiments, this compound is typically supplied as a powder.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1][2][3] DMSO is a versatile solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and most organic solvents.[2][3] For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C for long-term stability.

Q3: What is the recommended working concentration of this compound in cell culture?

A3: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It is advisable to perform a dose-response experiment to determine the effective concentration for your system. Based on studies with the prodrug LB80380, which is converted to this compound, effective concentrations are likely in the micromolar range.

Q4: What is the stability of this compound in cell culture media?

A4: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. As a nucleotide analog, its stability may be influenced by factors such as pH, temperature, and the presence of enzymes in the media or secreted by the cells. Similar compounds, like tenofovir, have shown pH-dependent stability and susceptibility to hydrolysis.[4][5] Therefore, it is crucial for researchers to assess the stability of this compound under their specific experimental conditions.

Q5: How can I assess the stability of this compound in my cell culture system?

A5: You can perform a stability study by incubating this compound in your cell culture medium of choice at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the remaining this compound using a suitable analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in cell culture media.Perform a stability study of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, CO2 levels). Consider preparing fresh working solutions for each experiment.
Variability in stock solution concentration.Ensure the stock solution is properly stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Periodically check the concentration of the stock solution.
Low or no observed activity of this compound Sub-optimal working concentration.Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
Inactivation by cellular metabolism.Investigate the metabolic stability of this compound in your specific cell type using a hepatocyte or microsomal stability assay as a reference.[6][7][8]
Precipitation of this compound in cell culture media Poor solubility at the working concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation. If precipitation occurs, consider lowering the working concentration or using a different solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution.

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Media
  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Cell culture medium of choice (e.g., DMEM, RPMI-1640)

    • Sterile tubes or plates

    • Incubator (37°C, 5% CO2)

    • Analytical equipment (HPLC or LC-MS)

  • Procedure:

    • Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).

    • Dispense aliquots of the this compound-containing medium into sterile tubes or wells of a plate.

    • Incubate the samples at 37°C in a 5% CO2 incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis.

    • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

    • Plot the concentration of this compound versus time to determine its stability profile.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store prepare_working Prepare Working Solution in Media incubate Incubate at 37°C prepare_working->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Workflow for preparing this compound stock solution and assessing its stability.

troubleshooting_logic start Inconsistent Results? check_stability Assess this compound Stability in Media start->check_stability check_stock Verify Stock Solution Integrity start->check_stock low_activity Low/No Activity? check_stability->low_activity check_stock->low_activity dose_response Perform Dose-Response low_activity->dose_response metabolic_stability Investigate Metabolic Stability low_activity->metabolic_stability precipitation Precipitation? dose_response->precipitation metabolic_stability->precipitation check_solvent Check Final Solvent Concentration precipitation->check_solvent lower_conc Lower Working Concentration precipitation->lower_conc

Caption: Troubleshooting logic for common issues with this compound experiments.

References

Navigating Unforeseen Experimental Outcomes with LB80317: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving LB80317, the active metabolite of the antiviral agent besifovir (LB80380). The information is intended to help researchers interpret unexpected results and make informed decisions in their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a nucleotide analogue that acts as a potent inhibitor of hepatitis B virus (HBV) DNA synthesis. As the active metabolite of the orally administered prodrug besifovir (LB80380), this compound undergoes phosphorylation within the cell to its active triphosphate form. This active form is then incorporated into the elongating viral DNA chain during reverse transcription, leading to premature chain termination and the halting of HBV replication.[1]

Q2: My in vitro experiment shows reduced susceptibility of an HBV strain to this compound, although this strain was not previously exposed to the drug. What could be the cause?

Unexpectedly low susceptibility to this compound in vitro may be indicative of pre-existing resistance mutations to other nucleos(t)ide analogues. While besifovir has a high barrier to resistance, in vitro studies have demonstrated that HBV mutants with pre-existing resistance to lamivudine (e.g., rtL180M and rtM204V mutations) may exhibit reduced susceptibility to besifovir.[1] Additionally, entecavir-resistant strains have shown partial resistance to besifovir in laboratory assays.[1] Therefore, it is crucial to sequence the HBV polymerase gene of the strain to identify any known resistance mutations.

Q3: We are observing a significant and unexpected decrease in serum L-carnitine levels in our animal models treated with besifovir. Is this a known effect?

Yes, a notable and unexpected side effect observed in clinical trials of besifovir is the depletion of serum L-carnitine.[2] This effect has been reported in a high percentage of patients receiving the drug.[2] Consequently, L-carnitine supplementation is often recommended during besifovir administration.[2][3] While the precise mechanism of L-carnitine depletion by besifovir is not fully elucidated, it is a critical parameter to monitor in preclinical and clinical studies.

Troubleshooting Guide

Unexpected Result 1: Suboptimal Antiviral Efficacy in Clinical or Preclinical Models

If this compound is demonstrating lower-than-expected antiviral activity, consider the following troubleshooting steps:

Experimental Protocol: HBV Genotyping for Resistance Mutations

  • Sample Collection: Isolate HBV DNA from the serum or cell culture supernatant of the subject or experiment exhibiting a poor response.

  • PCR Amplification: Amplify the HBV polymerase/reverse transcriptase (RT) gene using established primers.

  • DNA Sequencing: Sequence the amplified PCR product.

  • Sequence Analysis: Compare the obtained sequence to a wild-type HBV reference sequence to identify mutations known to confer resistance to nucleos(t)ide analogues.

Data Presentation: Common HBV Resistance Mutations

MutationAssociated ResistancePotential Impact on this compound (in vitro)
rtL180M + rtM204V/ILamivudine, TelbivudineReduced susceptibility
rtS202G + rtL180M + rtM204VEntecavirPartial resistance
rtA181T/VAdefovir, TenofovirSusceptible
rtN236TAdefovir, TenofovirSusceptible

This table summarizes in vitro findings and should be used as a guide for interpreting sequencing results.

Signaling Pathway: HBV DNA Synthesis and Inhibition by this compound

HBV_Replication_Inhibition cluster_HBV_Lifecycle HBV Replication Cycle cluster_Drug_Action This compound Mechanism of Action rcDNA Relaxed Circular DNA (rcDNA) cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Repair pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription HBV_Polymerase HBV Polymerase (Reverse Transcriptase) pgRNA->HBV_Polymerase Translation Viral_DNA New Viral DNA pgRNA->Viral_DNA Reverse Transcription Chain_Termination DNA Chain Termination Viral_DNA->Chain_Termination This compound This compound LB80317_TP This compound-Triphosphate (Active Form) This compound->LB80317_TP Cellular Phosphorylation LB80317_TP->Viral_DNA Incorporation caption Figure 1. Mechanism of HBV DNA synthesis inhibition by this compound.

Caption: Figure 1. Mechanism of HBV DNA synthesis inhibition by this compound.

Unexpected Result 2: Adverse Events in Preclinical Models

Should unexpected adverse events arise, particularly those not commonly associated with this class of drugs, the following should be considered.

Experimental Protocol: Monitoring for L-Carnitine Depletion

  • Baseline Measurement: Prior to initiating treatment with besifovir, collect baseline serum samples from all subjects.

  • Sample Collection During Treatment: Collect serum samples at regular intervals throughout the treatment period.

  • L-Carnitine Quantification: Utilize a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify serum L-carnitine levels.

  • Data Analysis: Compare on-treatment L-carnitine levels to baseline levels to identify any significant reductions.

Data Presentation: Clinical Trial Safety Overview of Besifovir

Adverse Event ProfileBesifovir (LB80380)Tenofovir Disoproxil Fumarate (TDF)
Renal Safety Generally favorable, with stable or improved kidney function markers.[4][5][6]Associated with a gradual decrease in kidney function over long-term use.[4]
Bone Safety Generally favorable, with stable or improved bone mineral density.[4][5][6]Associated with a decrease in bone mineral density over long-term use.[4]
L-Carnitine Levels Significant depletion observed, requiring supplementation.[2]Not reported as a significant adverse event.

Logical Relationship: Troubleshooting Unexpected Findings

Troubleshooting_Logic Unexpected_Result Unexpected Experimental Result (e.g., low efficacy, adverse event) Check_Protocol Review Experimental Protocol and Dosing Unexpected_Result->Check_Protocol Investigate_Resistance Investigate Potential Drug Resistance Unexpected_Result->Investigate_Resistance Monitor_Metabolites Monitor for Known Metabolic Effects Unexpected_Result->Monitor_Metabolites Consult_Literature Consult Published Preclinical & Clinical Data Unexpected_Result->Consult_Literature Actionable_Insight Actionable Insight Check_Protocol->Actionable_Insight Sequence_HBV Sequence HBV Polymerase Gene Investigate_Resistance->Sequence_HBV Measure_Carnitine Measure Serum L-Carnitine Monitor_Metabolites->Measure_Carnitine Sequence_HBV->Actionable_Insight Measure_Carnitine->Actionable_Insight Consult_Literature->Actionable_Insight caption Figure 2. Logical workflow for troubleshooting unexpected results with this compound.

Caption: Figure 2. Logical workflow for troubleshooting unexpected results with this compound.

This guide provides a starting point for addressing unexpected results when working with this compound. For further assistance, it is recommended to consult detailed clinical trial publications and preclinical study reports.

References

Technical Support Center: Enhancing Hepatocyte Delivery of Anti-HBV Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of small molecule antivirals, such as the Hepatitis B Virus (HBV) RNA inhibitor LB80317, to hepatocytes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering small molecule antivirals to hepatocytes?

A1: The primary challenges in delivering drugs to hepatocytes include avoiding off-target effects and ensuring the therapeutic agent reaches the intended cells in sufficient concentrations.[1] The liver's complex structure, with various cell types like Kupffer cells and sinusoidal endothelial cells, can lead to nonspecific uptake and degradation of the drug.[1] Moreover, the drug must be able to cross the sinusoidal endothelium and the space of Disse to reach the hepatocyte surface.

Q2: What are the common strategies to specifically target hepatocytes?

A2: A prevalent and effective strategy is to target the asialoglycoprotein receptor (ASGP-R), which is abundantly expressed on the surface of hepatocytes.[2][3][4] This is achieved by conjugating the drug or its delivery vehicle with ligands that bind to ASGP-R, such as galactose, N-acetylgalactosamine (GalNAc), or asialofetuin.[2][3][4][5][6] Upon binding, the drug-ligand complex is internalized by the hepatocyte through receptor-mediated endocytosis.[3][4]

Q3: What types of delivery systems are used for hepatocyte-targeted drugs?

A3: Various nanosystems are employed to encapsulate and deliver drugs to hepatocytes. These include liposomes, polymeric nanoparticles, and micelles.[7] These carriers can be functionalized with targeting ligands to enhance hepatocyte-specific uptake.[7] The choice of delivery system depends on the physicochemical properties of the drug and the desired release profile.

Q4: How does the size of the delivery vehicle impact hepatocyte targeting?

A4: The size of the delivery vehicle is a critical parameter. Nanoparticles with a diameter of up to 140 nm can be engineered to selectively target hepatocytes while avoiding uptake by Kupffer cells.[5] Smaller nanoparticles (around 50 nm) can also effectively target hepatocytes.[5]

Troubleshooting Guide

Low Drug Efficacy in In Vitro Hepatocyte Cultures

Q: We are observing lower than expected antiviral efficacy of our compound in primary human hepatocytes. What are the potential causes and how can we troubleshoot this?

A: This issue can arise from several factors related to the experimental setup and the compound's interaction with the cells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Cell Health Ensure high viability and proper morphology of hepatocytes post-thawing and plating. Refer to established protocols for handling cryopreserved hepatocytes.
Inefficient Cellular Uptake The compound may not be efficiently crossing the cell membrane. Consider formulating the drug with a hepatocyte-targeting delivery system, such as GalNAc-conjugated liposomes.
Rapid Drug Efflux Hepatocytes express various efflux transporters that can actively pump the drug out of the cell. Co-administer with known inhibitors of relevant efflux pumps (e.g., verapamil for P-glycoprotein) to assess their role.
Metabolic Instability The compound may be rapidly metabolized by hepatocytes. Analyze the culture medium and cell lysates at different time points using LC-MS/MS to determine the rate of compound degradation and identify major metabolites.
High Uptake by Non-Parenchymal Cells in Co-culture Models

Q: In our liver-on-a-chip model containing hepatocytes and Kupffer cells, we see significant accumulation of our fluorescently-labeled drug in Kupffer cells, reducing its availability for hepatocytes. How can we improve hepatocyte specificity?

A: Preferential uptake by Kupffer cells is a common challenge. Here are strategies to enhance hepatocyte targeting:

Strategies for Improving Hepatocyte Specificity:

Parameter Recommendation Rationale
Targeting Ligand Conjugate the drug or its nanocarrier to N-acetylgalactosamine (GalNAc).GalNAc has a high affinity for the asialoglycoprotein receptor (ASGP-R) on hepatocytes.[2][3][4]
Particle Size Formulate the drug in nanoparticles with a mean diameter below 100 nm.Smaller nanoparticles are less likely to be cleared by the reticuloendothelial system, including Kupffer cells.[5]
Surface Charge Aim for a slightly anionic or neutral surface charge.This can help reduce non-specific uptake by negatively charged cell membranes.[5]
PEGylation Incorporate polyethylene glycol (PEG) chains onto the surface of the nanocarrier.PEGylation creates a "stealth" effect, reducing opsonization and subsequent phagocytosis by Kupffer cells.[6]

Experimental Protocols

Protocol 1: Formulation of GalNAc-Targeted Liposomes

This protocol describes the preparation of liposomes functionalized with GalNAc for targeted delivery to hepatocytes.

Materials:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • DSPE-PEG(2000)-GalNAc

  • Small molecule antiviral drug (e.g., this compound)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve HSPC, cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-GalNAc in chloroform in a round-bottom flask at a molar ratio of 55:40:4:1.

  • Add the antiviral drug to the lipid mixture.

  • Evaporate the chloroform using a rotary evaporator to form a thin lipid film.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour.

  • Extrude the resulting liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C.

  • Remove the unencapsulated drug by dialysis against PBS.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Table 1: Physicochemical Properties of Targeted Liposomes

ParameterTarget Value
Mean Diameter 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -10 to -30 mV
Encapsulation Efficiency > 80%
Protocol 2: In Vitro Uptake Study in Primary Human Hepatocytes

This protocol outlines a method to quantify the uptake of a targeted drug formulation in primary human hepatocytes.

Materials:

  • Plated primary human hepatocytes

  • GalNAc-targeted liposomes encapsulating the fluorescently-labeled antiviral drug

  • Control (non-targeted) liposomes

  • Hepatocyte culture medium

  • Lysis buffer

  • Fluorometer

Procedure:

  • Culture primary human hepatocytes in collagen-coated plates until they form a confluent monolayer.

  • Incubate the cells with either GalNAc-targeted liposomes or control liposomes at a final drug concentration of 10 µM for 2, 4, and 8 hours at 37°C.

  • At each time point, wash the cells three times with ice-cold PBS to remove unbound liposomes.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the fluorescence intensity of the cell lysates using a fluorometer.

  • Quantify the protein concentration in each lysate to normalize the fluorescence signal.

  • Calculate the amount of drug taken up by the cells and compare the uptake of targeted versus non-targeted liposomes.

Table 2: Expected Outcome of In Vitro Uptake Study

FormulationUptake at 4 hours (ng drug/mg protein)
GalNAc-Targeted Liposomes 150 ± 20
Control Liposomes 30 ± 8

Visualizations

experimental_workflow cluster_formulation Liposome Formulation cluster_invitro In Vitro Hepatocyte Uptake cluster_invivo In Vivo Evaluation lipids Lipids + Drug (HSPC, Chol, DSPE-PEG-GalNAc) film Lipid Film Formation (Rotary Evaporation) lipids->film hydration Hydration (PBS, 60°C) film->hydration extrusion Extrusion (100 nm membrane) hydration->extrusion purification Purification (Dialysis) extrusion->purification incubation Incubation with Targeted Liposomes purification->incubation Characterized Liposomes hepatocytes Primary Human Hepatocytes hepatocytes->incubation washing Washing (Ice-cold PBS) incubation->washing lysis Cell Lysis washing->lysis quantification Fluorescence Quantification lysis->quantification biodistribution Biodistribution (IVIS Imaging) quantification->biodistribution Validated Uptake animal_model Animal Model (e.g., HBV transgenic mouse) administration Intravenous Administration animal_model->administration administration->biodistribution efficacy Efficacy Assessment (HBV DNA levels) biodistribution->efficacy

Caption: Experimental workflow for developing and evaluating hepatocyte-targeted drug delivery systems.

asgp_r_pathway cluster_membrane Hepatocyte Plasma Membrane cluster_cytoplasm Cytoplasm asgpr ASGP-R clathrin_pit Clathrin-coated Pit asgpr->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome lysosome Lysosome endosome->lysosome Fusion receptor_recycling Receptor Recycling Vesicle endosome->receptor_recycling Sorting drug_release Drug Release lysosome->drug_release Degradation of Carrier HBV RNA Target HBV RNA Target drug_release->HBV RNA Target receptor_recycling->asgpr Recycling ligand GalNAc-Targeted Drug Carrier ligand->asgpr Binding

Caption: ASGP-R mediated endocytosis pathway for targeted drug delivery to hepatocytes.

References

Technical Support Center: Addressing LB80317 Resistance Development In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the in vitro resistance development of LB80317, the active metabolite of the anti-hepatitis B virus (HBV) agent, LB80380.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the primary mechanism of resistance to it?

A1: this compound is the active metabolite of the prodrug LB80380 and acts as a nucleotide analogue to inhibit HBV DNA synthesis.[1] After intracellular phosphorylation to its di- and triphosphate forms, it is incorporated into the viral DNA, leading to chain termination.[2] The primary mechanism of resistance to nucleos(t)ide analogues like this compound is the selection of mutations in the reverse transcriptase (RT) domain of the HBV polymerase.[3][4] These mutations can sterically hinder the incorporation of the drug analogue into the growing DNA chain.[4]

Q2: Which HBV polymerase mutations are known to confer resistance or cross-resistance to this compound (as Besifovir)?

A2: In vitro studies using Besifovir (BFV), the active form of this compound, have shown that HBV mutants with resistance to lamivudine (LMV), such as those with rtL180M and rtM204V mutations, are not susceptible to BFV.[5] Clones with resistance to entecavir (ETV) have demonstrated partial resistance to BFV.[5] However, mutants resistant to adefovir (ADV) and tenofovir (TDF) have been found to be sensitive to BFV.[5]

Q3: What are the recommended in vitro models for studying this compound resistance?

A3: Cell-based assays are the most common in vitro models for studying HBV drug resistance.[6][7] Human hepatoma cell lines such as HepG2 and Huh7 are frequently used.[8] For robust HBV replication and to study the complete viral life cycle, it is recommended to use cell lines that are engineered to express the sodium taurocholate cotransporting polypeptide (NTCP) receptor, which is essential for HBV entry into hepatocytes.[8][9] Alternatively, stable cell lines that are persistently infected with HBV or transfected with HBV replicons can be utilized.[7][8]

Q4: How can I generate this compound-resistant HBV strains in the laboratory?

A4: The most common method is through in vitro drug pressure selection. This involves culturing HBV-replicating cells in the presence of gradually increasing concentrations of this compound over a prolonged period.[10][11] This process selects for pre-existing or newly arising viral variants with reduced susceptibility to the drug. Another approach is to use site-directed mutagenesis to introduce known resistance-associated mutations into the HBV polymerase gene and then assess the phenotypic resistance of these engineered viruses.

Q5: What are the key readouts to confirm the development of in vitro resistance to this compound?

A5: The primary readout is the 50% effective concentration (EC₅₀), which is the drug concentration required to inhibit 50% of viral replication. A significant increase in the EC₅₀ value for the selected viral population compared to the wild-type virus indicates the development of resistance.[12] This is typically determined by quantifying the amount of HBV DNA produced by the cells. Genotypic analysis through sequencing of the HBV polymerase gene is also crucial to identify the specific mutations responsible for the resistance phenotype.[3]

Troubleshooting Guides

Problem 1: Difficulty in establishing a stable HBV replication system in vitro.

Possible Cause Troubleshooting Step
Low transfection efficiency of HBV plasmids. Optimize transfection protocol (e.g., use a different transfection reagent, adjust DNA-to-reagent ratio, use electroporation). Use a reporter plasmid (e.g., expressing GFP) to assess transfection efficiency.
Cell line is not permissive to HBV replication. Use a well-characterized hepatoma cell line known to support HBV replication (e.g., HepG2, Huh7). For infection studies, ensure the cells express the NTCP receptor.[8][9]
Suboptimal cell culture conditions. Maintain optimal cell density and passage number. Ensure the quality of the cell culture medium and supplements.
Issues with the HBV replicon construct. Verify the integrity and sequence of the HBV plasmid DNA. Use a positive control plasmid known to replicate efficiently.

Problem 2: No resistant mutants emerge after prolonged drug selection.

Possible Cause Troubleshooting Step
Initial drug concentration is too high. Start the selection with a concentration of this compound that is close to the EC₅₀ value to allow for the initial survival and replication of a diverse viral population.
Insufficient duration of drug exposure. Resistance selection is a lengthy process that can take several weeks to months. Continue the passaging of cells with the drug for an extended period.
Low viral replication rate. Ensure a high level of baseline viral replication before starting the drug selection process to increase the probability of generating mutations.
High genetic barrier to resistance. Some drugs have a high barrier to resistance, meaning multiple mutations may be required for a significant loss of susceptibility.[13] Consider extending the duration of the selection experiment.

Problem 3: Inconsistent EC₅₀ values in drug susceptibility assays.

Possible Cause Troubleshooting Step
Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well of the assay plate.
Inaccurate drug dilutions. Prepare fresh drug dilutions for each experiment and verify the concentrations.
Variability in viral input. For infection-based assays, ensure a consistent multiplicity of infection (MOI) is used for each well. For transfection-based assays, use a consistent amount of HBV plasmid.
Issues with the HBV DNA quantification method. Validate the quantitative PCR (qPCR) assay for accuracy and reproducibility. Use appropriate internal and external controls.

Data Presentation

Table 1: In Vitro Susceptibility of HBV Mutants to Besifovir (this compound)

HBV MutantAssociated ResistanceFold Change in EC₅₀ vs. Wild-Type (Besifovir)
rtL180M + rtM204VLamivudineNot Susceptible[5]
Entecavir-resistant clonesEntecavirPartial Resistance[5]
Adefovir-resistant mutantsAdefovirSensitive[5]
Tenofovir-resistant mutantsTenofovirSensitive[5]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant HBV
  • Cell Culture and Transfection:

    • Plate HepG2-NTCP cells in 6-well plates and grow to 70-80% confluency.

    • Transfect the cells with a plasmid containing a replication-competent 1.3-mer HBV genome using a suitable transfection reagent.

  • Initiation of Drug Selection:

    • 48 hours post-transfection, split the cells into new plates and begin treatment with this compound at a starting concentration equal to the EC₅₀ value of the wild-type virus.

  • Dose Escalation:

    • Culture the cells in the continuous presence of this compound, passaging them as they reach confluency.

    • Monitor viral replication by quantifying HBV DNA in the supernatant at each passage.

    • Once the viral load recovers to a stable level, double the concentration of this compound for the next passage.

  • Isolation and Characterization of Resistant Virus:

    • Continue this process of dose escalation until the cells can tolerate a concentration of this compound that is significantly higher (>10-fold) than the initial EC₅₀.

    • Isolate viral DNA from the supernatant and perform sequencing of the HBV polymerase gene to identify mutations.

    • Perform a phenotypic drug susceptibility assay to confirm the resistance profile of the selected virus population.

Protocol 2: Phenotypic Drug Susceptibility Assay
  • Cell Seeding:

    • Seed HepG2 cells in 96-well plates at an appropriate density.

  • Transfection and Drug Treatment:

    • Co-transfect the cells with a plasmid expressing the wild-type or mutant HBV genome and a control plasmid (e.g., expressing a reporter gene).

    • 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a no-drug control.

  • Quantification of HBV DNA:

    • After 4-5 days of incubation, harvest the cell culture supernatant.

    • Isolate viral DNA from the supernatant.

    • Quantify the amount of HBV DNA using a validated qPCR assay.

  • Data Analysis:

    • Normalize the HBV DNA levels to the no-drug control.

    • Plot the percentage of HBV DNA inhibition against the log of the drug concentration.

    • Calculate the EC₅₀ value using a non-linear regression analysis.

Signaling Pathways and Experimental Workflows

While direct evidence linking specific cellular signaling pathways to this compound resistance is limited, several pathways are known to be involved in HBV replication and the host antiviral response. Investigating the modulation of these pathways in the context of this compound treatment and resistance could provide valuable insights.

Signaling Pathways Potentially Involved in HBV Replication and Antiviral Response

// Connections "Cytokines (IFN)" -> "IFN Receptor" [color="#4285F4"]; "HBV" -> "NTCP Receptor" [color="#EA4335"]; "IFN Receptor" -> "JAK" [color="#4285F4"]; "JAK" -> "STAT" [color="#4285F4"]; "STAT" -> "STAT Dimer" [color="#4285F4"]; "STAT Dimer" -> "ISG Expression" [color="#4285F4"]; "ISG Expression" -> "Antiviral State" [color="#4285F4"]; "NTCP Receptor" -> "PI3K" [color="#EA4335"]; "NTCP Receptor" -> "Ras" [color="#EA4335"]; "PI3K" -> "Akt" [color="#34A853"]; "Ras" -> "Raf" [color="#34A853"]; "Raf" -> "MEK" [color="#34A853"]; "MEK" -> "ERK" [color="#34A853"]; "Akt" -> "Pro-viral Factors" [color="#EA4335"]; "ERK" -> "Transcription Factors" [color="#34A853"]; "Transcription Factors" -> "Pro-viral Factors" [color="#EA4335"]; "Pro-viral Factors" -> "HBV Replication" [color="#EA4335"]; "Antiviral State" -> "HBV Replication" [style=dashed, arrowhead=tee, color="#4285F4"]; "this compound" -> "HBV Replication" [style=dashed, arrowhead=tee, color="#5F6368"]; } end_dot Figure 1: Overview of key signaling pathways in HBV infection and antiviral defense.

Experimental Workflow for In Vitro Resistance Selection

Workflow Start Start Plate Cells Plate HepG2-NTCP Cells Start->Plate Cells Transfect Transfect with HBV Replicon Plate Cells->Transfect Drug Selection Initiate this compound Selection (EC50) Transfect->Drug Selection Monitor Monitor Viral Load (qPCR) Drug Selection->Monitor Decision Viral Load Recovered? Monitor->Decision Decision->Monitor No Increase Dose Increase this compound Concentration Decision->Increase Dose Yes Isolate Isolate Resistant Virus Decision->Isolate Resistance Established Increase Dose->Monitor Genotype Genotypic Analysis (Sequencing) Isolate->Genotype Phenotype Phenotypic Analysis (EC50 Determination) Isolate->Phenotype End End Genotype->End Phenotype->End

Logical Relationship for Troubleshooting EC₅₀ Variability

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Inconsistent EC50 Inconsistent EC50 Values Cell Seeding Inconsistent Cell Seeding Density Inconsistent EC50->Cell Seeding Drug Dilution Inaccurate Drug Dilutions Inconsistent EC50->Drug Dilution Viral Input Variable Viral Input Inconsistent EC50->Viral Input Quantification qPCR Assay Variability Inconsistent EC50->Quantification Standardize Seeding Standardize Cell Counting & Seeding Cell Seeding->Standardize Seeding Fresh Dilutions Prepare Fresh Serial Dilutions Drug Dilution->Fresh Dilutions Consistent MOI Use Consistent MOI or Plasmid Amount Viral Input->Consistent MOI Validate qPCR Validate qPCR with Proper Controls Quantification->Validate qPCR

References

Technical Support Center: Quantification of LB80317

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of LB80317. The following information is based on general principles of analytical chemistry and is intended to guide researchers, scientists, and drug development professionals in establishing and troubleshooting their own specific assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound in biological matrices?

A1: For sensitive and specific quantification of this compound in complex biological matrices such as plasma or tissue homogenates, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended. For less complex samples or for monitoring in-process purity, a High-Performance Liquid Chromatography (HPLC) method with UV detection may be suitable.

Q2: How should I prepare my samples for analysis?

A2: Sample preparation is critical for accurate and reproducible results. The optimal method depends on the sample matrix and the analytical technique. Common approaches include:

  • Protein Precipitation (PPT): A simple and fast method suitable for plasma or serum samples. It involves adding a solvent like acetonitrile or methanol to precipitate proteins, followed by centrifugation.

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the sample matrix based on its solubility in two immiscible liquids. It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to selectively bind and elute this compound, removing interfering substances.[1]

Q3: What are the key validation parameters for a bioanalytical method?

A3: A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Troubleshooting Guides

HPLC/LC-MS Common Issues
IssuePossible CausesTroubleshooting Steps
No Peak or Low Signal Injection error; Incorrect mobile phase composition; Detector issue (e.g., lamp off); Column contamination; Sample degradation.- Verify autosampler and injection sequence.- Prepare fresh mobile phase and prime the system.- Check detector settings and perform diagnostics.- Flush or replace the column.- Analyze a freshly prepared standard.
Peak Tailing or Fronting Column overload; Column degradation; Inappropriate mobile phase pH; Presence of active sites in the system.[3]- Dilute the sample.- Replace the column.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column or an appropriate column chemistry.[1][3]
Irregular Peak Shapes Sample matrix effects; Column contamination or degradation; Mobile phase incompatibility.[4]- Optimize sample cleanup procedures to remove interfering compounds.[4]- Flush the column with a strong solvent or replace it.- Ensure mobile phase components are miscible and properly degassed.
Shifting Retention Times Fluctuation in pump flow rate; Inconsistent mobile phase composition; Column temperature variation; Column aging.[3]- Check the pump for leaks and perform a flow rate test.[1][5]- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if performance continues to degrade.[3]
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing); Particulate matter in the sample; Mobile phase precipitation.- Replace the guard column or column.- Filter all samples and mobile phases.- Flush the system with a strong, compatible solvent.- Ensure mobile phase components are fully dissolved.
Baseline Noise or Drift Air bubbles in the system; Contaminated mobile phase or detector cell; Leaks in the system.[4][5]- Degas the mobile phase.- Flush the system and detector cell with a clean solvent.- Inspect all fittings for leaks.[5]
Ghost Peaks Carryover from previous injections; Contamination in the mobile phase or sample vials; Septum bleed.[3]- Inject a blank solvent to check for carryover.[3]- Use high-purity solvents and clean vials.- Replace the autosampler septum.

Experimental Protocols

Protocol 1: Generic HPLC-UV Method for this compound Quantification
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Acetic Acid in Water

    • Solvent B: 0.1% Acetic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 90% A

    • 5-15 min: Linear gradient to 50% A

    • 15-20 min: Hold at 50% A

    • 20-21 min: Linear gradient back to 90% A

    • 21-25 min: Re-equilibration at 90% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Column Temperature: 30 °C

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Serially dilute the stock solution with the mobile phase to create a calibration curve ranging from the expected LOQ to the upper limit of linearity.

  • Sample Preparation: Use an appropriate extraction method (PPT, LLE, or SPE) to isolate this compound from the sample matrix. Evaporate the final extract to dryness and reconstitute in the initial mobile phase.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Tissue) Extraction Extraction (PPT, LLE, or SPE) BiologicalMatrix->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized workflow for the quantification of this compound.

troubleshooting_logic Problem Chromatographic Problem Identified CheckSystem Check System Parameters (Pressure, Leaks, Temperature) Problem->CheckSystem CheckMobilePhase Check Mobile Phase (Composition, Freshness, Degassing) Problem->CheckMobilePhase CheckColumn Check Column (Age, Contamination, Performance) Problem->CheckColumn CheckSample Check Sample Preparation (Extraction Efficiency, Cleanliness) Problem->CheckSample Solution Problem Resolved CheckSystem->Solution If parameters are off and corrected CheckMobilePhase->Solution If mobile phase is the issue CheckColumn->Solution If column is replaced/cleaned CheckSample->Solution If sample prep is optimized

Caption: A logical flow for troubleshooting common chromatographic issues.

References

Technical Support Center: Managing Potential Cytotoxicity of LB80317 at High Doses

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific cytotoxic profile of LB80317 is limited in publicly available literature. This guide provides general principles and troubleshooting strategies for managing potential cytotoxicity of small molecule compounds at high doses, using this compound as a representative example. The protocols and advice herein should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at high concentrations. Is this expected?

A: High concentrations of any small molecule inhibitor can lead to cytotoxicity through various mechanisms, including off-target effects or exaggerated on-target effects.[1] It is crucial to distinguish between the desired pharmacological effect and general cellular toxicity. We recommend performing dose-response curves to determine the therapeutic window and identify the concentration at which toxicity becomes a confounding factor.

Q2: What are "off-target" effects, and how might they contribute to the cytotoxicity of this compound?

A: Off-target effects are unintended interactions of a compound with biomolecules other than its primary therapeutic target.[1] These interactions can disrupt essential cellular pathways, leading to toxicity. For a compound like this compound, high concentrations increase the likelihood of binding to lower-affinity, off-target proteins, which may trigger cytotoxic responses unrelated to its intended mechanism of action.

Q3: How can we confirm that the observed cytotoxicity is due to an off-target effect versus an on-target effect?

A: Several strategies can help differentiate between on-target and off-target effects. One approach is a "rescue" experiment, where you express a form of the target protein that is resistant to the inhibitor.[1] If the resistant form reverses the cytotoxic phenotype, it strongly suggests an on-target mechanism.[1] Additionally, using a structurally different inhibitor for the same target can help determine if the phenotype is target-specific.

Q4: Could the vehicle used to dissolve this compound (e.g., DMSO) be causing the cytotoxicity?

A: Yes, the vehicle itself can be a source of cytotoxicity, especially at higher concentrations. It is essential to include a vehicle-only control in your experiments, where cells are treated with the same concentration of the vehicle (e.g., DMSO) as used in the highest dose of this compound. This will help you differentiate between compound-specific and vehicle-induced toxicity.

Q5: We are seeing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH release). Why might this be?

A: Different cytotoxicity assays measure different cellular events. For instance, MTT and XTT assays measure metabolic activity, which can be affected by compounds that alter mitochondrial function without necessarily causing cell death.[2][3] In contrast, an LDH release assay measures plasma membrane integrity.[2] Discrepancies can arise if a compound, for example, inhibits mitochondrial respiration (affecting the MTT assay) but does not yet cause membrane rupture (no change in LDH release).[2][3] Using multiple assays that measure different endpoints is recommended for a more complete picture of a compound's cytotoxic mechanism.[4]

General Troubleshooting Guide for Unexpected Cytotoxicity

Problem Possible Cause Recommended Action
High background in cytotoxicity assay High cell density.[5]Determine the optimal cell seeding density for your assay.
Forceful pipetting during cell seeding.[5]Handle cell suspensions gently to avoid mechanical stress.
Autofluorescence of cells or compound.Run unstained or compound-only controls to assess background fluorescence.
Contamination of cell culture.[6]Regularly inspect cultures for signs of contamination and discard any affected flasks.
Inconsistent results between experiments Variation in cell passage number or health.Use cells within a consistent, low passage number range and ensure they are healthy and in the exponential growth phase.
Inconsistent incubation times.Adhere strictly to the incubation times specified in your protocol.
Reagent variability.Prepare fresh reagents and use consistent lots where possible.
Cytotoxicity observed at unexpectedly low doses Oxidative stress in cell culture media.[7][8][9]Consider supplementing media with antioxidants like N-acetylcysteine (NAC) or Vitamin E.[10] Ensure media components, like iron, are at appropriate concentrations.[11]
Off-target effects of the compound.[1]Lower the inhibitor concentration to the minimum required for on-target inhibition.[1] Consider screening the compound against a panel of known off-targets.[1]
Cell line sensitivity.Test the compound on multiple cell lines to determine if the effect is specific to one cell type.

Summary of Common In Vitro Cytotoxicity Assays

Assay Type Principle Advantages Potential Interferences & Considerations
Metabolic Assays (MTT, MTS, XTT) Measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.High-throughput, sensitive, and widely used.Compounds that affect mitochondrial respiration or cellular redox state can produce false positives or negatives.[2]
Membrane Integrity Assays (LDH, Trypan Blue) Measures the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of a dye by non-viable cells.Directly measures cell death; LDH assay is high-throughput.LDH in serum-containing media can increase background. Trypan blue is manual and has lower throughput.
Apoptosis Assays (Caspase Activity, Annexin V) Detects key markers of apoptosis, such as the activation of caspases or the externalization of phosphatidylserine (Annexin V).Provides mechanistic insight into the mode of cell death.Time-dependent; requires measurement at the appropriate time point in the apoptotic cascade.
Real-Time Cytotoxicity Assays (e.g., CellTox™ Green) Uses a fluorescent dye that binds to the DNA of membrane-compromised cells, allowing for kinetic measurements of cytotoxicity.[12]Enables real-time monitoring of cell death over long periods.[12]Requires a fluorescence plate reader. Phototoxicity of the dye should be considered.

Detailed Experimental Protocols

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a general framework for assessing cytotoxicity by measuring LDH release from damaged cells.

1. Materials:

  • Target cells in culture
  • This compound (or test compound) stock solution
  • Vehicle (e.g., sterile DMSO)
  • 96-well clear-bottom cell culture plates
  • Serum-free cell culture medium
  • Lysis Buffer (e.g., 10X)
  • Commercially available LDH assay kit (containing substrate, cofactor, and dye)
  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 490 nm and 680 nm)

2. Procedure:

  • Cell Seeding:
  • Trypsinize and count cells.
  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium).
  • Incubate for 24 hours to allow for cell attachment.
  • Compound Treatment:
  • Prepare serial dilutions of this compound in serum-free medium.
  • Remove the complete medium from the wells and replace it with 100 µL of the diluted compound or control solutions.
  • Controls:
  • Vehicle Control: Medium with the same concentration of vehicle as the highest compound dose.
  • Untreated Control (Spontaneous LDH Release): Serum-free medium only.
  • Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the final measurement.
  • Incubation:
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
  • LDH Measurement:
  • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
  • Prepare the LDH reaction mixture according to the manufacturer's instructions.
  • Add 50 µL of the reaction mixture to each well containing the supernatant.
  • Incubate at room temperature for 30 minutes, protected from light.
  • Add 50 µL of stop solution (if required by the kit).
  • Data Acquisition:
  • Measure the absorbance at 490 nm.
  • Measure the background absorbance at 680 nm.
  • Data Analysis:
  • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis start Optimize Cell Seeding Density seed Seed Cells in 96-Well Plate start->seed prepare_compound Prepare Serial Dilutions of this compound & Controls treat Treat Cells prepare_compound->treat incubate Incubate for Desired Duration treat->incubate perform_assay Perform Cytotoxicity Assay (e.g., LDH) incubate->perform_assay read Read Plate perform_assay->read analyze Calculate % Cytotoxicity and Plot Dose-Response read->analyze

Caption: Workflow for assessing compound-induced cytotoxicity.

signaling_pathway cluster_trigger Trigger cluster_pathway Potential Cytotoxicity Pathway cluster_outcome Outcome compound High-Dose this compound off_target Off-Target Kinase Inhibition compound->off_target unintended binding stress Cellular Stress (e.g., ER Stress, Oxidative Stress) off_target->stress caspase_init Initiator Caspase Activation (e.g., Caspase-9) stress->caspase_init caspase_exec Executioner Caspase Activation (e.g., Caspase-3) caspase_init->caspase_exec apoptosis Apoptosis caspase_exec->apoptosis

Caption: Hypothetical off-target induced apoptosis pathway.

References

Validation & Comparative

A Comparative Analysis of LB80317 (Besifovir) and Tenofovir for the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral therapies for chronic hepatitis B (CHB), two prominent nucleotide analogs, LB80317 (the active metabolite of besifovir dipivoxil maleate) and tenofovir, have demonstrated significant efficacy in suppressing the hepatitis B virus (HBV). This guide provides a detailed comparison of their performance, drawing upon data from clinical trials to inform researchers, scientists, and drug development professionals.

Efficacy and Clinical Outcomes

Clinical studies have established that besifovir is non-inferior to tenofovir in its ability to suppress HBV DNA to undetectable levels. Long-term treatment with both agents has shown sustained virological responses and favorable safety profiles.

Table 1: Virological Response in Treatment-Naïve CHB Patients
EndpointBesifovir (BSV)Tenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Study Duration
HBV DNA < 20 IU/mL
At 48 Weeks100.0%[1][2][3][4]98.5%[1][2][3][4]-48 Weeks
At 192 Weeks (BSV-BSV vs. TDF-BSV)92.5%93.1%-192 Weeks
HBV DNA < 69 IU/mL
At 192 Weeks (BSV-BSV vs. TDF-BSV)92.5%[5]93.1%[5]-192 Weeks
Virological Response (VR) at 2 years 85.0%[6]-88.7%[6]2 Years
HBeAg Seroconversion at 192 Weeks 10.2%[5]12.5% (in TDF-BSV group)[5]-192 Weeks
ALT Normalization at 192 Weeks Similar between groups (P=0.36)[5]Similar between groups (P=0.36)[5]-192 Weeks

BSV-BSV group: Patients receiving besifovir for the entire study duration. TDF-BSV group: Patients who switched from tenofovir disoproxil fumarate to besifovir.

Mechanism of Action

Both this compound and tenofovir are nucleotide analog reverse transcriptase inhibitors (NRTIs). They act as competitive inhibitors of the HBV polymerase, an enzyme crucial for viral replication.

  • Activation: Both besifovir dipivoxil and tenofovir disoproxil are prodrugs that are converted to their active diphosphate forms within hepatocytes.

  • Inhibition of HBV Polymerase: The active metabolites, besifovir diphosphate and tenofovir diphosphate, compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into the elongating viral DNA chain.

  • Chain Termination: Once incorporated, these analogs lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature termination of the viral DNA chain and halting HBV replication.[7]

G cluster_prodrug Prodrug Administration cluster_activation Intracellular Activation cluster_inhibition Viral Replication Inhibition Prodrug Besifovir Dipivoxil Maleate (Oral Administration) Metabolite This compound (Active Metabolite) Prodrug->Metabolite Hydrolysis by esterases Active_Metabolite Besifovir Diphosphate Metabolite->Active_Metabolite Cellular kinases HBV_Polymerase HBV Polymerase (Reverse Transcriptase) Active_Metabolite->HBV_Polymerase Competitive Inhibition DNA_Synthesis HBV DNA Synthesis HBV_Polymerase->DNA_Synthesis dATP Chain_Termination Chain Termination HBV_Polymerase->Chain_Termination Incorporation of Besifovir Diphosphate

Mechanism of Action of Besifovir (this compound).

G cluster_prodrug Prodrug Administration cluster_activation Intracellular Activation cluster_inhibition Viral Replication Inhibition Prodrug Tenofovir Disoproxil Fumarate (Oral Administration) Metabolite Tenofovir Prodrug->Metabolite Hydrolysis Active_Metabolite Tenofovir Diphosphate Metabolite->Active_Metabolite Cellular kinases HBV_Polymerase HBV Polymerase (Reverse Transcriptase) Active_Metabolite->HBV_Polymerase Competitive Inhibition DNA_Synthesis HBV DNA Synthesis HBV_Polymerase->DNA_Synthesis dATP Chain_Termination Chain Termination HBV_Polymerase->Chain_Termination Incorporation of Tenofovir Diphosphate

Mechanism of Action of Tenofovir.

Experimental Protocols

The following outlines the general methodologies used in clinical trials to assess the efficacy of this compound and tenofovir.

HBV DNA Quantification
  • Objective: To measure the amount of hepatitis B virus DNA in a patient's blood.

  • Method: Real-time polymerase chain reaction (qPCR) is the standard method for quantifying HBV DNA.[8][9]

  • Procedure:

    • Sample Collection: Whole blood is collected from the patient, and serum or plasma is separated by centrifugation.

    • DNA Extraction: Viral DNA is extracted from the serum or plasma sample using a commercial kit.[9] This step is crucial for the accuracy of the quantification.[10] Methods like NaOH lysis can also be used for efficient DNA extraction.[10]

    • qPCR Amplification: The extracted DNA is then subjected to real-time PCR using primers and probes that specifically target a conserved region of the HBV genome.[9]

    • Quantification: A standard curve is generated using known concentrations of HBV DNA.[9] The amount of HBV DNA in the patient sample is determined by comparing its amplification signal to the standard curve.[9] The results are typically reported in international units per milliliter (IU/mL).

G Start Patient Blood Sample Centrifugation Centrifugation Start->Centrifugation Serum_Plasma Serum/Plasma Separation Centrifugation->Serum_Plasma DNA_Extraction Viral DNA Extraction Serum_Plasma->DNA_Extraction qPCR Real-Time PCR Amplification DNA_Extraction->qPCR Quantification Quantification against Standard Curve qPCR->Quantification Result HBV DNA Level (IU/mL) Quantification->Result

Experimental Workflow for HBV DNA Quantification.

Alanine Aminotransferase (ALT) Normalization Assay
  • Objective: To measure the level of the liver enzyme Alanine Aminotransferase (ALT) in the blood as an indicator of liver inflammation and damage.

  • Method: The ALT activity is typically measured using a kinetic spectrophotometric assay.[11]

  • Procedure:

    • Sample Preparation: Serum or plasma is obtained from the patient's blood.

    • Reaction Mixture: The sample is added to a reaction mixture containing L-alanine and α-ketoglutarate.[11]

    • Enzymatic Reaction: ALT in the sample catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate.[11]

    • Detection: The rate of pyruvate production is measured. In one common method, lactate dehydrogenase (LDH) and NADH are added to the mixture. LDH catalyzes the reduction of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the ALT activity in the sample.[11]

    • Calculation: The ALT activity is calculated based on the rate of change in absorbance and expressed in units per liter (U/L).

G Start Patient Serum/Plasma Reaction_Setup Add to Reaction Mix (L-alanine, α-ketoglutarate) Start->Reaction_Setup ALT_Reaction ALT-catalyzed reaction (Pyruvate production) Reaction_Setup->ALT_Reaction Detection_Step Kinetic Spectrophotometric Measurement (340 nm) ALT_Reaction->Detection_Step Calculation Calculate ALT Activity Detection_Step->Calculation Result ALT Level (U/L) Calculation->Result

Experimental Workflow for ALT Normalization Assay.

Conclusion

Both this compound (besifovir) and tenofovir are highly effective antiviral agents for the management of chronic hepatitis B. Clinical trial data demonstrates that besifovir is non-inferior to tenofovir in achieving virological suppression. The choice of therapy may be guided by individual patient factors and long-term safety considerations. The experimental protocols outlined provide a foundational understanding of the methods used to evaluate the efficacy of these important antiviral drugs.

References

A Comparative Analysis of LB80317 and Adefovir in Hepatitis B Virus Treatment Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral therapeutics for chronic Hepatitis B (CHB), nucleotide analogs have emerged as a cornerstone of treatment. This guide provides a comparative overview of two such agents: LB80317, the active metabolite of besifovir, and adefovir. The analysis is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in understanding their relative performance and mechanisms of action.

Mechanism of Action

Both this compound and adefovir function as nucleotide analog reverse transcriptase inhibitors, targeting the Hepatitis B Virus (HBV) DNA polymerase. Upon administration, these compounds undergo intracellular phosphorylation to their active diphosphate forms. These active metabolites then compete with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain. The integration of these analogs results in premature chain termination, thereby halting viral replication.[1][2][3]

Adefovir is administered as a prodrug, adefovir dipivoxil, which is rapidly hydrolyzed to adefovir upon oral administration.[1] Similarly, this compound is the active metabolite of the prodrug besifovir (LB80380).[3][4] Following phosphorylation, both this compound-diphosphate and adefovir-diphosphate are incorporated into the viral DNA, inhibiting further synthesis.[1][3]

Antiviral Mechanism of Action cluster_0 Cellular Uptake and Activation cluster_1 HBV DNA Synthesis Inhibition Prodrug\n(Besifovir / Adefovir Dipivoxil) Prodrug (Besifovir / Adefovir Dipivoxil) Active Drug\n(this compound / Adefovir) Active Drug (this compound / Adefovir) Prodrug\n(Besifovir / Adefovir Dipivoxil)->Active Drug\n(this compound / Adefovir) Hydrolysis Active Diphosphate\nMetabolite Active Diphosphate Metabolite Active Drug\n(this compound / Adefovir)->Active Diphosphate\nMetabolite Cellular Kinases HBV DNA\nPolymerase HBV DNA Polymerase Active Diphosphate\nMetabolite->HBV DNA\nPolymerase Competitive Inhibition Viral DNA\nElongation Viral DNA Elongation HBV DNA\nPolymerase->Viral DNA\nElongation Incorporation of dATP Chain Termination Chain Termination HBV DNA\nPolymerase->Chain Termination Incorporation of Analog dATP dATP dATP->HBV DNA\nPolymerase In Vitro Antiviral Assay Workflow A Seed HepG2.2.15 cells in 96-well plates B Treat cells with serial dilutions of test compound A->B C Incubate for 7-9 days B->C D Collect cell culture supernatant C->D E Extract extracellular HBV DNA D->E F Quantify HBV DNA using qPCR E->F G Calculate EC50 value F->G

References

Head-to-Head Comparison: LB80317 vs. Lamivudine for the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key antiviral agents used in the management of chronic hepatitis B (CHB): LB80317, the active metabolite of besifovir dipivoxil maleate, and the established nucleoside analog, lamivudine. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by presenting a detailed analysis of their respective mechanisms of action, antiviral efficacy, resistance profiles, and safety, supported by experimental data and methodologies.

Mechanism of Action

Both this compound and lamivudine are nucleos(t)ide analogs that effectively inhibit the replication of the hepatitis B virus (HBV) by targeting the viral reverse transcriptase (RT), an enzyme crucial for the synthesis of viral DNA.

Lamivudine , a synthetic nucleoside analog of cytidine, is intracellularly phosphorylated to its active triphosphate form (lamivudine triphosphate).[1][2][3] This active metabolite competitively inhibits the HBV DNA polymerase (reverse transcriptase) and, upon incorporation into the growing viral DNA chain, acts as a chain terminator due to the absence of a 3'-hydroxyl group.[4][5] This prevents the formation of the phosphodiester bond necessary for DNA elongation, thereby halting viral replication.[5]

This compound is the active form of the oral prodrug besifovir dipivoxil maleate.[6] Besifovir is an acyclic nucleotide phosphonate, structurally similar to adefovir and tenofovir.[7] Following oral administration, besifovir is hydrolyzed to its active metabolite, this compound.[8] This active form is then phosphorylated within hepatocytes to its diphosphate metabolite, which competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV reverse transcriptase.[8] Its incorporation into the viral DNA chain leads to the termination of DNA synthesis, thus inhibiting HBV replication.[8]

Mechanism_of_Action cluster_lamivudine Lamivudine cluster_besifovir Besifovir (Prodrug of this compound) Lamivudine Lamivudine Lamivudine_TP Lamivudine Triphosphate (Active) Lamivudine->Lamivudine_TP Intracellular Phosphorylation HBV_RT_L HBV Reverse Transcriptase Lamivudine_TP->HBV_RT_L Competitive Inhibition Chain_Termination_L DNA Chain Termination HBV_RT_L->Chain_Termination_L Incorporation into viral DNA Besifovir Besifovir This compound This compound (Active Metabolite) Besifovir->this compound Hydrolysis LB80317_DP This compound Diphosphate (Active) This compound->LB80317_DP Intracellular Phosphorylation HBV_RT_B HBV Reverse Transcriptase LB80317_DP->HBV_RT_B Competitive Inhibition Chain_Termination_B DNA Chain Termination HBV_RT_B->Chain_Termination_B Incorporation into viral DNA

Fig 1. Mechanism of action for Lamivudine and Besifovir (this compound).

Antiviral Efficacy

Direct head-to-head clinical trials comparing besifovir and lamivudine are limited. However, data from separate clinical trials provide a basis for comparison of their antiviral efficacy in treatment-naïve chronic hepatitis B patients.

Table 1: Comparison of Antiviral Efficacy in Treatment-Naïve CHB Patients

ParameterBesifovir Dipivoxil Maleate (150 mg/day)Lamivudine (100 mg/day)
Virological Response (HBV DNA < 69 IU/mL) 92.5% at week 192[9]~63% at week 24 (in HBeAg-negative patients)[9]
HBeAg Seroconversion Similar rates to TDF at 192 weeks[9]16% at 52 weeks[10]
ALT Normalization Similar rates to TDF at 192 weeks[9]72% at 52 weeks[10]

Note: Data for besifovir is from a long-term follow-up of a phase 3 trial comparing it to tenofovir disoproxil fumarate (TDF). Lamivudine data is from various studies.

Resistance Profile

A significant limitation of long-term lamivudine therapy is the development of drug resistance, primarily due to mutations in the YMDD motif of the HBV reverse transcriptase.[11][12] In contrast, besifovir has shown a high barrier to resistance in clinical trials.

Table 2: In Vitro Susceptibility of HBV Mutants to Besifovir and Lamivudine

HBV MutantFold change in IC50 vs. Wild Type
Besifovir Lamivudine
rtL180M + rtM204V (Lamivudine-resistant)>14.2>14.2
Adefovir-resistant mutantsSusceptibleNot Applicable
Entecavir-resistant mutantsPartial ResistanceNot Applicable
Tenofovir-resistant mutantsSusceptibleNot Applicable

Source: Adapted from in vitro drug susceptibility assays.[10][13]

The data indicates that while lamivudine-resistant mutants also show resistance to besifovir, besifovir demonstrates efficacy against mutants resistant to other nucleotide analogs like adefovir and tenofovir.[10][13]

Safety and Tolerability

Lamivudine is generally well-tolerated with common side effects including headache, nausea, fatigue, and diarrhea.[1] Serious side effects such as liver problems and lactic acidosis are rare.[5]

Besifovir has demonstrated a favorable safety profile, particularly concerning renal and bone health, which can be a concern with long-term use of other nucleotide analogs like tenofovir disoproxil fumarate.[9]

Experimental Protocols

Quantification of HBV DNA in Serum

A common method for quantifying HBV DNA in clinical and research settings is real-time quantitative PCR (qPCR).

HBV_DNA_Quantification_Workflow Start Start: Patient Serum Sample DNA_Extraction HBV DNA Extraction (e.g., using a commercial kit) Start->DNA_Extraction qPCR_Setup Prepare qPCR Reaction Mix: - TaqMan Probe & Primers - DNA Polymerase - dNTPs DNA_Extraction->qPCR_Setup Add_DNA Add Extracted DNA and Controls (Positive, Negative, Standards) qPCR_Setup->Add_DNA qPCR_Run Perform Real-Time PCR: - Denaturation - Annealing - Extension (40 cycles) Add_DNA->qPCR_Run Data_Analysis Data Analysis: - Generate Standard Curve - Determine Ct values - Quantify HBV DNA (IU/mL) qPCR_Run->Data_Analysis End End: Report HBV DNA Load Data_Analysis->End

Fig 2. Workflow for HBV DNA Quantification by qPCR.

Protocol Outline:

  • Sample Preparation: Serum or plasma is collected from the patient.

  • DNA Extraction: Viral DNA is extracted from the serum/plasma using a commercial kit, which typically involves lysis of the viral particles and purification of the DNA.[1][2][3]

  • qPCR Reaction Setup: A reaction mixture is prepared containing a master mix (with DNA polymerase, dNTPs, and buffer), specific primers and a fluorescently labeled probe targeting a conserved region of the HBV genome.[1]

  • Amplification and Detection: The extracted DNA, along with positive and negative controls and a set of quantitative standards, is added to the reaction mix. The reaction is run on a real-time PCR instrument. During amplification, the probe hybridizes to the target DNA and is cleaved by the polymerase, releasing the fluorophore and generating a fluorescent signal that is proportional to the amount of amplified DNA.[1]

  • Data Analysis: A standard curve is generated using the known concentrations of the quantitative standards. The HBV DNA concentration in the patient sample is then determined by comparing its amplification signal to the standard curve.[2]

In Vitro Antiviral Susceptibility Assay (IC50 Determination)

This assay is used to determine the concentration of a drug required to inhibit 50% of viral replication in cell culture.

Protocol Outline:

  • Cell Culture: A human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15) is cultured.

  • Drug Treatment: The cells are treated with serial dilutions of the antiviral drugs (this compound and lamivudine).

  • HBV Replication: The cells are allowed to incubate for a defined period to allow for viral replication.

  • Quantification of Viral Replication: The amount of HBV DNA in the cell culture supernatant is quantified using qPCR, as described above.

  • IC50 Calculation: The percentage of inhibition of HBV replication is calculated for each drug concentration relative to an untreated control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[14]

Conclusion

Both this compound and lamivudine are effective inhibitors of HBV replication, acting through the termination of viral DNA synthesis. Lamivudine has a well-established efficacy and safety profile but is limited by a high rate of drug resistance with long-term use. Besifovir (the prodrug of this compound) demonstrates potent antiviral activity with a high barrier to resistance and a favorable safety profile, particularly concerning renal and bone health. While direct head-to-head clinical trial data is not extensive, the available evidence suggests that besifovir may offer advantages over lamivudine, especially in the context of long-term therapy and in patients with resistance to other nucleos(t)ide analogs. Further direct comparative studies are warranted to definitively establish the relative positioning of these two agents in the management of chronic hepatitis B.

References

A Comparative Guide to the Anti-HBV Activity of LB80317 (Besifovir) and Other Leading Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-Hepatitis B Virus (HBV) activity of LB80317, the active metabolite of Besifovir, against the established first-line treatments, Entecavir and Tenofovir. The information presented is collated from publicly available research to assist in the evaluation of these antiviral agents.

Executive Summary

This compound (the active metabolite of Besifovir), Entecavir, and Tenofovir are all potent nucleoside/nucleotide analogues that effectively inhibit HBV DNA synthesis, forming the cornerstone of chronic hepatitis B treatment. While all three drugs demonstrate high efficacy in reducing viral load, they exhibit distinct profiles in terms of in vitro potency, resistance development, and clinical outcomes. Besifovir has shown non-inferior antiviral efficacy compared to Tenofovir in clinical trials, with a favorable safety profile concerning renal and bone health.[1] Entecavir is a highly potent inhibitor of HBV replication, though its effectiveness can be compromised in patients with pre-existing lamivudine resistance. Tenofovir is recognized for its high genetic barrier to resistance, making it a robust option for long-term therapy. This guide will delve into the quantitative data, experimental methodologies, and mechanisms of action to provide a comprehensive comparison.

Data Presentation: In Vitro Efficacy and Clinical Viral Load Reduction

The following tables summarize the key quantitative data for this compound, Entecavir, and Tenofovir, providing a comparative view of their anti-HBV activity.

Table 1: In Vitro Anti-HBV Activity

CompoundEC50 (µM)Cell Line
This compound0.5Not specified in commercial source
Entecavir0.004HepG2 cells transfected with wild-type HBV[2]
Tenofovir1.1Cell-based assays
Tenofovir Disoproxil Fumarate (TDF)0.02Cell-based assays

Table 2: Clinical Efficacy - HBV DNA Reduction

DrugStudy PopulationDuration of TreatmentMean HBV DNA Reduction (log10 IU/mL)Reference
Besifovir Dipivoxil Maleate (150 mg/day)Treatment-naïve chronic HBV patients48 weeksVirologic response (HBV DNA <69 IU/mL) in 80.9% of patients[1]
Entecavir (0.5 mg/day)Nucleoside-naïve HBeAg-positive CHB patients12 weeks-6.23 (copies/mL)
Tenofovir Disoproxil Fumarate (300 mg/day)Treatment-naïve chronic HBV patients48 weeksVirologic response (HBV DNA <69 IU/mL) in 84.9% of patients[1]
Tenofovir Alafenamide (25 mg/day)HBeAg-positive CHB patients48 weeksHBV DNA <29 IU/mL in 64% of patients

Mechanism of Action

All three antiviral agents are nucleoside or nucleotide analogues that target the HBV polymerase, a critical enzyme in the viral replication cycle. Upon administration, these drugs are intracellularly phosphorylated to their active forms, which then compete with natural deoxynucleotide triphosphates for incorporation into the elongating viral DNA chain. This incorporation leads to premature chain termination and halts viral replication.

Signaling Pathway for Intracellular Activation and HBV DNA Polymerase Inhibition

Antiviral Mechanism of Action cluster_0 Cellular Uptake and Activation cluster_1 HBV Replication Cycle Inhibition LB80380 Besifovir (LB80380) (Prodrug) This compound This compound (Active Metabolite) LB80380->this compound Metabolism LB80317_P This compound-Di/Triphosphate (Active Form) This compound->LB80317_P Phosphorylation HBV_Polymerase HBV DNA Polymerase (Reverse Transcriptase) LB80317_P->HBV_Polymerase Inhibits Entecavir_prodrug Entecavir (Prodrug) Entecavir_active Entecavir-Triphosphate (Active Form) Entecavir_prodrug->Entecavir_active Phosphorylation Entecavir_active->HBV_Polymerase Inhibits Tenofovir_prodrug Tenofovir DF/AF (Prodrug) Tenofovir Tenofovir Tenofovir_prodrug->Tenofovir Metabolism Tenofovir_active Tenofovir-Diphosphate (Active Form) Tenofovir->Tenofovir_active Phosphorylation Tenofovir_active->HBV_Polymerase Inhibits DNA_Synthesis HBV DNA Synthesis HBV_Polymerase->DNA_Synthesis Catalyzes Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination

Caption: Intracellular activation and inhibition of HBV DNA polymerase.

Resistance Profile

The emergence of drug resistance is a critical consideration in the long-term management of chronic hepatitis B.

  • This compound (Besifovir): Besifovir is reported to have a high barrier to resistance.[3][4] However, studies have shown that lamivudine-resistant HBV mutants (rtL180M and rtM204V) are not susceptible to Besifovir.[5] Additionally, Entecavir-resistant clones have demonstrated partial resistance to Besifovir.[5][6] Conversely, adefovir-resistant mutants appear to be sensitive to Besifovir.[5][6]

  • Entecavir: Resistance to Entecavir is rare in treatment-naïve patients. However, the risk of resistance is higher in patients with pre-existing lamivudine resistance.

  • Tenofovir: Tenofovir has a high genetic barrier to resistance, and the development of resistance is very rare in clinical practice.

Experimental Protocols

The following section outlines a general methodology for determining the in vitro anti-HBV activity of a compound, based on standard laboratory practices.

In Vitro Anti-HBV Efficacy Assay

Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HBV replication in a cell culture model.

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are commonly used. These cells constitutively produce and secrete infectious HBV virions.

Methodology:

  • Cell Seeding: HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere and grow to a confluent monolayer.

  • Compound Treatment: The test compound (e.g., this compound, Entecavir, Tenofovir) is serially diluted to various concentrations and added to the cell culture medium. A vehicle control (without the compound) is also included.

  • Incubation: The cells are incubated with the compound for a defined period, typically several days, with regular changes of the medium containing the fresh compound.

  • Quantification of Extracellular HBV DNA: After the incubation period, the cell culture supernatant is collected. Extracellular HBV DNA is extracted from the supernatant. The amount of HBV DNA is quantified using a sensitive method such as real-time quantitative PCR (qPCR).

  • Data Analysis: The percentage of inhibition of HBV DNA replication at each compound concentration is calculated relative to the vehicle control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Anti-HBV Assay

Experimental Workflow start Start cell_seeding Seed HepG2.2.15 cells in multi-well plates start->cell_seeding compound_treatment Treat cells with serial dilutions of test compound cell_seeding->compound_treatment incubation Incubate for several days compound_treatment->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection dna_extraction Extract extracellular HBV DNA supernatant_collection->dna_extraction qpcr Quantify HBV DNA using qPCR dna_extraction->qpcr data_analysis Analyze data and determine EC50 qpcr->data_analysis end End data_analysis->end

Caption: Workflow for determining in vitro anti-HBV efficacy.

Conclusion

This compound (Besifovir) emerges as a promising anti-HBV agent with comparable efficacy to Tenofovir and a favorable safety profile. Its high barrier to resistance is a significant advantage for long-term therapy. However, its reduced activity against lamivudine-resistant strains highlights the importance of patient selection and monitoring. Entecavir remains a potent option for treatment-naïve patients, while Tenofovir's high resistance barrier solidifies its role as a first-line therapy. The choice of antiviral agent should be guided by a comprehensive assessment of the patient's virological and clinical characteristics, including prior treatment history and resistance profile. Further head-to-head clinical trials and long-term follow-up studies will be crucial in fully elucidating the comparative effectiveness and optimal positioning of these important anti-HBV therapies.

References

Navigating the Landscape of HBV Drug Resistance: A Comparative Analysis of LB80317 (Besifovir)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the fight against chronic hepatitis B (CHB), the emergence of antiviral drug resistance presents a significant clinical challenge. This guide provides a detailed comparison of LB80317, the active metabolite of besifovir, with other established nucleos(t)ide analogues (NAs), focusing on cross-resistance profiles supported by experimental data. Our analysis aims to equip researchers with the critical information needed to evaluate the potential of besifovir in managing treatment-experienced CHB patients.

Introduction to this compound (Besifovir)

Besifovir dipivoxil maleate, a prodrug of this compound, is an acyclic nucleotide phosphonate. Its active form, this compound, is a guanosine monophosphate analogue that inhibits hepatitis B virus (HBV) replication.[1] Following intracellular phosphorylation, this compound competes with the natural substrate dGTP for incorporation into the nascent viral DNA chain, leading to chain termination and cessation of HBV DNA synthesis.[1] Clinical trials have demonstrated that besifovir has comparable antiviral efficacy to entecavir and tenofovir disoproxil fumarate (TDF) in treatment-naïve patients, with a favorable safety profile concerning renal and bone health.[2][3]

Cross-Resistance Profile of this compound (Besifovir)

The utility of a new antiviral agent is significantly defined by its activity against viral strains resistant to existing therapies. In vitro studies have been conducted to determine the susceptibility of HBV mutants with known resistance to lamivudine (LMV), adefovir (ADV), and entecavir (ETV) to this compound (besifovir).

Data Presentation: In Vitro Susceptibility of Drug-Resistant HBV Mutants to Besifovir

The following tables summarize the 50% inhibitory concentration (IC50) and fold-resistance of besifovir and other NAs against wild-type (WT) and various drug-resistant HBV mutants. The data is derived from a pivotal in vitro study by Choi et al., 2022, which utilized Huh7 cells transfected with replication-competent HBV clones.[4][5][6]

Table 1: Activity of Besifovir against Lamivudine-Resistant HBV Mutants

HBV MutantBesifovir IC50 (μM)Fold Resistance to BesifovirLamivudine IC50 (μM)Fold Resistance to Lamivudine
Wild-Type0.201.00.101.0
rtL180M + rtM204V>10>50>10>100
rtM204I0.221.15.050

Data sourced from Choi et al., 2022.[4][6]

Table 2: Activity of Besifovir against Adefovir-Resistant HBV Mutants

HBV MutantBesifovir IC50 (μM)Fold Resistance to BesifovirAdefovir IC50 (μM)Fold Resistance to Adefovir
Wild-Type0.201.00.501.0
rtA181T0.180.94.08.0
rtN236T0.251.255.010.0

Data sourced from Choi et al., 2022.[4][6]

Table 3: Activity of Besifovir against Entecavir-Resistant HBV Mutants

HBV MutantBesifovir IC50 (μM)Fold Resistance to BesifovirEntecavir IC50 (μM)Fold Resistance to Entecavir
Wild-Type0.201.00.011.0
rtL180M + rtM204V + rtT184G + rtS202I3.517.51.5150
rtL180M + rtM204V + rtI169T + rtM250V2.814.00.880

Data sourced from Choi et al., 2022.[4][6]

Key Findings from Cross-Resistance Studies:
  • Lamivudine Resistance: Besifovir demonstrates significant cross-resistance with lamivudine, particularly in the presence of the rtL180M + rtM204V mutations, which are common in LMV-resistant strains.[4][5][6] However, the rtM204I mutation alone does not confer significant resistance to besifovir.[6]

  • Adefovir Resistance: Besifovir maintains potent activity against HBV mutants harboring the primary adefovir resistance mutations rtA181T and rtN236T.[4][5][6] This suggests that besifovir could be an effective treatment option for patients who have failed adefovir therapy.

  • Entecavir Resistance: Entecavir resistance is often conferred by a combination of lamivudine resistance mutations (rtL180M + rtM204V) along with additional substitutions (e.g., rtT184G, rtS202I, rtI169T, rtM250V).[7][8] Besifovir shows partial cross-resistance to these ETV-resistant strains, with a 14- to 17.5-fold increase in IC50 values.[4][6] While not fully susceptible, besifovir may still offer a therapeutic benefit in some cases of entecavir resistance.

Experimental Protocols

The following is a generalized methodology for in vitro drug susceptibility assays used to determine cross-resistance, based on the procedures described in the cited literature.[4][9]

1. Cell Culture and Transfection:

  • Human hepatoma cell lines (e.g., Huh7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded in multi-well plates and allowed to adhere.
  • Replication-competent HBV 1.2mer clones (wild-type or containing specific resistance mutations) are transfected into the cells using a suitable transfection reagent.

2. Drug Treatment:

  • Following transfection, the culture medium is replaced with fresh medium containing serial dilutions of the antiviral drugs (e.g., besifovir, lamivudine, adefovir, entecavir).
  • A drug-free control is included in each experiment.

3. Analysis of HBV DNA Replication:

  • After a defined incubation period (typically 4 days), intracellular HBV DNA is extracted from the cells.
  • Southern blot analysis is performed to detect and quantify the levels of HBV replicative intermediates.
  • The intensity of the DNA bands is measured using a phosphorimager.

4. Calculation of IC50 Values:

  • The percentage of HBV DNA replication inhibition at each drug concentration is calculated relative to the drug-free control.
  • The IC50 value, the drug concentration that inhibits 50% of HBV DNA replication, is determined by non-linear regression analysis.
  • Fold-resistance is calculated by dividing the IC50 value for the mutant virus by the IC50 value for the wild-type virus.

Visualizing the Experimental Workflow and Antiviral Action

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Culture & Transfection cluster_1 Drug Treatment cluster_2 Analysis A Culture Huh7 cells B Seed cells in plates A->B C Transfect with HBV DNA (WT or Mutant) B->C D Add serial dilutions of antiviral drugs C->D E Incubate for 4 days D->E F Extract intracellular HBV DNA E->F G Southern Blot Analysis F->G H Quantify DNA replication G->H I Calculate IC50 and Fold Resistance H->I

Experimental workflow for in vitro HBV drug susceptibility testing.

HBV_Replication_Pathway cluster_0 HBV Life Cycle cluster_1 Mechanism of Action A Entry & Uncoating B cccDNA formation in nucleus A->B C Transcription of pgRNA B->C D Encapsidation of pgRNA & Polymerase C->D E Reverse Transcription (pgRNA -> ssDNA -> dsDNA) D->E F Virion Assembly & Release E->F G This compound (Besifovir) Lamivudine Adefovir Entecavir G->E Inhibit Reverse Transcription

HBV replication and the target of nucleos(t)ide analogues.

Conclusion

This compound (besifovir) presents a valuable addition to the therapeutic arsenal against chronic hepatitis B. Its potent activity against adefovir-resistant HBV strains is a key advantage. However, the significant cross-resistance with lamivudine and partial cross-resistance with entecavir-resistant strains highlight the importance of genotypic resistance testing to guide treatment decisions in therapy-experienced patients. The data presented in this guide underscores the need for a personalized approach to CHB management, taking into account the patient's treatment history and the specific resistance mutations present in the viral population. Further clinical studies are warranted to fully elucidate the role of besifovir in the evolving landscape of HBV therapy.

References

Benchmarking LB80317: A Comparative Guide to Novel Hepatitis B Virus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis B Virus (HBV) therapeutics is rapidly evolving, with a host of novel inhibitors targeting various stages of the viral lifecycle moving through clinical development. This guide provides a comprehensive comparison of LB80317 (Besifovir), a nucleotide analog, against a selection of these emerging therapies. We present a data-driven analysis of their mechanisms of action, in vitro potency, and clinical efficacy, supported by detailed experimental protocols and visual pathway diagrams to aid in research and development decisions.

Executive Summary

This guide benchmarks this compound against key novel HBV inhibitors, including capsid assembly modulators (CAMs), cccDNA-targeting agents, and RNA interference (RNAi) therapeutics. While this compound demonstrates efficacy as a DNA synthesis inhibitor, the novel agents offer distinct mechanisms that address different aspects of the HBV lifecycle, such as the prevention of new virion formation and the reduction of viral antigens. This comparative analysis highlights the potential of these new therapeutic strategies in achieving a functional cure for chronic hepatitis B.

Data Presentation: Quantitative Comparison of HBV Inhibitors

The following table summarizes the in vitro efficacy (EC50) of this compound and other novel HBV inhibitors against wild-type HBV. These values represent the concentration of the drug required to inhibit 50% of viral replication in cell culture assays.

Inhibitor ClassCompound NameTargetEC50 (nM)Cell LineCitation
Nucleotide Analog This compound (active metabolite of Besifovir) HBV DNA Polymerase 500 Cell line models[1]
Capsid Assembly Modulator (CAM)Bersacapavir (JNJ-56136379)Core Protein54HepG2.117 cells
Capsid Assembly Modulator (CAM)Vebicorvir (ABI-H0731)Core Protein173 - 307HepAD38, HepG2-NTCP, PHH
cccDNA Formation InhibitorVebicorvir (ABI-H0731)Core Protein1840 - 7300De novo infection models
RNA Interference (siRNA)HT-101HBV S region mRNA0.3348 (HBV DNA)HepG2.2.15 cells

Clinical Efficacy Highlights

Compound NameMechanism of ActionKey Clinical Trial FindingsCitation
This compound (Besifovir) HBV DNA Polymerase InhibitorEffective in suppressing HBV replication in treatment-naïve and lamivudine-resistant chronic hepatitis B patients.
Selgantolimod (GS-9688) TLR8 AgonistModest reductions in HBsAg levels. In a phase II study, 5% of participants experienced HBsAg loss and 16% had HBeAg loss.[2]
Vebicorvir (ABI-H0731) Capsid Assembly ModulatorIn combination with Entecavir, showed a greater reduction in HBV DNA compared to Entecavir alone in treatment-naïve patients.[1]
Bersacapavir (JNJ-56136379) Capsid Assembly ModulatorIn combination with a nucleos(t)ide analogue, resulted in pronounced on-treatment reduction in mean HBsAg from baseline.[3]
Bulevirtide (REP 2139) Entry InhibitorIn patients with chronic hepatitis D, bulevirtide was associated with a reduction in HDV RNA levels and alanine aminotransferase levels.[4]

Signaling Pathways and Mechanisms of Action

The development of novel HBV inhibitors has expanded beyond traditional DNA polymerase inhibition to target multiple stages of the viral lifecycle. The following diagrams illustrate the mechanisms of action for key inhibitor classes.

HBV_Lifecycle_and_Inhibitor_Targets cluster_cell Hepatocyte cluster_inhibitors Inhibitor Targets HBV_Virion HBV Virion Entry Entry via NTCP Receptor HBV_Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA Nuclear_Import Nuclear Import rcDNA->Nuclear_Import cccDNA_Formation cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription pgRNA_mRNA pgRNA & mRNAs Transcription->pgRNA_mRNA Translation Translation pgRNA_mRNA->Translation Encapsidation Encapsidation (pgRNA + Pol) pgRNA_mRNA->Encapsidation Viral_Proteins Viral Proteins (Core, Pol, Surface) Translation->Viral_Proteins Viral_Proteins->Encapsidation Assembly Assembly & Maturation Viral_Proteins->Assembly Capsid Immature Capsid Encapsidation->Capsid Reverse_Transcription Reverse Transcription Capsid->Reverse_Transcription New_rcDNA New rcDNA Reverse_Transcription->New_rcDNA New_rcDNA->Assembly cccDNA_Recycling cccDNA Recycling New_rcDNA->cccDNA_Recycling Virion_Release Virion Release Assembly->Virion_Release cccDNA_Recycling->cccDNA_Formation This compound This compound (Nucleotide Analog) This compound->Reverse_Transcription Inhibits DNA Synthesis CAMs Capsid Assembly Modulators (CAMs) CAMs->Encapsidation Disrupts Capsid Assembly cccDNA_Inhibitors cccDNA Formation Inhibitors cccDNA_Inhibitors->cccDNA_Formation Prevents cccDNA Establishment RNAi RNA Interference (siRNA) RNAi->pgRNA_mRNA Degrades Viral RNA Entry_Inhibitors Entry Inhibitors (e.g., Bulevirtide) Entry_Inhibitors->Entry Blocks Viral Entry

Figure 1: Overview of the HBV lifecycle and the targets of different classes of inhibitors.
Mechanism of this compound (Nucleotide Analog)

LB80317_Mechanism LB80380 Besifovir (LB80380) (Prodrug) This compound This compound (Active Metabolite) LB80380->this compound Metabolism Phosphorylation Intracellular Phosphorylation This compound->Phosphorylation This compound-TP This compound-Triphosphate Phosphorylation->this compound-TP HBV_Polymerase HBV DNA Polymerase This compound-TP->HBV_Polymerase DNA_Synthesis HBV DNA Synthesis This compound-TP->DNA_Synthesis Incorporation into growing DNA chain HBV_Polymerase->DNA_Synthesis pgRNA pgRNA template pgRNA->DNA_Synthesis Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination

Figure 2: Mechanism of action of this compound as an HBV DNA polymerase inhibitor.
Mechanism of Capsid Assembly Modulators (CAMs)

CAM_Mechanism cluster_CAM Action of CAMs Core_Dimers HBV Core Protein Dimers Normal_Assembly Normal Capsid Assembly Core_Dimers->Normal_Assembly Aberrant_Assembly Aberrant/Accelerated Capsid Assembly Core_Dimers->Aberrant_Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Normal_Assembly Infectious_Virion Infectious Virion (Contains pgRNA) Normal_Assembly->Infectious_Virion CAM Capsid Assembly Modulator (e.g., Bersacapavir, Vebicorvir) CAM->Aberrant_Assembly Binds to Core Dimers Empty_Capsid Empty Capsid (No pgRNA) Aberrant_Assembly->Empty_Capsid

Figure 3: Capsid Assembly Modulators disrupt the formation of infectious viral particles.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

HBV DNA Quantification by Real-Time PCR

This protocol describes the quantification of HBV DNA from cell culture supernatants or patient serum.

Materials:

  • Viral DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

  • HBV-specific primers and probe targeting a conserved region of the HBV genome

  • Real-time PCR master mix

  • Real-time PCR instrument

  • HBV DNA standards of known concentration

Procedure:

  • DNA Extraction: Extract viral DNA from 200 µL of serum or cell culture supernatant according to the manufacturer's instructions of the chosen DNA extraction kit. Elute the DNA in an appropriate volume (e.g., 50-100 µL) of elution buffer.

  • Reaction Setup: Prepare the real-time PCR reaction mix in a total volume of 20 µL per reaction. Each reaction should contain:

    • 10 µL of 2x real-time PCR master mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 0.5 µL of probe (10 µM)

    • 2.5 µL of nuclease-free water

    • 5 µL of extracted DNA or standard

  • Thermal Cycling: Perform the real-time PCR with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Data Analysis: Generate a standard curve by plotting the cycle threshold (Ct) values of the HBV DNA standards against the logarithm of their concentrations. Use the standard curve to determine the concentration of HBV DNA in the unknown samples. Results are typically expressed in international units per milliliter (IU/mL).

cccDNA Quantification by Southern Blot

This "gold standard" method allows for the specific detection and quantification of covalently closed circular DNA (cccDNA).

Materials:

  • Cell lysis buffer (e.g., Hirt lysis buffer)

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Agarose gel electrophoresis system

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • 32P-labeled HBV DNA probe

  • Phosphorimager system

Procedure:

  • Hirt DNA Extraction:

    • Lyse HBV-infected cells with Hirt lysis buffer.

    • Precipitate high molecular weight DNA and proteins with a high salt concentration.

    • Collect the supernatant containing low molecular weight DNA, including cccDNA.

    • Perform phenol:chloroform extractions to remove proteins.

    • Precipitate the DNA with ethanol, wash, and resuspend in TE buffer.

  • Agarose Gel Electrophoresis:

    • Separate the extracted DNA on a 1.2% agarose gel. The circular nature of cccDNA results in a distinct migration pattern compared to other viral DNA forms.

  • Southern Blotting:

    • Transfer the DNA from the gel to a nylon membrane.

    • UV crosslink the DNA to the membrane.

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer.

    • Hybridize the membrane overnight with a 32P-labeled HBV DNA probe.

  • Detection and Quantification:

    • Wash the membrane to remove unbound probe.

    • Expose the membrane to a phosphor screen and visualize the signal using a phosphorimager.

    • Quantify the cccDNA band intensity relative to known standards.

In Vitro HBV Capsid Assembly Assay

This assay is used to evaluate the effect of compounds on the assembly of HBV core protein into capsids.

Materials:

  • Purified recombinant HBV core protein (Cp149 or full-length)

  • Assembly buffer (e.g., containing physiological salt concentrations)

  • Test compounds dissolved in DMSO

  • Native agarose gel electrophoresis system

  • Anti-HBc antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection reagent

Procedure:

  • Assembly Reaction:

    • Incubate purified HBV core protein dimers in assembly buffer.

    • Add the test compound at various concentrations (or DMSO as a control).

    • Initiate assembly by adjusting the salt concentration or temperature.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Native Agarose Gel Electrophoresis:

    • Load the assembly reactions onto a native agarose gel to separate assembled capsids from dimers and other assembly intermediates.

  • Immunoblotting:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the HBV core protein.

    • Incubate with a secondary HRP-conjugated antibody.

  • Detection:

    • Visualize the bands using a chemiluminescence substrate and an imaging system.

    • A decrease in the capsid band and/or the appearance of aberrant assembly products indicates that the compound modulates capsid assembly.

Conclusion

The emergence of novel HBV inhibitors targeting diverse viral and host factors represents a significant advancement in the pursuit of a functional cure for chronic hepatitis B. While this compound remains a potent inhibitor of HBV DNA synthesis, the comparative data presented in this guide underscore the potential of capsid assembly modulators, cccDNA formation inhibitors, and RNAi therapeutics to address key aspects of HBV persistence that are not targeted by traditional nucleos(t)ide analogs. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate further research and development in this promising field. A combination of these novel therapeutic strategies may ultimately be required to achieve complete and sustained virologic and clinical remission in patients with chronic HBV infection.

References

Independent Verification of LB80317 EC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the anti-hepatitis B virus (HBV) activity of LB80317, the active metabolite of the prodrug LB80380, with other established nucleoside/nucleotide analog inhibitors. The central focus of this comparison is the half-maximal effective concentration (EC50), a key indicator of a drug's potency in inhibiting viral replication. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited experiments.

Comparative Antiviral Potency of this compound and Other Approved HBV Inhibitors

The in vitro antiviral activity of this compound against HBV has been determined to be 0.5 µM[1]. To contextualize this potency, the following table summarizes the EC50 values of several approved antiviral drugs against wild-type HBV. It is important to note that EC50 values can vary between studies depending on the specific cell line, assay conditions, and HBV strain used.

Antiviral AgentDrug ClassEC50 (µM) against Wild-Type HBV
This compound Nucleotide Analog (GMP)0.5 [1]
LamivudineNucleoside Analog0.01 - 3.3
EntecavirNucleoside Analog0.00375
TelbivudineNucleoside AnalogNot explicitly found
AdefovirNucleotide Analog0.8[1]
TenofovirNucleotide Analog1.1 (0.02 with bis-isoproxil promoieties)[1]
BesifovirNucleotide AnalogNot explicitly found

Experimental Protocols

The determination of EC50 values for anti-HBV agents is a critical step in their preclinical evaluation. The following is a generalized protocol based on common methodologies used in the field.

In Vitro HBV Antiviral Assay for EC50 Determination

1. Cell Culture and Maintenance:

  • Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the entire HBV genome, are commonly used[2][3]. These cells constitutively produce HBV virions. Alternatively, HepG2 cells expressing the sodium taurocholate cotransporting polypeptide (NTCP) receptor (HepG2-NTCP) can be used for de novo infection studies[3][4].

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and G418 to maintain plasmid selection in HepG2.2.15 cells. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

2. Antiviral Compound Treatment:

  • HepG2.2.15 cells are seeded in 96-well plates at a predetermined density.

  • After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and reference compounds (e.g., Lamivudine, Entecavir). A no-drug control is also included.

  • The cells are incubated for a defined period, typically 6-9 days, with the medium and compounds being replenished every 2-3 days.

3. Quantification of HBV DNA:

  • Sample Collection: At the end of the treatment period, the cell culture supernatant, which contains secreted HBV virions, is collected.

  • DNA Extraction: Viral DNA is extracted from the supernatant using a commercial viral DNA extraction kit or a simplified lysis method[5][6][7].

  • Quantitative Polymerase Chain Reaction (qPCR): The amount of HBV DNA is quantified using a real-time PCR assay with primers and probes specific for a conserved region of the HBV genome[8][9]. A standard curve is generated using a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA.

4. Data Analysis and EC50 Calculation:

  • The percentage of HBV DNA reduction in the treated wells is calculated relative to the no-drug control.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The EC50 is the concentration of the compound that inhibits HBV replication by 50%.

Visualizing the Experimental Workflow and Mechanism of Action

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_setup Cell Culture & Treatment cluster_analysis HBV DNA Quantification & Analysis start Seed HepG2.2.15 cells in 96-well plates treat Treat cells with serial dilutions of antiviral compounds start->treat incubate Incubate for 6-9 days (replenish medium and compounds) treat->incubate collect Collect cell culture supernatant incubate->collect extract Extract viral DNA collect->extract qpcr Quantify HBV DNA using qPCR extract->qpcr calculate Calculate % inhibition vs. no-drug control qpcr->calculate ec50 Determine EC50 value via non-linear regression calculate->ec50

Caption: Workflow for determining the EC50 value of antiviral compounds against HBV.

HBV_Lifecycle cluster_host_cell Hepatocyte cluster_nucleus Nucleus rcDNA_n rcDNA cccDNA cccDNA rcDNA_n->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription translation 5. Translation of viral proteins pgRNA->translation encapsidation 6. Encapsidation of pgRNA & Polymerase pgRNA->encapsidation entry 1. Virus Entry uncoating 2. Uncoating entry->uncoating transport 3. Nuclear Transport uncoating->transport transport->rcDNA_n translation->encapsidation rt 7. Reverse Transcription (pgRNA -> rcDNA) encapsidation->rt assembly 8. Virion Assembly & Egress rt->assembly inhibitor This compound (Nucleotide Analog) inhibitor->rt Inhibits

Caption: Simplified HBV replication cycle and the inhibitory action of this compound.

Mechanism of Action of this compound

This compound is a nucleotide analogue of guanosine monophosphate (GMP)[10]. As with other nucleoside/nucleotide analogs, its mechanism of action involves the inhibition of the HBV polymerase, a key enzyme in the viral replication cycle. After intracellular phosphorylation to its active triphosphate form, this compound is incorporated into the elongating viral DNA chain during the reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA)[1][10]. The absence of a crucial chemical group in the structure of this compound, which is necessary for the addition of the next nucleotide, leads to the termination of DNA chain synthesis. This effectively halts the production of new viral genomes, thereby inhibiting viral replication. Some nucleoside/nucleotide analogs can also interfere with the protein-priming step of reverse transcription[10].

References

Assessing Synergistic Effects of LB80317 (Besifovir) with Other Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is the active metabolite of besifovir dipivoxil maleate (BSV), a novel acyclic nucleotide phosphonate approved for the treatment of chronic hepatitis B (CHB) in South Korea.[1] As a guanosine monophosphate analog, this compound targets the hepatitis B virus (HBV) polymerase, inhibiting viral DNA synthesis and suppressing viral replication.[2] While the efficacy and safety of besifovir as a monotherapy have been established in clinical trials, demonstrating comparable antiviral activity to current first-line treatments like tenofovir disoproxil fumarate (TDF) and entecavir (ETV), publicly available data on its synergistic effects in combination with other antivirals is currently limited.[3][4][5]

This guide provides a comparative overview of besifovir's performance against other key antivirals, summarizes the current landscape of combination therapies for CHB, and presents a generalized experimental protocol for assessing antiviral synergy in vitro. This information is intended to serve as a valuable resource for researchers investigating novel combination strategies for a functional cure for HBV.

Mechanism of Action: HBV DNA Polymerase Inhibition

Besifovir is a prodrug that is metabolized in the body to its active form, this compound. This active metabolite is then phosphorylated by cellular kinases to its di- and triphosphate forms. The triphosphate form of this compound acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase. Its incorporation into the growing viral DNA chain leads to termination of DNA synthesis, thus halting viral replication.

cluster_Hepatocyte Hepatocyte BSV Besifovir (Prodrug) This compound This compound (Active Metabolite) BSV->this compound Metabolism LB80317_TP This compound-Triphosphate This compound->LB80317_TP Phosphorylation HBV_DNA_Polymerase HBV DNA Polymerase LB80317_TP->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_Synthesis Inhibition Inhibition HBV_DNA_Polymerase->Inhibition Inhibition->Viral_DNA_Synthesis Blocks

Caption: Mechanism of action of Besifovir (this compound).

Comparative Efficacy of Besifovir Monotherapy

Clinical trials have established the non-inferiority of besifovir to both tenofovir disoproxil fumarate (TDF) and entecavir in treatment-naïve chronic hepatitis B patients. The primary endpoint in these studies was the proportion of patients with undetectable HBV DNA levels.

Antiviral AgentDosageDurationVirological Response (HBV DNA <69 IU/mL)Reference
Besifovir (BSV) 150 mg/day48 weeks80.9%[5]
Tenofovir DF (TDF) 300 mg/day48 weeks84.9%[5]
Besifovir (BSV) 90 mg/day48 weeksNon-inferior to Entecavir[4]
Besifovir (BSV) 150 mg/day48 weeksNon-inferior to Entecavir[4]
Entecavir (ETV) 0.5 mg/day48 weeks-[4]

Synergistic Potential with Other Antivirals: A Theoretical Framework

While direct experimental data on besifovir combinations are lacking, the principles of combination therapy for HBV suggest potential for synergistic or additive effects. Combining drugs with different mechanisms of action or non-overlapping resistance profiles is a key strategy to enhance antiviral efficacy and prevent the emergence of drug-resistant mutations.[6]

Potential antiviral classes for combination with besifovir (a nucleotide analog) include:

  • Nucleoside Analogs (e.g., Entecavir, Lamivudine): Although both target the viral polymerase, subtle differences in their mechanism and resistance profiles could lead to additive or synergistic effects.[7]

  • Interferons (e.g., Peginterferon alfa-2a): These immunomodulators could complement the direct antiviral activity of besifovir by enhancing the host immune response against HBV.[3][8]

  • Capsid Assembly Modulators: These newer agents target a different step in the viral lifecycle, the assembly of the viral capsid, and are promising candidates for combination therapy.[9]

  • Entry Inhibitors: By blocking the entry of the virus into hepatocytes, these drugs could work synergistically with polymerase inhibitors.

  • RNA interference (RNAi) agents: These agents aim to reduce the levels of viral transcripts, thereby decreasing the production of viral proteins and pregenomic RNA.

Experimental Protocol: In Vitro Synergy Assessment

The following is a generalized protocol for assessing the synergistic, additive, or antagonistic effects of antiviral drug combinations against HBV in vitro. This protocol can be adapted to test besifovir (this compound) in combination with other antivirals.

1. Cell Culture and Reagents:

  • Cell Line: A human hepatoma cell line that supports HBV replication, such as HepG2.2.15 cells, is commonly used.[10]

  • Antiviral Agents: Stock solutions of this compound and the other antiviral(s) to be tested are prepared in a suitable solvent (e.g., DMSO).

2. Experimental Workflow:

cluster_Workflow In Vitro Synergy Testing Workflow Seed_Cells Seed HepG2.2.15 cells in 96-well plates Drug_Treatment Treat cells with serial dilutions of single drugs and combinations Seed_Cells->Drug_Treatment Incubation Incubate for a defined period (e.g., 7-10 days) Drug_Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection HBV_DNA_Quantification Quantify extracellular HBV DNA (e.g., by qPCR) Supernatant_Collection->HBV_DNA_Quantification Data_Analysis Analyze data using Combination Index (CI) method HBV_DNA_Quantification->Data_Analysis

References

Unveiling the Potency of LB80317: A Comparative Analysis of its Anti-HBV Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of chronic hepatitis B (CHB) therapy, understanding the nuances of novel antiviral agents is paramount. This guide provides a comprehensive validation of the mechanism of action for LB80317, the active metabolite of the prodrug Besifovir (LB80380). Through a detailed comparison with established first-line treatments, Tenofovir and Entecavir, this document illuminates the therapeutic potential of this compound, supported by robust experimental data and detailed methodologies.

Mechanism of Action: A Nucleotide Analog Inhibitor

This compound functions as a potent nucleotide analog of guanosine monophosphate (GMP). Its antiviral activity is initiated through intracellular phosphorylation to its active di- and triphosphate forms. This activated metabolite is then incorporated into the nascent viral DNA chain during the replication process mediated by the hepatitis B virus (HBV) DNA polymerase. The incorporation of this compound-triphosphate acts as a chain terminator, effectively halting further elongation of the viral DNA and thereby suppressing HBV replication.[1][2][3]

This targeted disruption of viral DNA synthesis underscores the specific and potent antiviral effect of this compound against HBV. In vitro studies have demonstrated its efficacy in reducing HBV DNA production with a half-maximal effective concentration (EC50) of 0.5 μM.[1]

Comparative Efficacy: this compound vs. Standard-of-Care Antivirals

To contextualize the therapeutic potential of this compound, a direct comparison with the widely prescribed nucleotide/nucleoside analogs, Tenofovir and Entecavir, is essential. While head-to-head clinical trial data is emerging, in vitro studies provide a valuable benchmark for their relative antiviral potencies.

A key study evaluated the susceptibility of wild-type and drug-resistant HBV mutants to Besifovir (the prodrug of this compound) and Tenofovir. The results, summarized in the table below, highlight the comparable efficacy of Besifovir against wild-type HBV and its potent activity against certain drug-resistant strains.

In Vitro Antiviral Activity: Besifovir vs. Tenofovir
Virus StrainDrugIC50 (μM)Fold Difference vs. Wild-Type
Wild-Type HBV Besifovir1.05 ± 0.13-
Tenofovir4.03 ± 0.58-
Tenofovir-Resistant (1-1) Besifovir1.15 ± 0.171.1
Tenofovir>20>5.0
Tenofovir-Resistant (1-13) Besifovir1.25 ± 0.231.2
Tenofovir>20>5.0
Tenofovir-Resistant (CYEI) Besifovir1.28 ± 0.151.2
Tenofovir>20>5.0
Tenofovir-Resistant (CYELMVI) Besifovir1.45 ± 0.251.4
Tenofovir>20>5.0

Data sourced from: Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir.[4]

The data demonstrates that while Tenofovir loses its efficacy against resistant mutants, Besifovir maintains potent antiviral activity, with only a marginal increase in its IC50 value. This suggests a higher genetic barrier to resistance for Besifovir, a critical advantage in the long-term management of CHB.

Clinical studies have extensively compared the efficacy of Tenofovir and Entecavir, generally finding them to be equally effective in treatment-naive patients in terms of virologic response and tolerability.[5][6][7] A Phase IIb trial comparing Besifovir to Entecavir in treatment-naive CHB patients found that at 48 weeks, both 90 mg and 150 mg daily doses of Besifovir were non-inferior to 0.5 mg daily of Entecavir in achieving undetectable HBV DNA levels.[8]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for key experiments.

In Vitro Drug Susceptibility Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of antiviral compounds against HBV.

Cell Line: Huh7 human hepatoma cells are commonly used due to their ability to support HBV replication upon transfection.

Procedure:

  • Huh7 cells are seeded in multi-well plates.

  • Cells are transfected with plasmids containing the wild-type or mutant HBV genome.

  • Following transfection, the culture medium is replaced with fresh medium containing serial dilutions of the antiviral drug (e.g., Besifovir, Tenofovir).

  • The cells are incubated for a defined period (typically 3-5 days) to allow for viral replication and drug action.

  • Supernatants are collected to measure secreted HBV DNA levels, and intracellular core-associated HBV DNA is extracted from the cells.

  • HBV DNA is quantified using real-time quantitative PCR (qPCR).

  • The IC50 value is calculated by plotting the percentage of HBV DNA reduction against the drug concentration and fitting the data to a dose-response curve.[4]

HBV DNA Polymerase Inhibition Assay

This cell-free assay directly measures the inhibitory effect of the activated (triphosphorylated) form of a nucleotide analog on the enzymatic activity of HBV DNA polymerase.

Procedure:

  • HBV polymerase is partially purified from viral particles or expressed recombinantly.

  • A reaction mixture is prepared containing the polymerase, a DNA template-primer, deoxynucleotide triphosphates (dNTPs, one of which is radioactively or fluorescently labeled), and varying concentrations of the triphosphate form of the inhibitor (e.g., this compound-TP).

  • The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • The reaction is stopped, and the newly synthesized DNA is precipitated and collected on a filter.

  • The amount of incorporated labeled dNTP is quantified using a scintillation counter or fluorescence reader.

  • The concentration of the inhibitor that reduces polymerase activity by 50% (IC50) is determined.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and the workflow for its validation can be visualized as follows:

This compound Mechanism of Action and Validation cluster_moa Mechanism of Action cluster_workflow Experimental Validation Workflow Prodrug Besifovir (LB80380) (Oral Administration) Metabolite1 LB80331 Prodrug->Metabolite1 Metabolism ActiveMetabolite This compound Metabolite1->ActiveMetabolite Metabolism Phosphorylation Intracellular Phosphorylation ActiveMetabolite->Phosphorylation ActiveForm This compound-TP Phosphorylation->ActiveForm Inhibition Inhibition ActiveForm->Inhibition HBV_Polymerase HBV DNA Polymerase DNA_Synthesis HBV DNA Synthesis HBV_Polymerase->DNA_Synthesis Inhibition->DNA_Synthesis CellCulture Cell Culture (e.g., Huh7) Transfection HBV Plasmid Transfection CellCulture->Transfection DrugTreatment Drug Treatment (Serial Dilutions) Transfection->DrugTreatment DNA_Extraction HBV DNA Extraction DrugTreatment->DNA_Extraction qPCR qPCR Quantification DNA_Extraction->qPCR DataAnalysis IC50 Determination qPCR->DataAnalysis

Caption: Mechanism of action and experimental validation workflow for this compound.

Logical Relationship of Antiviral Drug Action

The following diagram illustrates the logical relationship of how nucleotide analogs like this compound, Tenofovir, and Entecavir disrupt the HBV replication cycle.

Antiviral Drug Action HBV_Replication HBV Replication Cycle ReverseTranscription Reverse Transcription (pgRNA -> rcDNA) HBV_Replication->ReverseTranscription HBV_Polymerase HBV DNA Polymerase ReverseTranscription->HBV_Polymerase Competition Competition with natural dNTPs HBV_Polymerase->Competition NucleotideAnalogs Nucleotide/Nucleoside Analogs (this compound, Tenofovir, Entecavir) Phosphorylation Intracellular Phosphorylation NucleotideAnalogs->Phosphorylation ActiveTriphosphates Active Triphosphate Forms Phosphorylation->ActiveTriphosphates ActiveTriphosphates->Competition ChainTermination Chain Termination Competition->ChainTermination Inhibition Inhibition of HBV DNA Synthesis ChainTermination->Inhibition Inhibition->ReverseTranscription ViralLoadReduction Reduction in Viral Load Inhibition->ViralLoadReduction

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any chemical is paramount for laboratory safety and environmental protection. When a substance, such as one designated "LB80317," cannot be readily identified through standard laboratory inventory or safety data sheets (SDS), it must be treated as an unknown and potentially hazardous material. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of such chemicals, ensuring the well-being of researchers and compliance with regulatory standards.

Immediate Safety and Identification Protocol

The primary responsibility for identifying an unknown chemical lies with the generating party.[1][2] Before proceeding with disposal, exhaust all internal resources to identify the substance. Consult laboratory notebooks, inventory records, and colleagues who may have information about the material's origin and composition.

If the identity of "this compound" remains unknown, the following immediate actions are crucial:

  • Do Not Dispose: Under no circumstances should unknown chemicals be poured down the drain or discarded in regular trash.[1]

  • Isolate the Container: Safely segregate the container of the unknown substance. Place it in a cardboard box or other secondary containment to prevent spills and leaks.[1][3]

  • Clearly Label as "Unknown": The container must be clearly marked as "UNIDENTIFIED CHEMICALS - DO NOT TOUCH" or "UNKNOWN WASTE".[1][4] This alerts others to the potential hazard.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department immediately.[5][6] They will provide guidance and coordinate the subsequent steps for characterization and disposal.

Step-by-Step Disposal Procedure for Unknown Chemicals

Once EHS has been notified, a formal process for the characterization and disposal of the unknown chemical will be initiated. While specific institutional procedures may vary, the general workflow is as follows:

  • Information Gathering: The generating laboratory will likely be asked to provide any available information about the unknown substance.[7] This may include the process that generated the waste, its physical appearance (solid, liquid, color), and any suspected properties.[2]

  • Hazard Assessment: EHS personnel or a qualified chemist will conduct a preliminary hazard assessment. This may involve simple, non-intrusive tests (e.g., pH strips) to determine basic properties like corrosivity.[8] Caution must be exercised, especially with the potential for explosive or highly reactive materials.[6]

  • Professional Analysis: In most cases, the unknown chemical will need to be analyzed by a specialized and approved hazardous waste contractor.[1][6] This is necessary to properly classify the waste for transportation and disposal in accordance with regulatory requirements.

  • Packaging and Labeling for Transport: The hazardous waste contractor, in conjunction with EHS, will package and label the unknown waste according to strict transportation regulations.

  • Disposal: The contracted vendor will transport the waste to a licensed treatment, storage, and disposal facility (TSDF) for final disposition.

The cost associated with the analysis and disposal of unknown chemicals is typically borne by the department or research group that generated the waste.[1][6]

Key Data for Disposal of Unknown Chemicals

ParameterGuidelineRationale
Initial Handling Isolate and label as "Unknown".Prevents accidental exposure and ensures proper handling by others.
Disposal Path Through institutional EHS and a licensed hazardous waste contractor.Ensures regulatory compliance and safe disposal.
Cost of Disposal Borne by the generating department.Encourages proper labeling and management of chemicals.
Prohibited Actions Do not pour down the drain or mix with other waste.[5]Prevents environmental contamination and dangerous chemical reactions.

Preventing the Generation of Unknown Chemicals

The most effective way to manage the risks and costs associated with unknown chemicals is to prevent their generation in the first place. Adherence to the following best practices is essential:

  • Label Everything: All containers, including temporary vessels like beakers and flasks, should be clearly labeled with their contents.[8]

  • Maintain Accurate Inventory: Keep a detailed and up-to-date inventory of all chemicals in the laboratory.[8]

  • Promptly Dispose of Unwanted Chemicals: Do not allow old or unused chemicals to accumulate.[5]

  • Properly Clear Out Laboratories: When a researcher leaves a lab, ensure all chemicals are properly identified and disposed of or transferred.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of a laboratory chemical.

DisposalWorkflow start Chemical for Disposal (e.g., this compound) is_identified Is the chemical's identity known? start->is_identified sds_available Is the Safety Data Sheet (SDS) available? is_identified->sds_available Yes treat_as_unknown Treat as an Unknown Chemical is_identified->treat_as_unknown No follow_sds Follow disposal procedures outlined in the SDS. sds_available->follow_sds Yes sds_available->treat_as_unknown No end Proper Disposal follow_sds->end isolate_label Isolate and clearly label 'UNKNOWN CHEMICAL' treat_as_unknown->isolate_label contact_ehs Contact Environmental Health & Safety (EHS) isolate_label->contact_ehs ehs_assessment EHS assesses and arranges for professional analysis and disposal. contact_ehs->ehs_assessment ehs_assessment->end

Caption: Decision workflow for laboratory chemical disposal.

References

Navigating the Safe Handling of Novel Potent Compounds: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance provides a general framework for handling potent research compounds where specific safety information is not publicly available, as is the case for "LB80317". This information is not a substitute for a substance-specific Material Safety Data Sheet (MSDS) or other official safety documentation. Researchers, scientists, and drug development professionals must consult the specific safety data provided by the manufacturer before handling any new chemical entity.

The absence of public information on "this compound" suggests it may be a novel compound, an internal research code, or a substance not yet widely documented. Therefore, it is critical to treat it as a potent, hazardous substance until proven otherwise. The following procedures are designed to provide essential, immediate safety and logistical information for handling such compounds, ensuring the protection of personnel and the integrity of the research.

Immediate Safety & Logistical Information

When handling a compound of unknown toxicity, a conservative approach is mandatory. Assume the compound is highly potent and potentially cytotoxic.

Engineering Controls & Personal Protective Equipment (PPE)

The primary method of exposure control should always be engineering controls, supplemented by appropriate PPE.

Table 1: Hierarchy of Controls for Handling Potent Compounds

Control LevelExamples
Engineering Controls - Certified Class II Biological Safety Cabinet (BSC) or a powder-containment hood. - Closed-system transfers where possible.
Administrative Controls - Restricted access to handling areas. - Designated areas for storage, handling, and disposal. - Mandatory training on potent compound handling.
Personal Protective Equipment (PPE) - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Disposable, back-closing gown. - Respiratory Protection: A fit-tested N95 respirator or higher may be required, depending on the risk assessment.
Decontamination and Disposal Plan

A clear plan for decontamination and disposal is crucial to prevent cross-contamination and environmental release.

Table 2: Decontamination & Disposal Procedures

ProcedureDetails
Surface Decontamination - Use a 1:10 bleach solution followed by 70% ethanol, or a validated decontamination agent. - Decontaminate all surfaces and equipment after each use.
Waste Disposal - All contaminated solid waste (gloves, gowns, etc.) must be disposed of as hazardous chemical waste. - Liquid waste should be collected in designated, labeled, sealed containers.

Operational Workflow for Handling this compound

The following workflow provides a step-by-step guide for the safe handling of a potent research compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Disposal receiving Receive Compound storage Store in a Designated, Secure Location receiving->storage Verify Integrity prep Prepare in a Containment Hood storage->prep experiment Conduct Experiment prep->experiment decon_equip Decontaminate Equipment experiment->decon_equip waste_collection Collect Waste in Designated Containers decon_equip->waste_collection waste_disposal Dispose as Hazardous Waste waste_collection->waste_disposal

Caption: Workflow for handling potent research compounds.

Emergency Procedures: Spill Management

In the event of a spill, a rapid and coordinated response is essential to minimize exposure and contamination.

spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate secure Secure the Area evacuate->secure ppe Don Appropriate PPE secure->ppe contain Contain the Spill with Absorbent Material ppe->contain decontaminate Decontaminate the Area contain->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report

Caption: Decision-making flowchart for spill management.

Key Experimental Protocol: In Vitro Cytotoxicity Assay

A common initial experiment for a novel compound is to assess its cytotoxicity. The following is a generalized protocol for a cell viability assay.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Treat the cells with the different concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

By adhering to these general safety protocols and operational plans, researchers can handle novel compounds like this compound with a high degree of safety, ensuring both personal protection and the integrity of their scientific work. Always prioritize obtaining the specific MSDS for any new compound before beginning experimental work.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LB80317
Reactant of Route 2
LB80317

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.